Cannabinol acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H28O3 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
(6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-yl) acetate |
InChI |
InChI=1S/C23H28O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10-14H,6-9H2,1-5H3 |
InChI 键 |
LCXOAMRAVSWHBP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC2=C(C(=C1)OC(=O)C)C3=C(C=CC(=C3)C)C(O2)(C)C |
产品来源 |
United States |
Foundational & Exploratory
Physicochemical Properties of Cannabinol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (B1662348) acetate (B1210297) (CBNA) is a synthetic derivative of cannabinol (CBN), a phytocannabinoid found in the cannabis plant. As an acetate ester, CBNA is considered a prodrug, which is likely metabolized in the body to its active form, CBN. This technical guide provides a comprehensive overview of the known physicochemical properties of Cannabinol acetate, alongside detailed experimental protocols for their determination. Due to the limited direct research on CBNA's biological activity, this guide also details the known signaling pathways of its active metabolite, CBN, which is crucial for understanding its potential pharmacological effects.
Core Physicochemical Properties
This compound is characterized as a crystalline solid.[1][2] While a specific experimental melting point has not been identified in the reviewed literature, its parent compound, cannabinol (CBN), has a melting point of 77°C (171°F).[3] Similarly, an experimental boiling point for CBNA is not available; CBN has a boiling point of 185°C at 0.05 mmHg.[3] The lack of a reported experimental melting point for CBNA underscores the need for empirical determination for this specific compound.
Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C23H28O3 | [1] |
| Molecular Weight | 352.5 g/mol | [1] |
| CAS Number | 51895-51-3 | [1] |
| Physical Form | Crystalline Solid | [1][2] |
| Solubility | DMF: 15 mg/mLDMSO: 2 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): Insoluble | [1] |
| Predicted pKa | 10.613 | |
| UV max (in Ethanol) | 267 nm | [1] |
Biological Activity and Metabolism
Cannabinoid acetates, such as THC-O-acetate, are understood to be prodrugs that undergo metabolism to their corresponding active cannabinoid forms.[4] Following this precedent, this compound is anticipated to be rapidly metabolized in the body into Cannabinol (CBN). Therefore, the primary biological activity of CBNA is expected to be that of CBN.
Metabolic Pathway of this compound
The primary metabolic conversion of this compound is the hydrolysis of the acetate ester to yield Cannabinol.
Signaling Pathways of Cannabinol (CBN)
Cannabinol is a partial agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a lower affinity for CB1 receptors compared to THC.[5] The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of a crystalline solid using a capillary melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound (crystalline solid)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound into a clean, dry mortar.
-
Gently grind the crystals into a fine powder using the pestle.
-
-
Capillary Tube Loading:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample should be 2-3 mm in height.
-
-
Melting Point Determination:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point of the parent compound, CBN (approx. 77°C).
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Recording:
-
Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
-
Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of a compound in various solvents.
Apparatus and Materials:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
This compound
-
Solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation and Reporting:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, taking into account the dilution factor.
-
Report the solubility in mg/mL or mol/L at the specified temperature.
-
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While key properties such as its molecular formula, weight, and solubility in common organic solvents are known, a definitive experimental melting point is yet to be reported in the scientific literature. The biological activity of this compound is presumed to be mediated through its in vivo conversion to Cannabinol. The provided experimental protocols offer standardized methods for the empirical determination of its fundamental physicochemical properties, which is essential for its further development and application in research and pharmaceutical contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. inmedpharma.com [inmedpharma.com]
- 4. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 5. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Cannabinol Acetate: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, History, and Synthetic Methodologies of Cannabinol (B1662348) Acetate (B1210297)
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Cannabinol Acetate (CBNA), a semi-synthetic derivative of the phytocannabinoid Cannabinol (CBN). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations to support further investigation and application of this compound.
Introduction: From "Red Oil" to a Crystalline Acetate
The history of this compound is intrinsically linked to the early efforts to isolate and characterize the components of Cannabis sativa. In the late 19th and early 20th centuries, chemists worked with a crude, viscous extract of cannabis known as "red oil."[1] This oil was a complex mixture of cannabinoids, and obtaining pure compounds proved to be a significant challenge.
A breakthrough in the purification of Cannabinol (CBN) came with the process of acetylation. Early researchers, including the notable organic chemist Roger Adams, discovered that by treating the "red oil" with acetic anhydride (B1165640), they could convert the phenolic hydroxyl group of CBN into an acetate ester.[1][2] This derivatization resulted in the formation of crystalline this compound, which was much easier to isolate and purify from the complex mixture.[1][2] Hydrolysis of the purified acetate then yielded pure Cannabinol, allowing for its definitive structural elucidation in 1940 by Adams.[1] Thus, the synthesis of this compound was initially developed not as an end in itself, but as a crucial step in the purification and structural analysis of its parent compound, CBN.
Synthesis of Cannabinol (CBN): The Precursor to CBNA
The synthesis of this compound begins with its precursor, Cannabinol. CBN is a naturally occurring cannabinoid in the cannabis plant, but it is typically found in low concentrations. It is primarily a degradation product of Tetrahydrocannabinol (THC).[2] For research and production purposes, CBN is often synthesized from more abundant cannabinoids like THC or Cannabidiol (B1668261) (CBD).
Synthesis of Cannabinol from Tetrahydrocannabinol (THC)
The conversion of THC to CBN involves an aromatization of the cyclohexene (B86901) ring. Several methods have been developed to achieve this transformation.
-
Dehydrogenation with Sulfur: This is a classical method where THC is heated with sulfur at high temperatures (around 250 °C).[2]
-
Oxidation with N-Bromosuccinimide (NBS): A milder approach involves the use of NBS in the presence of a radical initiator and UV light.[2]
-
Iodine-Mediated Aromatization: More recent methods utilize iodine to promote the aromatization of THC to CBN through a series of iodination and dehydroiodination steps, with reported yields of 50-70%.[2]
Synthesis of Cannabinol from Cannabidiol (CBD)
A common and cost-effective route to CBN involves a two-step process starting from CBD.
-
Acid-Catalyzed Cyclization of CBD to THC: CBD can be cyclized to a mixture of THC isomers, primarily Δ⁸-THC and Δ⁹-THC, using an acid catalyst.[3][4]
-
Aromatization of THC to CBN: The resulting THC mixture is then aromatized to CBN using one of the methods described above. A one-pot synthesis from CBD to CBN using iodine has been reported, providing a streamlined process.[3]
A detailed experimental protocol for the synthesis of CBN from CBD is provided below.
Table 1: Summary of Quantitative Data for Cannabinol Synthesis from CBD
| Parameter | Value | Reference |
| Starting Material | Cannabidiol (CBD) | [3] |
| Reagents | Iodine, Toluene (B28343) | [3] |
| Reaction Time | 45 minutes | [3] |
| Reaction Temperature | Reflux (approx. 110 °C) | [3] |
| Reported Yield | 50-70% (from THC) | [2] |
| Purity of Starting CBD | >99% | [3] |
Experimental Protocol: Synthesis of Cannabinol from Cannabidiol
Materials:
-
Cannabidiol (CBD), high purity (>99%)
-
Iodine (I₂)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 16 g of high-purity CBD in 400 mL of toluene in a round-bottom flask.[3]
-
Add 25.9 g of iodine to the solution.[3]
-
Heat the mixture to reflux (approximately 110 °C) with constant stirring for 45 minutes.[3]
-
Allow the reaction mixture to cool to room temperature.[3]
-
Filter the mixture and remove the toluene by rotary evaporation at approximately 45 °C.[3]
-
The crude CBN product is then purified using appropriate techniques, such as column chromatography, to remove any unreacted starting material, intermediates, and residual iodine.[3]
Logical Relationship: Synthesis of CBN from CBD
Caption: One-pot synthesis of Cannabinol (CBN) from Cannabidiol (CBD) via iodine-mediated cyclization and aromatization.
Synthesis of this compound (CBNA)
The synthesis of this compound is a straightforward esterification of the phenolic hydroxyl group of CBN. This is typically achieved through acetylation with acetic anhydride. While specific literature detailing the synthesis of CBNA is sparse, the general methods for acetylating other cannabinoids, such as THC, are directly applicable.
Table 2: Summary of Quantitative Data for Cannabinoid Acetylation (General Procedure)
| Parameter | Value | Reference |
| Starting Material | Cannabinoid (e.g., CBN) | [5][6] |
| Acetylating Agent | Acetic Anhydride | [5][6] |
| Catalyst (optional) | Sulfuric Acid | [6] |
| Reaction Conditions | Reflux | [5] |
| Purity of Product | High purity achievable with purification | [5][6] |
Experimental Protocol: Acetylation of Cannabinol to this compound
Materials:
-
Cannabinol (CBN)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle (if required)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve a known quantity of CBN in a suitable solvent, such as pyridine or an inert solvent like toluene.
-
Add a molar excess of acetic anhydride to the solution. The reaction can often proceed at room temperature, but gentle heating may be applied to increase the reaction rate.
-
Stir the reaction mixture for several hours until the reaction is complete (completion can be monitored by thin-layer chromatography).
-
After the reaction is complete, carefully add water to quench the excess acetic anhydride.
-
Extract the this compound into a non-polar organic solvent such as diethyl ether or hexane.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 5% HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by column chromatography or recrystallization to yield a pure, crystalline product.
Experimental Workflow: Synthesis and Purification of this compound
Caption: General workflow for the synthesis and purification of this compound (CBNA) from Cannabinol (CBN).
Characterization of this compound
The purified this compound can be characterized using various analytical techniques to confirm its structure and purity.
Table 3: Analytical Data for Cannabinol and its Acetate Derivative
| Analysis | Cannabinol (CBN) | This compound (CBNA) | Reference |
| ¹H NMR | Characteristic aromatic and methyl proton signals.[7][8] | Appearance of an acetyl methyl singlet around 2.0-2.5 ppm. Shift in aromatic proton signals. | [7][8] (CBN), General NMR principles |
| ¹³C NMR | Distinct aromatic and aliphatic carbon signals.[7][8] | Appearance of a carbonyl carbon signal around 170 ppm and an acetyl methyl carbon signal around 21 ppm. | [7][8] (CBN),[9] (CBNA) |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 310.[10] | Molecular ion (M⁺) at m/z 352. | [10] (CBN),[11] (CBNA) |
Signaling Pathways and Biological Activity
Currently, there is limited specific research on the signaling pathways and biological activity of this compound. As a prodrug, it is likely that CBNA is metabolized in the body to CBN, which would then exert its effects.[12] CBN is known to be a weak partial agonist of the CB1 receptor and has a higher affinity for the CB2 receptor.[2] Further research is needed to elucidate the unique pharmacological profile of CBNA.
Logical Relationship: Proposed Metabolic Pathway of CBNA
Caption: Proposed metabolic activation of this compound (CBNA) to Cannabinol (CBN) and subsequent interaction with cannabinoid receptors.
Conclusion
The synthesis of this compound, originally a tool for the purification of Cannabinol, is a straightforward chemical transformation. This technical guide provides a comprehensive overview of the historical context and the synthetic methodologies for both CBN and its acetate derivative. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the field of cannabinoid chemistry and drug development. Further investigation into the specific biological activities and potential therapeutic applications of this compound is warranted.
References
- 1. future4200.com [future4200.com]
- 2. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP3738957A1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 6. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 7. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. Cannabinol [webbook.nist.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
Preliminary In-Vitro Effects of Cannabinol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on Cannabinol (B1662348) acetate (B1210297) (CBNO) is currently in its nascent stages. As such, there is a significant lack of direct in-vitro studies, quantitative data, and established experimental protocols specifically for this compound. This guide provides a comprehensive overview of the known in-vitro effects of its parent compound, Cannabinol (CBN), to infer the potential biological activities of CBNO. The information regarding CBNO's enhanced potency is largely anecdotal and awaits empirical validation.
Introduction to Cannabinol Acetate (CBNO)
This compound (CBNO) is a semi-synthetic derivative of cannabinol (CBN). The process of acetylation, the addition of an acetyl group to the CBN molecule, is believed to enhance its bioavailability and potency, although peer-reviewed evidence is scarce. Acetylated cannabinoids, such as THC-O-acetate, are often considered pro-drugs, which are metabolized into their primary active forms (e.g., THC) in the body. It is hypothesized that CBNO acts similarly, converting to CBN upon metabolic processing. Given the limited direct research on CBNO, this document will focus on the established in-vitro effects of CBN as a foundational proxy.
In-Vitro Effects of Cannabinol (CBN)
This section details the reported in-vitro effects of CBN across several key therapeutic areas. The data presented is for CBN and should be considered as a basis for formulating hypotheses for future CBNO research.
Anti-Cancer Effects
CBN has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Table 1: Summary of In-Vitro Anti-Cancer Effects of Cannabinol (CBN)
| Cell Line(s) | Cancer Type | Concentration Range | Observed Effects | Key Signaling Molecules |
| A172, HB8065, HCC1806 | Glioblastoma, Hepatocellular Carcinoma, Breast Cancer | Dose- and time-dependent | Inhibition of proliferation, induction of apoptosis and cell cycle arrest.[1] | Downregulation of p-ERK1/2 (HCC1806), p-AKT (A172, HB8065), p21, p27, cyclin E1, CDK1, CDK2.[1] |
| IMR-5, SK-N-AS | Neuroblastoma | 15 µM - 25 µM | Inhibition of cell proliferation, angiogenesis, and invasion; induction of cell cycle arrest.[2] | Inhibition of AKT pathway, downregulation of miR-34a targets (CDK2, E2F1).[2] |
| THP-1 | Acute Myeloid Leukemia | > 40 µM (MTT assay), > 5 µM (flow cytometry) | Inhibition of cell growth, induction of apoptosis and cell cycle arrest in a dose- and time-dependent manner.[3] | Potential activation of p53-associated signaling pathways at doses > 50 µM.[3] |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of CBN, independent of cannabinoid receptor activation.
Table 2: Summary of In-Vitro Neuroprotective Effects of Cannabinol (CBN)
| Cell Model | Condition | Observed Effects | Mechanism of Action |
| Nerve cells | Oxidative stress, Oxytosis/Ferroptosis | Protection from oxidative damage and cell death.[4] | Preservation of mitochondrial function.[4] |
| Differentiated neuroblastoma × spinal cord (NSC-34) cells | Baseline | Modulation of genes involved in cellular response to stress and axon guidance.[5] | Transcriptomic changes related to neuroplasticity.[5] |
Anti-Inflammatory Effects
CBN has been shown to modulate inflammatory pathways in-vitro.
Table 3: Summary of In-Vitro Anti-Inflammatory Effects of Cannabinol (CBN)
| Cell Line | Inflammatory Stimulus | Concentration Range | Observed Effects | Key Signaling Molecules |
| THP-1 macrophages | LPS + ATP | Not specified | Inhibition of NLRP3 inflammasome assembly.[6][7] | Reduction of PANX1 cleavage, inhibition of P-NF-κB.[6][7] |
Experimental Protocols (Conceptual for CBNO based on CBN studies)
The following are conceptual protocols for key in-vitro assays that could be adapted for the study of CBNO, based on methodologies used for CBN and other cannabinoids.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol outlines a general procedure to assess the effect of CBNO on cancer cell viability.
-
Cell Lines: A172 (Glioblastoma), HB8065 (Hepatocellular Carcinoma), HCC1806 (Breast Cancer), IMR-5, SK-N-AS (Neuroblastoma).
-
Reagents: CBNO stock solution (in DMSO), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of CBNO (e.g., 1-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protein Expression Analysis (Western Blot)
This protocol details a general method for analyzing changes in protein expression in response to CBNO treatment.
-
Cell Lines: As per the experimental question.
-
Reagents: CBNO, cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p-AKT, anti-p-ERK, anti-CDK2), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Treat cells with CBNO at desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Anti-Inflammatory Assay (Nitric Oxide Measurement)
This protocol provides a general framework for assessing the anti-inflammatory effects of CBNO in macrophages.
-
Cell Line: RAW 264.7 macrophages.
-
Reagents: CBNO, Lipopolysaccharide (LPS), Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of CBNO for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the nitrite (B80452) concentration in the supernatants using the Griess reagent as an indicator of nitric oxide production.
-
Signaling Pathways and Experimental Workflows
Proposed Experimental Workflow for In-Vitro CBNO Analysis
The following diagram illustrates a logical workflow for the initial in-vitro characterization of this compound.
Caption: A conceptual workflow for the in-vitro investigation of CBNO.
Cannabinoid Receptor Signaling Pathway
Based on the known interactions of CBN, it is plausible that CBNO, upon conversion to CBN, interacts with the canonical cannabinoid signaling pathways.
Caption: General cannabinoid signaling cascade potentially utilized by CBN.
CBN-Mediated Inhibition of AKT and ERK Pathways in Cancer Cells
Several studies have implicated the inhibition of the PI3K/AKT and MAPK/ERK pathways in the anti-cancer effects of CBN.
Caption: Inhibition of pro-survival pathways by CBN in cancer cells.
Conclusion and Future Directions
While direct in-vitro data for this compound is currently unavailable, the existing research on its parent compound, Cannabinol, provides a strong foundation for future investigations. The potential for CBNO to exhibit enhanced potency makes it a compound of significant interest. Future research should prioritize direct, quantitative in-vitro studies of CBNO to validate the hypotheses presented in this guide. Key areas of focus should include its receptor binding affinity, its efficacy in various cancer cell lines, its neuroprotective capabilities, and its anti-inflammatory properties. Elucidating the precise signaling pathways modulated by CBNO will be crucial for its potential development as a therapeutic agent.
References
- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. libjournals.unca.edu [libjournals.unca.edu]
Potential Pharmacological Profile of Cannabinol Acetate: A Technical Guide
Disclaimer: This document provides a projected pharmacological profile of Cannabinol Acetate (B1210297) (CBN-O) based on available scientific literature for related compounds, primarily Cannabinol (CBN) and other cannabinoid acetate esters like THC-O-acetate. Direct empirical data on CBN-O is scarce, and therefore, the information presented herein is largely speculative and intended for research and drug development professionals. All applications of this information should be conducted with a clear understanding of its extrapolated nature.
Introduction
Cannabinol Acetate (CBN-O) is the acetylated form of Cannabinol (CBN), a minor phytocannabinoid found in aged Cannabis sativa preparations. Like other acetylated cannabinoids, CBN-O is not known to occur naturally and is produced through chemical synthesis. The addition of an acetate group is known to modify the pharmacokinetic properties of cannabinoids, often enhancing their potency and duration of action by acting as a prodrug.
This technical guide aims to provide a comprehensive overview of the potential pharmacological profile of CBN-O, including its synthesis, pharmacodynamics, pharmacokinetics, and potential toxicity. The content is structured to serve as a foundational resource for researchers and scientists in the field of cannabinoid pharmacology and drug development.
Chemical Profile and Synthesis
This compound is synthesized from Cannabinol through a process of acetylation. The most common method involves the reaction of CBN with acetic anhydride, a process analogous to the synthesis of other cannabinoid acetates such as THC-O-acetate.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl acetate | |
| Synonyms | CBN Acetate, CBN-O, Acetylcannabinol | |
| Molecular Formula | C23H28O3 | |
| Molecular Weight | 352.5 g/mol | |
| CAS Number | 51895-51-3 | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and DMF |
Potential Pharmacodynamics
It is hypothesized that this compound functions as a prodrug for Cannabinol. The acetate group is likely cleaved by esterase enzymes in the body, releasing the active parent compound, CBN. Therefore, the primary pharmacological effects of CBN-O are expected to be those of CBN.
Receptor Binding and Mechanism of Action
Cannabinol is known to be a partial agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a lower affinity for the CB1 receptor compared to Δ9-tetrahydrocannabinol (THC). The binding of CBN to these G-protein coupled receptors is expected to initiate downstream signaling cascades.
Table 2: Reported Receptor Binding Affinities of Cannabinol (CBN)
| Receptor | Binding Affinity (Ki) | Species | Reference |
| CB1 | 25.1 nM | Human | |
| CB2 | 35.2 nM | Human | |
| CB1 | 78 nM | Human (HEK293 cells) | |
| CB2 | 12 nM | Human (HEK293 cells) |
Note: The direct binding affinity of CBN-O to cannabinoid receptors has not been reported.
Upon binding of the active metabolite CBN to CB1 and CB2 receptors, it is anticipated that the following signaling events will occur:
-
Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of ion channels, including inhibition of calcium channels and activation of potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways.
Potential Therapeutic Effects
Based on the known pharmacological properties of CBN, CBN-O may exhibit a range of therapeutic effects. These are summarized in the table below.
Table 3: Potential Therapeutic Effects of this compound (via CBN)
| Potential Effect | Preclinical Evidence for CBN | Reference |
| Sedative | May prolong sleeping time, potentially synergistic with THC. | |
| Analgesic | May reduce pain perception. | |
| Anti-inflammatory | May modulate immune responses. | |
| Neuroprotective | May protect neurons from damage. | |
| Appetite Stimulant | May increase appetite. |
Potential Pharmacokinetics
The pharmacokinetic profile of CBN-O is expected to differ from that of CBN, primarily due to its nature as a prodrug. The acetylation is likely to increase its lipophilicity, potentially affecting its absorption and distribution.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: The route of administration will significantly impact absorption. Oral bioavailability is expected to be low due to first-pass metabolism, a characteristic of other cannabinoids. Inhalation would lead to rapid absorption.
-
Distribution: Increased lipophilicity may lead to greater distribution into adipose tissue.
-
Metabolism: CBN-O is anticipated to undergo rapid deacetylation by esterases in the plasma and liver to yield CBN. CBN is then metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to hydroxylated metabolites such as 11-OH-CBN.
-
Excretion: Metabolites of CBN are primarily excreted in the feces and urine.
Table 4: Known Pharmacokinetic Parameters of Cannabinol (CBN)
| Parameter | Value | Route of Administration | Species | Reference |
| Bioavailability | ~40% of IV | Inhalation | Human | |
| Half-life (t1/2) | 32 ± 17 hours | Intravenous | Human | |
| Metabolizing Enzymes | CYP2C9, CYP3A4 | - | Human |
Note: Specific pharmacokinetic parameters for CBN-O are not available.
Potential Toxicity
A significant safety concern for all acetylated cannabinoids, including the potential for CBN-O, is the formation of ketene (B1206846) gas upon heating. Ketene is a highly toxic and reactive compound that has been implicated in the E-cigarette, or Vaping, product use-Associated Lung Injury (EVALI) outbreak associated with Vitamin E acetate. Inhalation of ketene can cause severe lung damage. Therefore, the use of CBN-O in vaporizable products poses a substantial and unevaluated risk.
There is currently no long-term safety or toxicity data available for this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the analysis and characterization of this compound.
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of CBN-O from plasma or serum.
1. Sample Preparation (Solid-Phase Extraction - SPE): a. To 1 mL of plasma/serum, add an internal standard (e.g., deuterated CBN-O). b. Precipitate proteins with 2 mL of cold acetonitrile (B52724), vortex, and centrifuge. c. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. d. Load the supernatant from the protein precipitation step onto the SPE cartridge. e. Wash the cartridge with a low-organic solvent mixture to remove interferences. f. Elute CBN-O with an appropriate organic solvent (e.g., acetonitrile or a hexane/ethyl acetate mixture). g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate CBN-O from other cannabinoids and matrix components.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for CBN-O and the internal standard need to be determined empirically.
Start [label="Biological Sample\n(e.g., Plasma)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile)", style=filled, fillcolor="#FFFFFF"];
SPE [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)", style=filled, fillcolor="#FFFFFF"];
Elution [label="Elution", style=filled, fillcolor="#FFFFFF"];
Evaporation [label="Evaporation & Reconstitution", style=filled, fillcolor="#FFFFFF"];
LC_Separation [label="LC Separation\n(Reverse-Phase C18)", style=filled, fillcolor="#FFFFFF"];
MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", style=filled, fillcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis & Quantification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Protein_Precipitation;
Protein_Precipitation -> SPE;
SPE -> Elution;
Elution -> Evaporation;
Evaporation -> LC_Separation;
LC_Separation -> MS_Detection;
MS_Detection -> Data_Analysis;
}
Radioligand Competition Binding Assay
This protocol can be used to determine the binding affinity of CBN-O (or its metabolite, CBN) for cannabinoid receptors.
1. Membrane Preparation: a. Use cell membranes from a cell line stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells). b. Homogenize the cells in a buffer and centrifuge to pellet the membranes. c. Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Assay: a. In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand with known affinity (e.g., [3H]CP-55,940), and varying concentrations of the unlabeled competitor ligand (CBN-O or CBN). b. Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium. c. Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. d. Wash the filters with ice-cold buffer to remove non-specific binding. e. Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis: a. Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. b. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). c. Calculate the Ki (inhibition constant) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The potential pharmacological profile of this compound is largely inferred from its parent compound, Cannabinol, and other acetylated cannabinoids. It is likely to function as a prodrug to CBN, and as such, may exhibit sedative, analgesic, and anti-inflammatory properties. However, a significant and potentially life-threatening risk is associated with its inhalation due to the formation of toxic ketene gas.
The lack of empirical data on CBN-O underscores the critical need for comprehensive research to validate its hypothesized pharmacological profile and, most importantly, to thoroughly assess its safety and toxicity.
Future research should focus on:
-
In vitro studies:
-
Receptor binding assays to determine the affinity of CBN-O for CB1, CB2, and other relevant receptors.
-
Functional assays to characterize its activity (agonist, antagonist, etc.) at these receptors.
-
Metabolic stability assays using liver microsomes to confirm its conversion to CBN.
-
-
In vivo studies:
-
Pharmacokinetic studies in animal models to determine its ADME profile.
-
Behavioral pharmacology studies to assess its potential therapeutic effects and psychoactivity.
-
Toxicology studies, particularly focusing on the effects of inhalation.
-
Until such data is available, the use of this compound, especially in products intended for inhalation, should be approached with extreme caution.
The Stability and Degradation of Cannabinol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cannabinol (B1662348) acetate (B1210297) (CBNO), an acetylated derivative of cannabinol (CBN), is an emerging cannabinoid of interest within the scientific and medical communities. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and degradation pathways is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of CBNO, drawing upon established principles of cannabinoid chemistry and analysis.
Introduction to Cannabinol Acetate Stability
Cannabinoids are notoriously susceptible to degradation under various environmental pressures, including light, heat, and exposure to atmospheric oxygen.[1][2][3] The acetylation of the phenolic hydroxyl group in CBN to form CBNO may alter its stability profile, potentially affecting its shelf-life and the formation of degradation products. While specific, in-depth stability studies on CBNO are not extensively available in the public domain, we can infer its likely degradation pathways based on the well-documented behavior of other cannabinoid acetates, such as THC-O-acetate and CBD-di-O-acetate, and the general principles of ester chemistry.[4][5]
The primary degradation pathway anticipated for this compound is hydrolysis of the acetate ester, which would yield cannabinol (CBN) and acetic acid. This reaction can be catalyzed by acidic or basic conditions and is also expected to be influenced by temperature.
Primary Degradation Pathways
The degradation of this compound is likely to proceed through several key pathways, primarily influenced by environmental factors such as pH, temperature, light, and oxygen.
Hydrolysis
Hydrolysis represents the most probable degradation route for CBNO. The ester linkage is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the acetate group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield CBN and an acetate salt.
Thermal Degradation
Elevated temperatures are expected to accelerate the rate of hydrolysis and potentially other degradation reactions.[6][7][8] While CBN itself is a product of the thermal degradation of THC, the stability of the acetate ester at elevated temperatures is a critical parameter to define for storage and processing.[9][10][11]
Photodegradation
Exposure to light, particularly UV radiation, is a well-known factor in the degradation of many cannabinoids.[1][3] While the aromatic nature of the dibenzopyran core in CBNO provides some inherent photostability, prolonged exposure to light could potentially lead to the formation of various degradation products.
Oxidation
Oxidative processes, driven by exposure to atmospheric oxygen, can lead to the formation of various degradation byproducts.[1][3][10] For cannabinoids, this can involve the formation of quinones and other oxygenated species.[12] The acetylation of the phenolic hydroxyl group in CBN might offer some protection against certain oxidative pathways.
Potential Degradation Products
The primary and most anticipated degradation product of this compound is Cannabinol (CBN) , resulting from the hydrolysis of the acetate ester. Other potential minor degradation products could arise from further degradation of CBN or from alternative degradation pathways of CBNO itself, though these are likely to be in much lower concentrations.
Experimental Protocols for Stability and Forced Degradation Studies
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted in line with ICH Q1A(R2) guidelines.[13] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies on this compound.
References
- 1. broughton-group.com [broughton-group.com]
- 2. waters.com [waters.com]
- 3. broughton-group.com [broughton-group.com]
- 4. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 8. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions | Semantic Scholar [semanticscholar.org]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. onyxipca.com [onyxipca.com]
Solubility Profile of Cannabinol Acetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of Cannabinol (B1662348) acetate (B1210297) (CBN-O) in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require accurate solubility data for experimental design, formulation, and analytical method development.
Cannabinol acetate (CBN-O) is a semi-synthetic derivative of cannabinol (CBN), a naturally occurring cannabinoid in the Cannabis sativa plant. As interest in the therapeutic potential of minor and modified cannabinoids grows, understanding their fundamental physicochemical properties, such as solubility, is paramount for advancing research and development.
Quantitative Solubility Data
The solubility of a compound is a critical parameter that influences its bioavailability, formulation possibilities, and analytical characterization. The following table summarizes the available quantitative solubility data for this compound in various common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of other solutes. The data presented here is based on available technical information from chemical suppliers.
| Solvent | Abbreviation | Solubility of this compound (mg/mL) | Temperature (°C) | Notes |
| N,N-Dimethylformamide | DMF | 15 | Not Specified | Data from supplier technical information.[1] |
| Dimethyl sulfoxide | DMSO | 2 | Not Specified | Data from supplier technical information.[1] |
| Ethanol | EtOH | 5 | Not Specified | Data from supplier technical information.[1] |
| Phosphate-Buffered Saline | PBS (pH 7.2) | Insoluble | Not Specified | Data from supplier technical information.[1] |
| Proxy Data: Cannabinol (CBN) | The following data is for the related compound Cannabinol (CBN) and is provided as an estimate due to the lack of specific data for this compound. | |||
| Methanol (B129727) | MeOH | 30 | Not Specified | Data for CBN. The acetate ester (CBN-O) is expected to have similar or slightly different solubility. |
| Acetone | - | Soluble | Not Specified | Qualitative data for CBN. Quantitative data not available. Cannabinoids are generally soluble in acetone. |
| Isopropanol | IPA | Soluble | Not Specified | Qualitative data for CBN. Quantitative data not available. Cannabinoids are generally soluble in isopropanol. |
| Acetonitrile (B52724) | ACN | Soluble | Not Specified | Qualitative data for CBN. Quantitative data not available. Cannabinoids are generally soluble in acetonitrile. |
Note: The solubility of this compound in methanol, acetone, isopropanol, and acetonitrile has not been explicitly reported in the reviewed literature. The information provided for these solvents is based on the solubility of the parent compound, Cannabinol (CBN). Generally, the acetylation of a hydroxyl group to form an ester, as in the case of CBN to CBN-O, increases the lipophilicity of the molecule. This may lead to altered solubility profiles in different solvents. Researchers should experimentally verify the solubility of CBN-O in these solvents for their specific applications.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This method involves creating a saturated solution of the compound and then quantifying its concentration.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid, of known purity)
-
Selected laboratory solvent (e.g., ethanol, methanol, acetone, etc., HPLC grade or equivalent)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Reference standards of this compound for calibration.
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound solid into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled incubator or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using an orbital shaker or vortex mixer at a constant speed for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 48 hours. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or GC-MS.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Workflow for Solubility Determination
Solvent Selection Guide
The choice of solvent is critical and depends on the intended application, such as the desired concentration for an experiment, the compatibility with other reagents, and the ease of removal. The following decision tree provides a simplified guide for selecting an appropriate solvent for this compound based on the available solubility data.
Solvent Selection Decision Tree
Conclusion
This technical guide provides the currently available solubility data for this compound in common laboratory solvents and a detailed protocol for its experimental determination. While quantitative data is available for DMF, DMSO, and ethanol, further experimental work is required to establish precise solubility values in other organic solvents. The provided experimental protocol offers a standardized approach for researchers to generate this data, ensuring consistency and comparability across different studies. The visualizations aim to simplify the experimental workflow and solvent selection process for professionals working with this compound.
References
Theoretical Binding Affinity of Cannabinol Acetate to Cannabinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (B1662348) acetate (B1210297) (CBN-O), a synthetic derivative of cannabinol (CBN), is emerging as a compound of interest within the cannabinoid research landscape. As an acetylated form of CBN, its pharmacological profile, particularly its interaction with the cannabinoid receptors CB1 and CB2, is a subject of significant scientific curiosity. This technical guide provides a comprehensive overview of the theoretical binding affinity of CBN-O to these receptors, drawing upon available data for its parent compound, CBN, and the known effects of acetylation on other cannabinoids. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in cannabinoid research and drug development.
It is critical to note that, as of the compilation of this guide, direct experimental data on the binding affinity of Cannabinol acetate (CBN-O) for CB1 and CB2 receptors is not available in the peer-reviewed scientific literature. Therefore, the subsequent discussion on its potential binding affinity is a theoretical extrapolation based on the known properties of cannabinol (CBN) and the effects of acetylation on other cannabinoids, such as tetrahydrocannabinol (THC).
Theoretical Binding Affinity Profile of this compound (CBN-O)
The binding affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. In the absence of direct experimental data for CBN-O, we can formulate a hypothesis based on the known binding affinities of CBN and the observed impact of acetylation on other cannabinoids.
Baseline Affinity of Cannabinol (CBN):
Cannabinol (CBN) itself is a metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and exhibits a distinct binding profile at the cannabinoid receptors. A meta-analysis of multiple studies has provided pooled Ki values for CBN, although it is noted that the data for CBN is less robust than for more extensively studied cannabinoids like Δ⁹-THC. Generally, CBN is considered a weak partial agonist at the CB1 receptor and shows a somewhat higher affinity for the CB2 receptor. One study reported that the affinity of CBN for CB1 receptors is approximately 10 times lower than that of Δ⁹-THC, while its potency at CB2 receptors is 2 to 4 times lower than that of Δ⁹-THC.
Anticipated Impact of Acetylation:
The acetylation of cannabinoids, such as the conversion of THC to THC-O-acetate, is reported to increase the potency of the compound. User reports and anecdotal evidence suggest that THC-O-acetate is approximately three times more potent than Δ⁹-THC. This increase in potency is thought to be due to altered pharmacokinetics and potentially enhanced interaction with the receptor binding pocket.
Based on this precedent, it is reasonable to theorize that the acetylation of CBN to form CBN-O would similarly enhance its binding affinity for both CB1 and CB2 receptors compared to the parent CBN molecule. The addition of the acetate group may increase the lipophilicity of the molecule, potentially facilitating its passage through cell membranes to reach the receptors. Furthermore, the acetate group could engage in additional interactions within the receptor's binding site, thereby increasing the overall binding affinity.
Quantitative Data for Related Cannabinoids
To provide a comparative context for the theoretical affinity of CBN-O, the following table summarizes the binding affinities (Ki values) of related cannabinoids for human CB1 and CB2 receptors as reported in the scientific literature.
| Compound | Receptor | Ki (nM) | Notes |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Human CB1 | 25.1 | Mean value from a meta-analysis. |
| Human CB2 | 35.2 | Mean value from a meta-analysis. | |
| Cannabinol (CBN) | Human CB1 | Not Robustly Determined | A meta-analysis indicated insufficient data for a reliable pooled mean. |
| Human CB2 | Not Robustly Determined | A meta-analysis indicated insufficient data for a reliable pooled mean. | |
| Cannabidiol (CBD) | Human CB1 | Not Reported | A meta-analysis noted a lack of peer-reviewed reports on CBD's Ki at HsCB1. |
| Human CB2 | Not Robustly Determined | ||
| CP-55,940 (Synthetic Agonist) | Human CB1 | 2.5 | Mean Kd value from a meta-analysis. |
| Human CB2 | 0.92 | Mean Kd value from a meta-analysis. | |
| WIN-55,212-2 (Synthetic Agonist) | Human CB1 | 16.7 | Mean Kd value from a meta-analysis. |
| Human CB2 | 3.7 | Mean Kd value from a meta-analysis. | |
| SR141716A (Rimonabant) (Antagonist) | Human CB1 | 2.9 | Mean Kd value from a meta-analysis. |
| Anandamide (Endocannabinoid) | Human CB1 | 239.2 | Mean Ki value from a meta-analysis. |
| Human CB2 | 439.5 | Mean Ki value from a meta-analysis. |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity.
Experimental Protocols
The determination of cannabinoid receptor binding affinity is typically performed using in vitro radioligand binding assays. These assays measure the ability of an unlabeled test compound (e.g., CBN-O) to compete with a radiolabeled ligand for binding to the receptor.
Competitive Radioligand Binding Assay Protocol
This protocol is a generalized representation adapted from established methods for cannabinoid receptor binding assays.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK-293 or CHO cells) stably transfected with and expressing human CB1 or CB2 receptors. Alternatively, rodent brain tissue homogenates can be used for CB1 receptor assays.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.
-
Test Compound: Unlabeled this compound (CBN-O) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% to 0.2% bovine serum albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 500 mM NaCl and 0.1% BSA.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the radioisotope used.
-
Glass Fiber Filters: Treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Instrumentation: A vacuum filtration manifold, scintillation vials, and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Frozen cell membranes or tissue homogenates are thawed on ice and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in 96-well plates. For each assay point, the following are added in order:
-
Assay buffer.
-
A specific concentration of the unlabeled test compound (CBN-O) or vehicle for total binding controls.
-
A saturating concentration of a known unlabeled ligand (e.g., WIN-55,212-2) for determining non-specific binding.
-
The radiolabeled ligand at a concentration near its Kd for the receptor.
-
The receptor membrane preparation.
-
-
Incubation: The plates are incubated for a set period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.
-
Termination of Reaction: The binding reaction is terminated by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with the scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
3. Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated upon agonist binding to CB1 and CB2 receptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Caption: CB1 Receptor Signaling Pathway.
Caption: CB2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the logical workflow of a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Radioligand Binding Assay Workflow.
Conclusion
While direct experimental data for the binding affinity of this compound (CBN-O) at CB1 and CB2 receptors remains to be established, a theoretical framework based on its parent compound, CBN, and the known effects of acetylation on other cannabinoids suggests a potentially enhanced binding profile. It is hypothesized that CBN-O will exhibit a higher affinity for both CB1 and CB2 receptors compared to CBN. The experimental protocols and signaling pathway information provided in this guide offer a robust foundation for future empirical investigations into the pharmacology of this novel cannabinoid. Further research, particularly in vitro binding assays, is imperative to quantitatively determine the binding affinity of CBN-O and to elucidate its functional activity at the cannabinoid receptors. Such data will be invaluable for understanding its potential therapeutic applications and for guiding future drug development efforts in the cannabinoid field.
Exploratory Studies on the Metabolism of Cannabinol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabinol (B1662348) acetate (B1210297) (CBN-O) is a semi-synthetic derivative of cannabinol (CBN), a naturally occurring cannabinoid found in aged cannabis.[1] As the legal landscape and consumer interest in minor and modified cannabinoids expand, a thorough understanding of their metabolic fate is crucial for assessing efficacy, safety, and potential drug-drug interactions. This technical guide provides an in-depth exploration of the putative metabolic pathways of CBN-O, drawing upon the latest research on analogous acetylated cannabinoids. Due to a lack of direct studies on CBN-O, this document synthesizes findings from research on THC-O-acetate, HHC-O-acetate, and the established metabolic pathways of CBN to construct a scientifically grounded hypothesis of CBN-O metabolism.[2][3][4] This guide details proposed enzymatic processes, experimental protocols for in vitro investigation, and the analytical methodologies required for metabolite identification.
Introduction to Cannabinol Acetate (CBN-O)
This compound (CBN-O) is the acetylated form of cannabinol (CBN).[1] CBN itself is a degradation product of Δ⁹-tetrahydrocannabinol (THC) and is often associated with sedative effects.[5] The addition of an acetate group to the CBN molecule is a synthetic modification intended to potentially alter its pharmacokinetic profile and potency.[1] Acetylated cannabinoids are often considered prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug.[4] In the case of CBN-O, it is hypothesized that the acetate group is rapidly cleaved in vivo, releasing the parent compound, CBN.
Recent studies on other acetylated cannabinoids, such as Δ⁹-THC-O-acetate (THC-O-A) and hexahydrocannabinol-O-acetate (HHC-O), have shown that they are rapidly deacetylated in biological matrices like human liver microsomes and hepatocytes to yield their respective parent cannabinoids.[2][3][4] This process of hydrolysis is a critical first step in their metabolism. This guide will therefore proceed on the strong assumption that CBN-O follows a similar metabolic pathway.
Proposed Metabolic Pathway of this compound
The metabolism of CBN-O is likely a two-stage process:
-
Deacetylation: The initial and most significant metabolic step is the hydrolysis of the acetate ester bond to yield cannabinol (CBN). This reaction is likely catalyzed by carboxylesterases, which are abundant in the liver.[6]
-
Metabolism of CBN: Following its formation, CBN would then be subjected to the established metabolic pathways for this cannabinoid. The primary route of CBN metabolism is oxidation by cytochrome P450 (CYP) enzymes, leading to a variety of hydroxylated and carboxylated metabolites.[7]
The proposed primary metabolite of CBN is 11-hydroxy-cannabinol (11-OH-CBN), which may exhibit its own pharmacological activity.[7] Further oxidation can occur on the pentyl side chain.
Experimental Protocols for In Vitro Metabolism Studies
The following protocols are adapted from established methods for studying the metabolism of other cannabinoids and their acetate derivatives.[4][8]
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to assess the deacetylation of CBN-O and the subsequent formation of primary metabolites.
Materials and Reagents:
-
This compound (CBN-O)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., CBN-d3)
-
Purified water
Protocol:
-
Preparation: Prepare a stock solution of CBN-O in a suitable solvent (e.g., ethanol). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the CBN-O stock solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to the incubation mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of cannabinoids and their metabolites.[9][10]
Instrumentation:
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate CBN-O, CBN, and its hydroxylated metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte (CBN-O, CBN, 11-OH-CBN, etc.).
Data Presentation
The following tables summarize the expected metabolites of CBN-O and a proposed set of MRM transitions for their detection.
Table 1: Expected Metabolites of this compound (CBN-O)
| Metabolite Name | Parent Compound | Metabolic Reaction | Putative Enzyme(s) |
| Cannabinol (CBN) | This compound | Deacetylation | Carboxylesterases |
| 11-hydroxy-CBN | Cannabinol | Hydroxylation | CYP450 |
| 1'-hydroxy-CBN | Cannabinol | Hydroxylation | CYP450 |
| 4'-hydroxy-CBN | Cannabinol | Hydroxylation | CYP450 |
| 11-nor-9-carboxy-CBN | 11-hydroxy-CBN | Oxidation | Alcohol/Aldehyde Dehydrogenase |
| CBN-Glucuronide | Cannabinol | Glucuronidation | UGTs |
| 11-OH-CBN-Glucuronide | 11-hydroxy-CBN | Glucuronidation | UGTs |
Table 2: Proposed MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (CBN-O) | To be determined | To be determined | To be determined |
| Cannabinol (CBN) | 311.2 | 293.2 | To be determined |
| 11-hydroxy-CBN | 327.2 | 309.2 | To be determined |
| CBN-d3 (Internal Standard) | 314.2 | 296.2 | To be determined |
Note: MRM transitions and collision energies require empirical optimization.
Discussion and Future Directions
The presented metabolic pathway for this compound is based on strong evidence from analogous acetylated cannabinoids.[2][3][4] The rapid deacetylation to CBN suggests that CBN-O likely functions as a prodrug. This could have several implications:
-
Pharmacokinetics: The acetate group may increase the lipophilicity of the molecule, potentially affecting its absorption and distribution. The onset of action of CBN-O may be delayed compared to CBN, as it requires metabolic activation. The overall bioavailability of CBN from CBN-O administration could be different from direct CBN administration.[11][12]
-
Potency: The perceived potency of CBN-O will be directly related to the efficiency of its conversion to CBN.[1]
-
Drug-Drug Interactions: While the deacetylation is likely mediated by carboxylesterases, the subsequent metabolism of CBN involves CYP450 enzymes.[7] Therefore, co-administration of CBN-O with drugs that are inhibitors or inducers of these CYP enzymes could alter the clearance of CBN and its metabolites.
Future research should focus on:
-
In vitro and in vivo studies to definitively confirm the metabolic pathway of CBN-O.
-
Identification of the specific carboxylesterase and CYP450 isozymes involved in its metabolism.
-
Quantitative analysis to determine the kinetics of deacetylation and subsequent metabolite formation.
-
Pharmacological evaluation of the major metabolites to understand their contribution to the overall effects of CBN-O.
Conclusion
While direct experimental data on the metabolism of this compound is currently lacking, a robust hypothesis can be formulated based on the metabolism of other acetylated cannabinoids. It is highly probable that CBN-O undergoes rapid deacetylation in the liver, mediated by carboxylesterases, to yield cannabinol. CBN is then further metabolized by CYP450 enzymes through oxidation and hydroxylation. This guide provides a framework for researchers to design and execute studies that will elucidate the precise metabolic fate of this emerging semi-synthetic cannabinoid. A comprehensive understanding of its metabolism is essential for the safe and effective development of products containing CBN-O.
References
- 1. neurogan.com [neurogan.com]
- 2. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 4. irf.fhnw.ch [irf.fhnw.ch]
- 5. thepermanentejournal.org [thepermanentejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
Predicted Biological Activity of Cannabinol Acetate (CBN-O): A Structural and Mechanistic Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Cannabinol acetate (B1210297) (CBN-O), the acetylated form of Cannabinol (CBN), is a semi-synthetic cannabinoid derivative. While empirical data on CBN-O is scarce, its biological activity can be predicted with a high degree of confidence based on its chemical structure and by drawing parallels with other acetylated cannabinoids, most notably Tetrahydrocannabinol-O-acetate (THC-O). This document outlines the predicted pharmacokinetics and pharmacodynamics of CBN-O, positing that it functions as a prodrug for CBN. We detail the known activity of CBN, present relevant quantitative data, and propose a comprehensive suite of experimental protocols to validate these predictions.
The Prodrug Hypothesis: A Structural Perspective
Cannabinol acetate (CBN-O) is synthesized by the acetylation of the phenolic hydroxyl group of the CBN molecule. This structural modification is analogous to the conversion of morphine to heroin or THC to THC-O. In pharmacology, acetylation is a common strategy to create a prodrug—a biologically inactive compound that is metabolized in the body to produce an active drug.
The addition of the acetate group increases the lipophilicity of the parent molecule. This enhanced lipid solubility is hypothesized to increase its permeability across biological membranes, including the blood-brain barrier. Following administration, it is predicted that endogenous esterase enzymes will rapidly hydrolyze the acetate ester, releasing the active parent compound, CBN. Therefore, the biological effects of CBN-O are expected to be those of CBN, but potentially with altered potency, a delayed onset, and modified duration of action due to this metabolic conversion.
Predicted Pharmacodynamics: The Activity of Cannabinol (CBN)
The primary biological activity of CBN-O will be dictated by its active metabolite, CBN. Cannabinol is a known phytocannabinoid that, unlike THC, is not produced directly by the cannabis plant but is a degradation product of THC. It is considered mildly psychoactive, significantly less so than THC.
CBN acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors. The CB1 receptors are predominantly found in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in immune cells and are associated with anti-inflammatory and immunomodulatory functions. CBN generally exhibits a higher affinity for the CB2 receptor compared to the CB1 receptor.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the quantitative binding affinity (Ki) of CBN for human cannabinoid receptors, with THC included for comparison. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) in nM | Reference |
| Cannabinol (CBN) | hCB1 | 211.2 | |
| hCB2 | 126.4 | ||
| Δ⁹-Tetrahydrocannabinol (THC) | hCB1 | ~21 - 41 | |
| hCB2 | ~36 - 129 |
Cannabinoid Receptor Signaling Pathways
Upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs), CBN is predicted to initiate a cascade of intracellular signaling events. Both receptors are primarily coupled to the Gi/o family of G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and stimulate the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene transcription and cellular processes like inflammation, cell survival, and synaptic plasticity.
Experimental Protocols for Validation
To empirically validate the predicted activity of CBN-O, a structured, multi-stage experimental approach is necessary.
Logical Relationship: Prodrug Conversion
The foundational hypothesis is the metabolic conversion of the CBN-O prodrug into the active CBN molecule.
Detailed Methodologies
Protocol 4.2.1: In Vitro Prodrug Conversion Assay
-
Objective: To confirm that CBN-O is hydrolyzed to CBN in a biologically relevant matrix.
-
Methodology:
-
Incubate a known concentration of CBN-O with human liver microsomes or recombinant human carboxylesterase enzymes (e.g., hCE1, hCE2).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the enzymatic reaction using a suitable solvent like ice-cold acetonitrile.
-
Analyze the samples using Liquid Chromatography with Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound (CBN-O) and the appearance of the metabolite (CBN).
-
A control reaction without enzymes should be run in parallel to account for non-enzymatic degradation.
-
Protocol 4.2.2: Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of CBN-O and CBN for human CB1 and CB2 receptors.
-
Methodology:
-
Utilize cell membrane preparations from cells engineered to express high levels of hCB1 or hCB2 receptors (e.g., HEK293 or CHO cells).
-
Perform a competition binding experiment by incubating the membranes with a constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940).
-
Add increasing concentrations of the unlabeled competitor ligand (CBN-O or CBN).
-
After incubation to equilibrium, separate the bound and free radioligand via rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 (concentration of competitor that displaces 50% of the radioligand) and convert it to the Ki value using the Cheng-Prusoff equation.
-
Protocol 4.2.3: In Vivo Murine Cannabinoid Tetrad Assay
-
Objective: To assess the in vivo cannabimimetic effects of CBN-O compared to CBN and a vehicle control in an animal model. The "tetrad" refers to four characteristic effects of CB1 activation.
-
Methodology:
-
Administer CBN-O, CBN, or a vehicle control to mice via a relevant route (e.g., intraperitoneal injection).
-
At a predetermined time post-administration (e.g., 30-60 minutes), assess the four core parameters:
-
Hypomotility: Measure spontaneous locomotor activity in an open-field arena.
-
Catalepsy: Assess the time the mouse remains immobile on an elevated bar (bar test).
-
Antinociception: Measure the pain response latency using a hot plate or tail-flick test.
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
-
Compare the dose-response curves for CBN-O and CBN to evaluate their relative potency and efficacy.
-
Overall Experimental Workflow
The logical progression from initial chemical characterization to in vivo validation is critical for a thorough evaluation.
Conclusion and Future Directions
Based on its chemical structure, this compound (CBN-O) is strongly predicted to function as a prodrug for Cannabinol (CBN). Its primary mechanism of action will therefore mirror that of CBN, acting as a partial agonist at CB1 and CB2 receptors, with a preference for CB2. The addition of the acetate moiety may enhance its bioavailability and potency compared to its parent compound.
The therapeutic potential of CBN-O would likely align with that of CBN, which includes potential sedative, anti-inflammatory, and analgesic properties. However, these predictions require rigorous empirical validation. The experimental protocols outlined in this document provide a clear and comprehensive pathway for confirming the prodrug hypothesis, quantifying the pharmacodynamic parameters of CBN-O and its metabolite, and evaluating its in vivo effects. Such studies are essential to fully characterize this novel semi-synthetic cannabinoid for any future research or drug development endeavors.
A Technical Guide on the Synthetic Origin and Analysis of Cannabinol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the classification of Cannabinol acetate (B1210297) (CBN-O) as a semi-synthetic cannabinoid derivative. Contrary to inquiries regarding its natural occurrence, scientific evidence confirms that CBN-O is not a phytocannabinoid native to Cannabis sativa. It is synthesized through the chemical acetylation of Cannabinol (CBN). This document provides a detailed overview of its synthetic pathway, comparative analytical data, and the experimental protocols required for its identification and differentiation from naturally occurring cannabinoids. The information presented herein is intended to provide clarity for researchers, scientists, and drug development professionals on the synthetic nature of CBN-O.
Introduction: The Synthetic Nature of Cannabinol Acetate (CBN-O)
This compound (CBN-O) is an analog of Cannabinol (CBN), a naturally occurring cannabinoid in the Cannabis sativa plant. However, CBN-O itself is not found in nature. It is a semi-synthetic compound that is produced through a chemical process known as acetylation. In this reaction, an acetyl group is added to the CBN molecule. This structural modification alters the compound's pharmacological properties. The process is similar to the synthesis of other acetylated cannabinoids like THC-O acetate (THC-O) and CBD-O acetate (CBD-O).
The primary precursor for CBN-O is CBN, which forms naturally in the cannabis plant as a degradation product of Tetrahydrocannabinol (THC). Over time, and with exposure to oxygen and heat, THC gradually breaks down into CBN. While CBN is a natural phytocannabinoid, the subsequent acetylation to form CBN-O is an artificial process that does not occur within the plant.
Synthesis Pathway: From THC to CBN-O
The creation of CBN-O is a two-step process that begins with naturally occurring cannabinoids. First, THC ages and oxidizes to form CBN. Subsequently, this naturally derived CBN is subjected to a chemical reaction to produce CBN-O.
The Endocannabinoid System and Cannabinol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological and cognitive processes. Its discovery has paved the way for novel therapeutic strategies targeting a wide array of pathological conditions. This technical guide provides an in-depth overview of the core components and signaling pathways of the ECS. Furthermore, it delves into the emerging synthetic cannabinoid, Cannabinol (B1662348) Acetate (B1210297) (CBN-O), exploring its chemistry, and putative pharmacology based on the available scientific literature. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
The Endocannabinoid System (ECS)
The ECS is a primary homeostatic regulator, influencing everything from mood and appetite to immune function and pain perception.[1] Its canonical components include cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.
Cannabinoid Receptors
The principal targets of cannabinoids are the G protein-coupled receptors (GPCRs), CB1 and CB2.[2]
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), particularly in the basal ganglia, cerebellum, hippocampus, and cerebral cortex, CB1 receptors are among the most abundant GPCRs in the brain.[3] Their activation mediates the psychoactive effects of certain cannabinoids and plays a key role in modulating neurotransmitter release.[4]
-
CB2 Receptors: Primarily expressed in the peripheral nervous system and on cells of the immune system, such as B cells, T cells, and macrophages.[3] Activation of CB2 receptors is largely associated with the modulation of immune responses and inflammation, generally without inducing psychoactive effects.[3]
Endocannabinoids
Endocannabinoids are endogenous lipid-based signaling molecules that are synthesized "on-demand" from membrane lipid precursors in response to neuronal activity.[5] The two most well-characterized endocannabinoids are:
-
Anandamide (AEA): N-arachidonoyl-ethanolamine, a partial agonist at both CB1 and CB2 receptors.
-
2-Arachidonoylglycerol (2-AG): A full agonist at both CB1 and CB2 receptors, found in significantly higher concentrations in the brain than anandamide.
Metabolic Enzymes
The precise control of endocannabinoid signaling is maintained by a suite of enzymes responsible for their synthesis and degradation.
-
Synthesis:
-
NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D): Involved in the synthesis of anandamide.
-
DAGL (Diacylglycerol lipase): The primary enzyme responsible for the synthesis of 2-AG.
-
-
Degradation:
-
FAAH (Fatty acid amide hydrolase): The principal enzyme for the degradation of anandamide.
-
MAGL (Monoacylglycerol lipase): The main enzyme responsible for breaking down 2-AG.
-
Endocannabinoid System Signaling Pathways
The ECS employs several intricate signaling mechanisms to exert its modulatory effects.
Retrograde Signaling
A hallmark of the ECS is its ability to mediate retrograde signaling at synapses.[6] In this process, endocannabinoids are synthesized and released from the postsynaptic neuron in response to a rise in intracellular calcium. They then travel backward across the synaptic cleft to bind to presynaptic CB1 receptors.[6] This activation of presynaptic CB1 receptors typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic strength.[4]
Figure 1: Endocannabinoid Retrograde Signaling Pathway.
G-Protein Coupled Receptor (GPCR) Signaling
Upon agonist binding, both CB1 and CB2 receptors couple to inhibitory G proteins (Gi/o).[2] This coupling initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
Figure 2: Cannabinoid Receptor G-Protein Signaling Cascade.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Cannabinoid receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, including pathways involving extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[7][8] This signaling is often mediated through the Gβγ subunits of the G protein and can influence a variety of cellular processes, including gene expression, cell proliferation, and apoptosis.[7]
Figure 3: MAPK/ERK Pathway Activation by Cannabinoid Receptors.
Cannabinol Acetate (CBN-O)
This compound (CBN-O) is a semi-synthetic derivative of cannabinol (CBN). While CBN is a naturally occurring phytocannabinoid formed through the degradation of tetrahydrocannabinol (THC), CBN-O is produced through a chemical process of acetylation.[9]
Synthesis
The synthesis of CBN-O involves the acetylation of the hydroxyl group on the CBN molecule. This is typically achieved by reacting CBN with acetic anhydride, often in the presence of a catalyst.[10] A similar process is used to synthesize THC-O-acetate from THC.[10]
Figure 4: General Synthesis Workflow for this compound.
Pharmacology and Mechanism of Action
Detailed pharmacological studies specifically on CBN-O are limited in the peer-reviewed literature. However, based on the pharmacology of the closely related compound, THC-O-acetate, it is hypothesized that CBN-O acts as a prodrug for CBN. This means that CBN-O itself is likely biologically inactive and is metabolized in the body to yield the active compound, CBN.
The acetylation of cannabinoids is thought to increase their lipophilicity, potentially enhancing their ability to cross the blood-brain barrier.[11] This could lead to a higher effective dose of the active metabolite (CBN) in the brain compared to direct administration of CBN. Anecdotal reports and preliminary information on acetylated cannabinoids like THC-O-acetate suggest a delayed onset of action and increased potency compared to their non-acetylated counterparts.[12][13]
CBN itself is a weak partial agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 receptor.[14] Therefore, the ultimate effects of CBN-O administration are expected to be mediated by the interaction of its metabolite, CBN, with the endocannabinoid system.
Pharmacokinetics
Specific pharmacokinetic data for CBN-O, including its absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported. As a prodrug, its pharmacokinetic profile would be characterized by its conversion to CBN. The metabolism of acetylated cannabinoids like THC-O-acetate has been shown to involve deacetylation to the parent cannabinoid.[15] It is highly probable that CBN-O undergoes a similar metabolic fate.
The metabolism of CBN is primarily hepatic, mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4.[15] The major metabolite is 11-hydroxy-CBN (11-OH-CBN), which may also possess biological activity.[14]
Quantitative Data
The following tables summarize the receptor binding affinities (Ki values) for several key cannabinoids. A lower Ki value indicates a higher binding affinity. It is important to note that specific Ki values for this compound (CBN-O) are not currently available in the published literature.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| Endocannabinoids | |||
| Anandamide (AEA) | 87.7 - 239.2 | 439.5 | CB1 selective |
| 2-Arachidonoylglycerol (2-AG) | ~472 | ~1400 | CB1 selective |
| Phytocannabinoids | |||
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 10 - 40.7 | 24 - 36 | Non-selective |
| Cannabidiol (CBD) | >1000 | >1000 | Low affinity for both |
| Cannabinol (CBN) | 211.2 | 126.4 | CB2 preferential |
| Synthetic Cannabinoids | |||
| CP-55,940 | 0.98 - 2.5 | 0.92 | Non-selective |
| WIN-55,212-2 | 2.4 - 16.7 | 3.7 | Non-selective |
Note: Ki values can vary between different studies and assay conditions.
Experimental Protocols
Competitive Radioligand Binding Assay
This is a standard method used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a cannabinoid) for CB1 or CB2 receptors.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]CP-55,940), which has a known high affinity for the receptor, for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand: e.g., [³H]CP-55,940.
-
Unlabeled test compounds (cannabinoids).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 5: Experimental Workflow for a Competitive Radioligand Binding Assay.
Analytical Methods for Cannabinoid Quantification
Several analytical techniques are employed for the detection and quantification of cannabinoids in various matrices.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), HPLC is a widely used method for separating and quantifying cannabinoids in their neutral and acidic forms without the need for derivatization.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly for volatile compounds. Derivatization is often required to analyze acidic cannabinoids to prevent their decarboxylation at high temperatures.[16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers very high sensitivity and selectivity, making it ideal for detecting low concentrations of cannabinoids and their metabolites in complex biological matrices like blood and urine.[17]
Conclusion
The endocannabinoid system represents a pivotal signaling network with profound implications for human health and disease. A thorough understanding of its components, signaling pathways, and interactions with exogenous cannabinoids is paramount for the development of novel therapeutics. While the pharmacology of major cannabinoids is well-documented, emerging synthetic derivatives like this compound (CBN-O) present a new frontier for research. Although specific experimental data on CBN-O remains scarce, its characterization as a prodrug of CBN provides a framework for predicting its pharmacological profile. Further in-depth studies are imperative to fully elucidate the pharmacokinetics, receptor binding affinities, and physiological effects of CBN-O to assess its therapeutic potential and safety profile. This guide serves as a foundational resource to aid researchers in navigating the complexities of the endocannabinoid system and the evolving landscape of cannabinoid science.
References
- 1. researchgate.net [researchgate.net]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utah.gov [utah.gov]
- 4. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retrograde signalling by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 13. cannastoreams.gr [cannastoreams.gr]
- 14. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 16. cannabissciencetech.com [cannabissciencetech.com]
- 17. benchchem.com [benchchem.com]
Early Research on Acetylated Cannabinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cannabinoids has evolved significantly since the initial isolation and characterization of compounds from the Cannabis sativa plant. While Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD) have been the primary focus of research, semi-synthetic derivatives, particularly acetylated cannabinoids, have been a subject of interest for their altered pharmacokinetic profiles and potential for increased potency. This technical guide provides an in-depth overview of the early research findings on acetylated cannabinoids, with a focus on THC-O-acetate and CBD diacetate. The information is intended for researchers, scientists, and drug development professionals, presenting available data, experimental methodologies, and key chemical pathways.
Early investigations into acetylated cannabinoids were notably conducted by the U.S. Army Chemical Corps at Edgewood Arsenal between 1949 and 1975.[1] These classified studies explored the potential of compounds like THC-O-acetate as non-lethal incapacitating agents.[1] The primary finding from this era was that THC-O-acetate was approximately twice as potent as Δ⁹-THC in producing ataxia (lack of voluntary coordination of muscle movements) in dogs.[1]
THC-O-acetate is a prodrug, meaning it becomes pharmacologically active after it is metabolized in the body.[2][3] The acetyl group is hydrolyzed, releasing the active THC molecule.[2] This metabolic process results in a delayed onset of effects compared to inhaled THC.[1] Similarly, CBD diacetate is a semi-synthetic derivative of CBD, created through the acetylation of its hydroxyl groups.
This guide will synthesize the available historical data, present relevant experimental protocols, and visualize key processes to provide a comprehensive resource on the foundational research of acetylated cannabinoids.
Data Presentation: Quantitative and Qualitative Findings
Quantitative data from the earliest research on acetylated cannabinoids is scarce in publicly available literature. The following tables summarize the available qualitative and comparative data, alongside data for their non-acetylated parent compounds for context.
Table 1: In Vivo Potency of THC-O-Acetate (Canine Ataxia Model)
| Compound | Relative Potency | Species | Model | Reference |
| Δ⁹-Tetrahydrocannabinol (THC) | 1x | Dog | Ataxia | [1] |
| THC-O-acetate | ~2x | Dog | Ataxia | [1] |
Table 2: Comparative Receptor Binding Affinities of Common Cannabinoids (Human Receptors)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| Δ⁹-Tetrahydrocannabinol (THC) | 10 - 40.7 | 3.6 - 36.4 |
| Cannabidiol (CBD) | > 1000 | > 1000 |
| Cannabinol (CBN) | 127 | 79.4 |
Experimental Protocols
Detailed experimental protocols from the early military studies on acetylated cannabinoids remain largely classified. However, based on the methodologies of the era for cannabinoid research, the following protocols for synthesis and in vitro analysis can be reconstructed.
Synthesis of Acetylated Cannabinoids
The acetylation of cannabinoids like THC and CBD is a straightforward chemical process. The general procedure involves the reaction of the cannabinoid with acetic anhydride (B1165640), often in the presence of a catalyst.
General Protocol for Acetylation of Cannabinoids:
-
Dissolution: The starting cannabinoid (e.g., purified Δ⁹-THC or CBD) is dissolved in an appropriate aprotic solvent, such as toluene (B28343) or dichloromethane.
-
Reaction: An excess of acetic anhydride is added to the solution. A catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine), is often used to facilitate the reaction.
-
Heating: The reaction mixture is heated under reflux for a specified period, typically several hours, to ensure complete acetylation of the phenolic hydroxyl groups.
-
Work-up: After cooling, the reaction mixture is neutralized, often by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The acetylated cannabinoid is extracted from the aqueous layer using an organic solvent.
-
Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by chromatography, to yield the pure acetylated cannabinoid.
In Vitro Cannabinoid Receptor Binding Assay
Radioligand binding assays were the gold standard for determining the affinity of compounds for receptors during the mid to late 20th century.
Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA).
-
Competition Reaction: In assay tubes, a constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., THC-O-acetate).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation.
Visualizations
Chemical Synthesis and Metabolism
Caption: Synthesis and metabolism of acetylated cannabinoids.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
The Potential of Prodrugs to Enhance the Therapeutic Efficacy of Cannabinol (CBN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabinol (B1662348) (CBN), a non-intoxicating phytocannabinoid found in aged cannabis, has garnered significant interest for its potential therapeutic applications, including sedative, anti-inflammatory, and analgesic properties. However, its clinical development is hampered by poor physicochemical properties, notably low aqueous solubility and extensive first-pass metabolism, which contribute to low and variable oral bioavailability. This technical guide explores the potential of prodrug strategies to overcome these limitations. By masking the free phenolic hydroxyl group of CBN, it is hypothesized that its pharmacokinetic profile can be significantly improved, leading to enhanced therapeutic efficacy. This document provides a comprehensive overview of CBN's properties, proposes potential prodrug strategies, and outlines detailed, albeit theoretical, experimental protocols for their synthesis and evaluation, drawing upon established methodologies for similar phenolic compounds and other cannabinoids like cannabidiol (B1668261) (CBD).
Introduction: The Therapeutic Promise and Physicochemical Challenges of Cannabinol
Cannabinol (CBN) is a secondary phytocannabinoid that is formed from the degradation of tetrahydrocannabinol (THC).[1] Unlike THC, CBN is generally considered to be non-intoxicating.[1] Preclinical studies have suggested a range of potential therapeutic effects for CBN, including sedative, anti-inflammatory, and neuroprotective activities.[2] The primary mechanism of action of CBN involves its interaction with the endocannabinoid system, acting as a low-affinity partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[3] Additionally, CBN has been shown to interact with other molecular targets, such as transient receptor potential (TRP) channels, which may contribute to its pharmacological profile.[4]
Despite its therapeutic potential, the clinical utility of CBN is significantly hindered by its challenging physicochemical and pharmacokinetic properties. CBN is a highly lipophilic molecule with very low water solubility, which limits its dissolution in the gastrointestinal tract, a critical step for oral absorption.[2][5] Furthermore, like other cannabinoids, CBN is subject to extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.[6] This rapid metabolism further reduces the amount of active drug that reaches systemic circulation, resulting in low and variable oral bioavailability.
A prodrug approach offers a promising strategy to address these limitations. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. For CBN, a prodrug strategy would involve the chemical modification of its phenolic hydroxyl group to create a more water-soluble or metabolically stable derivative. This could lead to improved absorption, reduced first-pass metabolism, and ultimately, enhanced bioavailability and therapeutic efficacy.
Physicochemical and Pharmacokinetic Properties of Cannabinol
A thorough understanding of CBN's intrinsic properties is essential for the rational design of effective prodrugs. The following tables summarize the key physicochemical and pharmacokinetic parameters of CBN.
Table 1: Physicochemical Properties of Cannabinol (CBN)
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₆O₂ | [2] |
| Molecular Weight | 310.43 g/mol | [2] |
| Melting Point | 76-77 °C | [7] |
| Aqueous Solubility | Insoluble | [2][7] |
| LogP | 6.71 | [8] |
| Chemical Class | Dibenzopyran | [9] |
Table 2: Pharmacokinetic Parameters of Cannabinol (CBN)
| Parameter | Value | Species | Route of Administration | Reference(s) |
| Bioavailability | Low (oral) | General | Oral | [10] |
| ~40% of IV | Human | Inhalation | [10] | |
| Half-life (t½) | 32 ± 17 hours (highly variable) | Human | Intravenous | [10] |
| Metabolism | Extensive first-pass metabolism | General | Oral | [10] |
| Primary Metabolites | 11-hydroxy-CBN (11-OH-CBN), 8-hydroxy-CBN | Human, animal models | Various | [11][12] |
| Primary Metabolizing Enzymes | CYP2C9, CYP3A4 | Human | In vitro | [6][11] |
| Brain Penetration | High | Rat | Intraperitoneal | [13] |
Proposed Prodrug Strategies for Cannabinol
Given the presence of a phenolic hydroxyl group, several well-established prodrug strategies can be applied to CBN to enhance its aqueous solubility and/or protect it from premature metabolism.[14] The following are proposed strategies, with the understanding that these are theoretical and would require experimental validation.
Ester Prodrugs
Esterification of the phenolic hydroxyl group is a common and effective method to create prodrugs.[15] By attaching a polar promoiety, the aqueous solubility of the resulting ester can be significantly increased.
-
Amino Acid Esters: Conjugation with amino acids (e.g., glycine, valine) can introduce an ionizable amino group, improving solubility at physiological pH.
-
Phosphate (B84403) Esters: The introduction of a phosphate group creates a highly water-soluble prodrug that can be cleaved by alkaline phosphatases in the body.
-
Succinate Esters: Hemisuccinate esters provide a carboxylic acid group, which can be formulated as a salt to enhance solubility.
Ether Prodrugs
Ether linkages are generally more stable to hydrolysis than esters, which could be advantageous in protecting CBN from first-pass metabolism.[12]
-
Glycoside Ethers: Attaching a sugar moiety can dramatically increase water solubility.
-
Polyethylene Glycol (PEG) Ethers: PEGylation is a well-known technique to improve the pharmacokinetic properties of drugs.
Carbamate (B1207046) Prodrugs
Carbamate prodrugs of phenolic compounds have been shown to improve stability and bioavailability.[16]
Experimental Protocols (Hypothetical)
The following sections outline hypothetical experimental protocols for the synthesis and evaluation of CBN prodrugs. These are based on standard methodologies used for other cannabinoids and phenolic compounds.
General Synthesis of a CBN Ester Prodrug (e.g., CBN-Glycinate)
This protocol describes a potential method for synthesizing an amino acid ester of CBN.
Materials:
-
Cannabinol (CBN)
-
N-Boc-glycine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Esterification:
-
Dissolve CBN (1 equivalent), N-Boc-glycine (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected CBN-glycinate.
-
-
Deprotection:
-
Dissolve the Boc-protected CBN-glycinate in DCM.
-
Add TFA (10-20 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once deprotection is complete, carefully neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, CBN-glycinate, by an appropriate method (e.g., recrystallization or chromatography).
-
In Vitro Prodrug Conversion Assay
This assay would be used to determine the rate at which the CBN prodrug is converted back to the active CBN in a biologically relevant matrix.
Materials:
-
CBN prodrug
-
Human liver microsomes or plasma
-
Phosphate buffer (pH 7.4)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of the CBN prodrug in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the CBN prodrug solution with human liver microsomes or plasma pre-warmed to 37 °C in phosphate buffer.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC-MS/MS to quantify the concentrations of the CBN prodrug and the released CBN.
-
Calculate the rate of conversion and the half-life of the prodrug in the biological matrix.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
This study would compare the pharmacokinetic profile of a CBN prodrug to that of CBN itself.
Animals:
-
Male Sprague-Dawley rats (or other suitable rodent model)
Procedure:
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: one to receive CBN and the other to receive the CBN prodrug.
-
Administer the compounds orally (e.g., by gavage) at an equimolar dose.
-
Collect blood samples via a suitable route (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract the plasma samples and analyze the concentrations of CBN and the CBN prodrug using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability for both CBN and the CBN prodrug.
Visualizations
Signaling Pathways of Cannabinol
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabidiol aqueous solubility enhancement: Comparison of three amorphous formulations strategies using different type of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A One Health perspective on comparative cannabidiol and cannabidiolic acid pharmacokinetics and biotransformation in humans and domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo metabolism of cannabinol by the mouse and rat and a comparison with the metabolism of Δ1‐tetrahydrocannabinol and cannabidiol | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Feeding decreases the oral bioavailability of cannabidiol and cannabidiolic acid in hemp oil in New Zealand White rabbits (Oryctolagus cuniculus). | Semantic Scholar [semanticscholar.org]
- 10. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 11. volunteerbotanicals.com [volunteerbotanicals.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Enhanced oral bioavailability of cannabidiol by flexible zein nanoparticles: in vitro and pharmacokinetic studies [frontiersin.org]
- 14. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of Cannabinol Acetate (CBN-O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (B1662348) acetate (B1210297) (CBN-O) is a synthetic derivative of cannabinol (CBN), a naturally occurring cannabinoid in the cannabis plant. The acetylation of CBN is performed to potentially enhance its bioavailability and therapeutic effects. As the interest in and availability of cannabinoid derivatives grow, robust and reliable analytical methods for their identification and quantification are crucial for quality control, research, and regulatory purposes. These application notes provide detailed protocols for the identification and analysis of CBN-O using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods Overview
A variety of analytical techniques can be employed for the characterization of Cannabinol acetate. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine quality control.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of cannabinoids. When coupled with a UV detector, it offers a robust and cost-effective method for determining the concentration of CBN-O in various samples. A significant advantage of HPLC is its ability to analyze thermolabile compounds without derivatization, as it operates at ambient temperatures.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. GC-MS provides excellent chromatographic separation and structural information from the mass spectrum, aiding in the unambiguous identification of CBN-O.[1][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of molecules. 1H and 13C NMR provide detailed information about the chemical structure of CBN-O, confirming its identity and purity.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reliable analytical results. The following are general guidelines for preparing samples containing this compound.
1. Solvent Extraction from Solid Matrices (e.g., plant material, edibles):
-
Weigh a homogenized sample (typically 1-5 grams).
-
Add a suitable organic solvent such as methanol (B129727), ethanol, or a mixture of methanol and chloroform (B151607).[5]
-
Vortex or sonicate the mixture for 15-30 minutes to ensure complete extraction of cannabinoids.
-
Centrifuge the sample to pellet solid material.
-
Collect the supernatant for analysis.
-
The extract may require further dilution with the mobile phase or an appropriate solvent to fall within the calibration range of the analytical instrument.
2. Dilution of Oil and Liquid Samples:
-
Accurately weigh or measure a volume of the oil or liquid sample.
-
Dilute the sample with a suitable solvent (e.g., methanol, acetonitrile (B52724), or hexane) to a known final concentration.
-
Vortex the sample to ensure homogeneity.
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol describes a representative method for the quantification of CBN-O using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cannabinoid analysis.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is typical for cannabinoid separation.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Cannabinoids typically exhibit strong absorbance around 220-230 nm and 270-280 nm. For CBN-O, a wavelength of 228 nm can be used for quantification.
Procedure:
-
Prepare a stock solution of this compound reference standard in methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 100 µg/mL.
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the CBN-O peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the CBN-O standard against its concentration.
-
Quantify the amount of CBN-O in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Identification by GC-MS
This protocol provides a representative method for the identification of CBN-O using GC-MS.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for cannabinoid analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
Procedure:
-
Prepare a dilute solution of the sample extract in a volatile solvent like hexane (B92381) or ethyl acetate.
-
Inject the prepared sample into the GC-MS system.
-
The resulting chromatogram will show separated components of the sample.
-
The mass spectrum of the peak corresponding to CBN-O can be compared with a reference spectrum or analyzed for characteristic fragment ions to confirm its identity. The molecular ion of CBN-O is expected at m/z 352.
Derivatization Note: For many cannabinoids, especially acidic forms, derivatization (e.g., silylation) is necessary before GC-MS analysis to prevent decarboxylation at high temperatures.[1][3] However, for CBN-O, which is a neutral cannabinoid, derivatization is generally not required.
Protocol 3: Structural Confirmation by NMR
This protocol outlines the general procedure for acquiring NMR spectra for the structural confirmation of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of cannabinoids.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
Procedure:
-
Dissolve a small amount of the purified CBN-O sample in the deuterated solvent in an NMR tube.
-
Acquire 1H and 13C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of CBN-O.
Expected 13C NMR Chemical Shifts for this compound:
The following are expected 13C NMR chemical shifts for this compound based on available spectral data.[6]
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~169 |
| Aromatic C | ~106-157 |
| Aliphatic C | ~14-77 |
| Methyl C | ~21-27 |
Quantitative Data Summary
The following table summarizes representative performance characteristics for the analysis of cannabinoids using chromatographic methods. It is important to note that specific values for this compound are not widely available in the literature. The values for Cannabinol (CBN) are provided as an estimate, and it is crucial to perform a method validation study to determine the specific Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, and precision for CBN-O.
| Parameter | HPLC-UV (Representative for CBN) | GC-MS (Representative for CBN) |
| LOD | 0.01 - 0.1 µg/mL | 0.01 - 0.5 ng/mL |
| LOQ | 0.03 - 0.3 µg/mL | 0.03 - 1.5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (%) | 90 - 110 | 85 - 115 |
| Precision (%RSD) | < 5 | < 10 |
Note: These values are adapted from literature for CBN and should be experimentally verified for CBN-O.
Visualizations
References
- 1. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cannabinol Acetate (CBN-O) using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the quantitative analysis of Cannabinol (B1662348) acetate (B1210297) (CBN-O) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, including extraction and derivatization, optimized GC-MS instrument parameters, and data analysis. This method provides a selective and sensitive approach for the quantification of CBN-O, crucial for quality control, potency testing, and research in the fields of cannabis science and drug development.
Introduction
Cannabinol acetate (CBN-O) is an acetylated form of cannabinol (CBN), a non-psychoactive cannabinoid found in aged cannabis. The addition of an acetate group can alter the compound's polarity and potential bioavailability. As interest in minor and modified cannabinoids grows, robust analytical methods for their accurate quantification are essential. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of cannabinoids due to its high chromatographic resolution and sensitive, specific detection capabilities.[1][2] However, the analysis of cannabinoids with polar functional groups by GC often requires derivatization to improve their volatility and thermal stability.[3][4] This application note provides a detailed protocol for the GC-MS analysis of CBN-O, including a silylation derivatization step to ensure accurate and reproducible results.
Experimental Protocols
Sample Preparation
A representative and homogenized sample is crucial for accurate analysis.[5] The following protocol describes a general procedure for the extraction of CBN-O from a solid matrix (e.g., cannabis flower, edibles) and subsequent derivatization.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Hexane (HPLC grade)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
Internal Standard (IS) solution (e.g., CBN-d3 in methanol, 10 µg/mL)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
Protocol:
-
Homogenization: Grind the sample to a fine powder to ensure homogeneity.[5]
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Add a known amount of internal standard solution.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solvent Evaporation:
-
Evaporate the methanol extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
Sample Transfer:
-
Transfer the derivatized sample into a GC vial with an insert for analysis.[6]
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of derivatized CBN-O. These may be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550) |
| SIM Ions for CBN-O-TMS | To be determined based on fragmentation pattern (e.g., m/z 426 (M+), 411, 369) |
| SIM Ions for IS | To be determined based on the chosen internal standard (e.g., for CBN-d3-TMS: m/z 386 (M+), 371) |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by creating a calibration curve using certified reference standards of CBN-O.
Calibration Curve
Prepare a series of calibration standards of derivatized CBN-O at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). A fixed amount of internal standard is added to each calibrator. The calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Table 2: Example Calibration Data for CBN-O Analysis
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 500,000 | 0.03 |
| 0.5 | 78,000 | 510,000 | 0.15 |
| 1.0 | 160,000 | 505,000 | 0.32 |
| 5.0 | 820,000 | 498,000 | 1.65 |
| 10.0 | 1,700,000 | 502,000 | 3.39 |
| 25.0 | 4,300,000 | 495,000 | 8.69 |
| 50.0 | 8,500,000 | 501,000 | 16.97 |
Method Validation Parameters
A validated method ensures reliable and accurate results.[7][8] Key validation parameters for the quantitative analysis of CBN-O are summarized below. The values provided are typical targets.
Table 3: Method Validation Parameters
| Parameter | Target Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.1 µg/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of CBN-O.
Proposed Fragmentation Pathway of CBN-O-TMS
The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of CBN-O is expected to show characteristic fragments resulting from the cleavage of the acetate and TMS groups, as well as fragmentation of the cannabinoid core structure. The proposed fragmentation pathway is illustrated below.
Caption: Proposed EI fragmentation of CBN-O-TMS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The described sample preparation, including silylation, and optimized instrumental parameters allow for the sensitive and selective detection of CBN-O. This methodology is suitable for routine quality control testing in commercial laboratories, as well as for research and development purposes in the pharmaceutical and cannabis industries. Proper method validation should be performed to ensure the accuracy and precision of the results.
References
- 1. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. agilent.com [agilent.com]
- 5. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 6. scribd.com [scribd.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Cannabinol Acetate (CBN-O) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (B1662348) acetate (B1210297) (CBN-O) is a semi-synthetic derivative of cannabinol (CBN), a non-psychoactive cannabinoid found in aged cannabis. The acetylation of CBN is performed to potentially enhance its bioavailability and therapeutic effects. As interest in the therapeutic potential of minor and modified cannabinoids grows, robust and reliable analytical methods for their quantification are crucial for research, quality control, and drug development. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CBN-O in various matrices.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify Cannabinol acetate. Following sample extraction, CBN-O is separated from other matrix components using reverse-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the precursor and product ions of CBN-O, ensuring accurate quantification even in complex matrices.
Experimental Protocols
Materials and Reagents
-
This compound (CBN-O) analytical standard
-
Cannabinol-d3 (CBN-d3) or other suitable internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Sample matrix (e.g., plasma, oil, plant material)
Sample Preparation
The following are general protocols that may require optimization depending on the specific sample matrix.
1. Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., 100 ng/mL CBN-d3 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 1 mL of hexane/ethyl acetate (9:1, v/v) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) and inject into the LC-MS/MS system.
2. Dilution for Oil-Based Samples
-
Accurately weigh 100 mg of the oil sample into a volumetric flask.
-
Add a known volume of methanol or ethanol (B145695) to dissolve the sample.
-
Add the internal standard.
-
Vortex thoroughly to ensure homogeneity.
-
Perform serial dilutions with the mobile phase to bring the analyte concentration within the calibration curve range.
-
Filter the final diluted sample through a 0.22 µm syringe filter before injection.
3. Extraction from Plant Material
-
Homogenize the dried plant material to a fine powder.
-
Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol or ethanol.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet.
-
Combine the supernatants, add the internal standard, and dilute as necessary with the mobile phase before injection.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Data Presentation
Predicted MRM Transitions for this compound (CBN-O)
The following Multiple Reaction Monitoring (MRM) transitions are predicted for this compound based on its molecular weight (352.5 g/mol ) and fragmentation patterns of similar acetylated cannabinoids. It is crucial to optimize these parameters on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound (CBN-O) | 353.2 | 311.2 (Quantifier) | 20 | 293.2 (Qualifier) | 25 |
| Cannabinol-d3 (IS) | 314.2 | 296.2 | 20 | 226.2 | 25 |
Collision energies are starting points and require optimization.
Quantitative Data Summary
The following table presents hypothetical quantitative data for CBN-O in various matrices, which should be replaced with experimental results.
| Sample ID | Matrix | CBN-O Concentration (ng/mL or ng/g) | %RSD (n=3) |
| QC-Low | Plasma | 5.2 | 4.8 |
| QC-Mid | Plasma | 51.5 | 3.5 |
| QC-High | Plasma | 489.1 | 2.1 |
| Product A | Oil | 10.5 mg/g | 3.2 |
| Product B | Plant Material | 1.2 mg/g | 5.5 |
Visualization
Experimental Workflow
Application Notes and Protocols for the NMR Spectroscopy of Cannabinol Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Cannabinol (B1662348) acetate (B1210297) (CBN-OAc). This document includes predicted and experimental data for ¹H and ¹³C NMR, along with detailed protocols for sample preparation and instrument operation for the acquisition of one-dimensional and two-dimensional NMR spectra.
Introduction
Cannabinol acetate (CBN-OAc) is the acetate ester of cannabinol (CBN). As a derivative of a naturally occurring cannabinoid, its characterization is of significant interest in the fields of medicinal chemistry, forensic science, and drug development. NMR spectroscopy is an essential analytical technique for the unambiguous identification and structural elucidation of such compounds. This document outlines the key NMR data and experimental procedures for the comprehensive analysis of CBN-OAc.
Chemical Structure
Figure 1. Chemical structure of this compound.
Predicted and Experimental NMR Data
¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to be similar to that of Cannabinol, with notable differences in the chemical shifts of the aromatic protons and the appearance of a singlet corresponding to the acetyl methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | ~ 7.20 | d | ~ 1.5 |
| 4 | ~ 6.90 | d | ~ 1.5 |
| 7 | ~ 7.15 | d | 8.2 |
| 8 | ~ 8.10 | d | 8.2 |
| 10 | ~ 7.30 | s | - |
| 2' | ~ 2.60 | t | 7.5 |
| 3' | ~ 1.60 | m | - |
| 4' | ~ 1.35 | m | - |
| 5' | ~ 0.90 | t | 7.0 |
| 6-CH₃ (α & β) | ~ 1.45 | s | - |
| 9-CH₃ | ~ 1.58 | s | - |
| OAc-CH₃ | ~ 2.30 | s | - |
Note: Predicted values are based on the known spectrum of Cannabinol and the typical effects of acetylation on a phenolic hydroxyl group. Actual experimental values may vary.
¹³C NMR Data
The ¹³C NMR data for this compound is available from computed spectra and can be inferred from the spectrum of Cannabinol.
Table 2: Computed ¹³C NMR Chemical Shifts for this compound [1]
| Atom Number | Computed Chemical Shift (δ, ppm) |
| 1 | 155.1 |
| 2 | 110.5 |
| 3 | 154.5 |
| 4 | 107.8 |
| 4a | 122.6 |
| 5 | 139.8 |
| 6 | 77.5 |
| 6a | 121.2 |
| 7 | 127.3 |
| 8 | 123.7 |
| 9 | 131.2 |
| 10 | 125.4 |
| 10a | 108.3 |
| 10b | 142.1 |
| 1' | 36.2 |
| 2' | 31.5 |
| 3' | 22.5 |
| 4' | 14.1 |
| 6-CH₃ (α & β) | 27.2 |
| 9-CH₃ | 21.5 |
| C=O (Acetate) | 169.5 |
| OAc-CH₃ | 21.1 |
Source: SpectraBase, computed using HOSE algorithm.[1]
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters may need to be optimized for the specific spectrometer and sample concentration.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound, as it provides good solubility and its residual solvent peak does not interfere with key analyte signals. Other deuterated solvents such as acetone-d₆ or methanol-d₄ may also be used.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-16.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 200-250 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-32.
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3-0.5 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.
-
2D Spectra Analysis:
-
COSY: Correlate cross-peaks to establish proton coupling networks within the molecule.
-
HSQC: Assign protons to their directly attached carbons.
-
HMBC: Use long-range correlations to connect molecular fragments and assign quaternary carbons.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships in NMR data interpretation for structural elucidation.
References
Protocol for the synthesis of Cannabinol acetate using acetic anhydride.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cannabinol (B1662348) acetate (B1210297) (CBN-O), a derivative of the phytocannabinoid cannabinol (CBN). The synthesis is a two-step process beginning with the conversion of cannabidiol (B1668261) (CBD) to CBN, followed by the acetylation of CBN using acetic anhydride (B1165640). This protocol includes detailed methodologies for both synthetic steps, purification procedures, and characterization of the final product. Quantitative data, where available in the reviewed literature, is summarized in structured tables. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding.
Introduction
Cannabinol (CBN) is a non-intoxicating cannabinoid found in Cannabis sativa, typically formed through the degradation of tetrahydrocannabinol (THC).[1] Its acetate ester, cannabinol acetate (CBN-O), is a semi-synthetic derivative. The acetylation of cannabinoids is a common chemical modification to alter their physical and pharmacological properties. This protocol outlines a reliable method for the laboratory-scale synthesis of CBN-O, starting from the readily available precursor, cannabidiol (CBD).
Experimental Protocols
Part 1: Synthesis of Cannabinol (CBN) from Cannabidiol (CBD)
This protocol is adapted from a patented method for the conversion of CBD to CBN using an iodine-catalyzed cyclization and aromatization.[2]
Materials:
-
Cannabidiol (CBD) isolate (>99% purity)
-
Toluene
-
Iodine
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Heptane/Ethyl acetate solvent mixture
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glass chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 16 g of CBD in 400 mL of toluene.
-
Addition of Iodine: To the stirred solution, add 25.9 g of iodine.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring for 45 minutes.[2]
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the solution to remove any solid residues.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at 45 °C to remove the toluene, yielding the crude product.
-
Solvent Exchange: Dissolve the crude product in 400 mL of heptane.
-
Quenching: Transfer the heptane solution to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove excess iodine. Repeat the washing until the aqueous layer is colorless.
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the heptane by rotary evaporation to yield crude CBN.
-
Purification: Purify the crude CBN by normal-phase column chromatography using silica gel. Elute with a heptane/ethyl acetate gradient to obtain pure CBN. The synthesis from CBD can yield between 50 and 70% of CBN.[3]
Part 2: Synthesis of this compound (CBN-O) from Cannabinol (CBN)
This protocol describes the acetylation of the phenolic hydroxyl group of CBN using acetic anhydride and pyridine (B92270).
Materials:
-
Cannabinol (CBN)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Dichloromethane (B109758) (or Ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve CBN (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of CBN) in a round-bottom flask under an inert atmosphere.
-
Addition of Acetic Anhydride: Cool the solution in an ice bath and add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Physicochemical Properties of Cannabinol and this compound
| Property | Cannabinol (CBN) | This compound (CBN-O) |
| Molecular Formula | C₂₁H₂₆O₂ | C₂₃H₂₈O₃ |
| Molecular Weight | 310.43 g/mol | 352.47 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
Table 2: Synthesis of Cannabinol (CBN) from Cannabidiol (CBD) - Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Cannabidiol (CBD) | [2] |
| Reagents | Toluene, Iodine | [2] |
| Reaction Conditions | Reflux at 110 °C for 45 min | [2] |
| Yield | 50 - 70% | [3] |
| Purity | >95% after chromatography |
Table 3: Synthesis of this compound (CBN-O) from Cannabinol (CBN) - Reaction Parameters
| Parameter | Value |
| Starting Material | Cannabinol (CBN) |
| Reagents | Acetic Anhydride, Pyridine |
| Reaction Conditions | 0 °C to Room Temperature |
| Yield | Not specified in the reviewed literature. |
| Purity | High purity after work-up and optional chromatography. |
Table 4: Spectroscopic Data for this compound (CBN-O)
| Technique | Data |
| ¹³C NMR | Database entries suggest characteristic peaks for the acetyl group (C=O and CH₃) and shifts in the aromatic region upon acetylation. |
| Mass Spectrometry (MS) | The fragmentation pattern is expected to show a molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of the acetyl group and other cannabinoid-specific fragments.[4] |
| GC-MS | Cannabinoid acetates can be identified and analyzed using GC-MS.[5][6] |
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound from Cannabidiol.
References
- 1. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 3. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid [mdpi.com]
- 4. future4200.com [future4200.com]
- 5. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 6. cannabissciencetech.com [cannabissciencetech.com]
Application Notes and Protocols for the Purification of Synthesized Cannabinol Acetate (CBN-O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (B1662348) acetate (B1210297) (CBN-O) is a synthetic derivative of cannabinol (CBN), a naturally occurring cannabinoid in the cannabis plant. The acetylation of CBN is performed to potentially modify its pharmacokinetic and pharmacodynamic properties. Following synthesis, a crude mixture containing CBN-O, unreacted starting materials, byproducts, and residual solvents is obtained.[1] To ensure the purity, safety, and efficacy of CBN-O for research and development purposes, a robust purification strategy is essential.[2]
These application notes provide detailed protocols for the purification of synthesized CBN-O using a multi-step approach that includes distillation, liquid-liquid extraction, and chromatography. Additionally, a final crystallization step for achieving high-purity CBN-O is described.
Impurities in Synthesized Cannabinol Acetate
The synthesis of CBN-O typically involves the acetylation of CBN using an acetylating agent such as acetic anhydride, often in the presence of a catalyst.[3][4] The resulting crude product may contain several impurities that need to be removed:
-
Unreacted Cannabinol (CBN): Incomplete reaction can lead to the presence of the starting material.
-
Acetic Anhydride: Excess reagent from the synthesis.
-
Acetic Acid: A byproduct of the acetylation reaction.[3]
-
Other Cannabinoids: If the starting CBN is not pure, other cannabinoids present will also be carried through the synthesis.[3]
-
Degradation Products: Cannabinoids can be sensitive to heat and light, potentially leading to the formation of degradation byproducts.
-
Residual Solvents: Solvents used in the synthesis and initial workup steps.
Purification Workflow Overview
A comprehensive purification strategy for CBN-O involves a series of orthogonal techniques to remove a wide range of impurities. The general workflow is as follows:
-
Initial Distillation: To remove volatile impurities and unreacted acetic anhydride.
-
Liquid-Liquid Extraction: To remove water-soluble impurities and residual acids.
-
Chromatographic Purification: To separate CBN-O from structurally similar cannabinoids and other non-volatile impurities. This can be a single chromatographic step or a combination of normal-phase and reversed-phase chromatography for very high purity.[5]
-
Crystallization (Optional): For achieving the highest possible purity, suitable for analytical standards and pharmaceutical applications.[6]
References
- 1. WO2022076956A1 - Crystallization of cannabinoids - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. data.epo.org [data.epo.org]
- 4. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 6. Cannabinoid Crystallization - Confidence Analytics [conflabs.com]
In-Vitro Experimental Design for Testing Cannabinol Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (CBN) is a non-intoxicating phytocannabinoid found in Cannabis sativa. Its acetate (B1210297) ester, Cannabinol Acetate (CBNA), is a synthetic derivative with a potentially altered pharmacokinetic and pharmacodynamic profile. As a novel compound, a thorough in-vitro evaluation is essential to characterize its biological activity, mechanism of action, and potential therapeutic applications.
These application notes provide a comprehensive suite of in-vitro experimental protocols to assess the pharmacological and toxicological profile of this compound. The proposed experimental workflow is designed to investigate its interaction with cannabinoid receptors, downstream signaling effects, and its impact on cellular viability and inflammatory responses.
I. Receptor Binding Affinity
A primary step in characterizing a novel cannabinoid analog is to determine its binding affinity for the canonical cannabinoid receptors, CB1 and CB2. A competitive radioligand binding assay is a standard method for this purpose.
Protocol 1: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Principle: This assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]-CP55,940) from the cannabinoid receptors. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity constant (Ki).
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (commercially available).
-
Radioligand: [³H]-CP55,940.
-
This compound (CBNA).
-
Non-specific binding control: WIN55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of WIN55,212-2.
-
CBNA Competition: Cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| This compound | hCB1 | ||
| This compound | hCB2 | ||
| Cannabinol (Control) | hCB1 | ||
| Cannabinol (Control) | hCB2 |
II. Functional Activity Assessment
Following the determination of binding affinity, it is crucial to assess the functional consequence of this binding. Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Protocol 2: cAMP Functional Assay
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at CB1 and CB2 receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
Principle: Forskolin is an activator of adenylyl cyclase, leading to an increase in intracellular cAMP. An agonist at Gi/o-coupled receptors will inhibit this forskolin-stimulated cAMP production. An antagonist will have no effect on its own but will block the effect of an agonist. An inverse agonist will increase cAMP levels.
Materials:
-
CHO cell line stably expressing human CB1 or CB2 receptors.
-
This compound (CBNA).
-
Forskolin.
-
Reference agonist (e.g., CP55,940).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF-based kit).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the CB1 or CB2 expressing CHO cells into a 96-well plate and incubate overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of forskolin.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration of a reference agonist (e.g., CP55,940) and forskolin.
-
-
Incubation: Incubate the plate at 37°C for the time specified in the cAMP assay kit protocol (typically 30-60 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the this compound concentration in the presence of the reference agonist to determine if CBNA can inhibit the agonist's effect and calculate the IC50.
Data Presentation:
| Compound | Receptor | Assay Mode | EC50/IC50 (nM) | Emax (% of Forskolin Inhibition) |
| This compound | hCB1 | Agonist | ||
| This compound | hCB2 | Agonist | ||
| This compound | hCB1 | Antagonist | ||
| This compound | hCB2 | Antagonist | ||
| CP55,940 (Control) | hCB1 | Agonist | ||
| CP55,940 (Control) | hCB2 | Agonist |
Putative Signaling Pathway of this compound
The following diagram illustrates the putative signaling pathway for this compound (CBNA) based on the known mechanisms of other cannabinoids that act as agonists at CB1/CB2 receptors. This pathway should be experimentally verified.
III. Cytotoxicity Assessment
It is essential to evaluate the potential cytotoxic effects of this compound on various cell types to determine its therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effects of this compound on different cell lines and to calculate the IC50 value.
Principle: The MTT assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cell lines (e.g., HEK293 for general cytotoxicity, a cancer cell line like A549, and a normal cell line like MRC-5).
-
This compound (CBNA).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that reduces cell viability by 50%) from the dose-response curve.
Data Presentation:
| Cell Line | Incubation Time (hours) | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| HEK293 | 24 | ||
| HEK293 | 48 | ||
| HEK293 | 72 | ||
| A549 | 24 | ||
| A549 | 48 | ||
| A549 | 72 | ||
| MRC-5 | 24 | ||
| MRC-5 | 48 | ||
| MRC-5 | 72 |
Experimental Workflow for Cytotoxicity Screening
IV. Anti-inflammatory Activity Assessment
Cannabinoids are known to possess anti-inflammatory properties. The following protocols are designed to assess the anti-inflammatory potential of this compound in a microglial cell model of neuroinflammation.
Protocol 4: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To determine the effect of this compound on the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, leading to the release of pro-inflammatory cytokines. The levels of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
BV-2 murine microglial cell line.
-
Lipopolysaccharide (LPS).
-
This compound (CBNA).
-
ELISA kits for mouse TNF-α and IL-6.
-
24-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a specified time (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
-
Express the results as pg/mL or as a percentage of the LPS-stimulated control.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no treatment) | ||
| LPS (100 ng/mL) | ||
| LPS + CBNA (Concentration 1) | ||
| LPS + CBNA (Concentration 2) | ||
| LPS + CBNA (Concentration 3) | ||
| Dexamethasone (Positive Control) + LPS |
Protocol 5: Western Blot for iNOS and COX-2 Expression
Objective: To investigate the effect of this compound on the expression of the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated BV-2 cells.
Principle: iNOS and COX-2 are key enzymes involved in the inflammatory response, and their expression is upregulated upon cellular activation with stimuli like LPS. Western blotting can be used to detect and quantify the levels of these proteins in cell lysates.
Materials:
-
BV-2 murine microglial cell line.
-
Lipopolysaccharide (LPS).
-
This compound (CBNA).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Seed BV-2 cells, pre-treat with this compound, and stimulate with LPS as described in Protocol 4.
-
Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities for iNOS, COX-2, and the loading control using densitometry software.
-
Normalize the expression of iNOS and COX-2 to the loading control.
-
Express the results as a fold change relative to the LPS-stimulated control.
Data Presentation:
| Treatment | iNOS Expression (Fold Change vs. LPS) | COX-2 Expression (Fold Change vs. LPS) |
| Control (no treatment) | ||
| LPS (100 ng/mL) | 1.0 | 1.0 |
| LPS + CBNA (Concentration 1) | ||
| LPS + CBNA (Concentration 2) | ||
| LPS + CBNA (Concentration 3) | ||
| Dexamethasone (Positive Control) + LPS |
Logical Relationship in Anti-Inflammatory Assays
V. Safety and Toxicology Considerations
While the provided protocols focus on efficacy, it is crucial to consider the potential for toxicity. Cannabinoid acetate esters, when heated, may produce ketene, a toxic compound. Although these are in-vitro assays, this highlights the need for careful handling and future safety assessments, especially for applications involving heating.
Conclusion
This comprehensive set of application notes and protocols provides a robust framework for the initial in-vitro characterization of this compound. By systematically evaluating its receptor binding, functional activity, cytotoxicity, and anti-inflammatory properties, researchers can gain valuable insights into its pharmacological profile. The data generated from these experiments will be crucial for guiding further pre-clinical and clinical development of this novel cannabinoid analog.
Application Notes and Protocols for Assessing Cannabinol Acetate (CBN-O) Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (B1662348) acetate (B1210297) (CBN-O) is a synthetic derivative of cannabinol (CBN), a non-psychoactive cannabinoid found in the Cannabis sativa plant. While the cytotoxic properties of major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) have been the subject of extensive research, the effects of lesser-known and synthetic cannabinoids such as CBN-O are not as well-documented.[1] These application notes provide a comprehensive guide for researchers to assess the potential cytotoxicity of CBN-O using established in vitro cell culture assays.
The protocols detailed below are based on methodologies widely used for evaluating the cytotoxic and apoptotic effects of other cannabinoids.[2][3][4] Researchers should note that due to the limited specific data on CBN-O, these protocols are adapted from studies on related compounds and may require optimization for specific cell lines and experimental conditions.
Data Presentation: Summary of Expected Quantitative Data
The following table structure is provided as a template for summarizing quantitative data obtained from the cytotoxicity and apoptosis assays. This format allows for clear comparison of the effects of CBN-O across different cell lines and experimental parameters.
| Cell Line | Assay | Treatment Duration (hours) | IC50 Value (µM) | Maximum Inhibition (%) | Notes |
| e.g., A549 | MTT | 24 | Data to be filled | Data to be filled | Lung Carcinoma |
| 48 | Data to be filled | Data to be filled | |||
| 72 | Data to be filled | Data to be filled | |||
| LDH | 24 | Data to be filled | Data to be filled | ||
| 48 | Data to be filled | Data to be filled | |||
| 72 | Data to be filled | Data to be filled | |||
| Caspase-3/7 Activity | 24 | Data to be filled | Data to be filled | Fold increase over control | |
| e.g., MCF-7 | MTT | 24 | Data to be filled | Data to be filled | Breast Adenocarcinoma |
| 48 | Data to be filled | Data to be filled | |||
| 72 | Data to be filled | Data to be filled | |||
| LDH | 24 | Data to be filled | Data to be filled | ||
| 48 | Data to be filled | Data to be filled | |||
| 72 | Data to be filled | Data to be filled | |||
| Caspase-3/7 Activity | 24 | Data to be filled | Data to be filled | Fold increase over control |
Experimental Protocols
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
Cannabinol acetate (CBN-O)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of CBN-O in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest CBN-O concentration) and a negative control (cells with medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CBN-O.
-
-
Incubation:
-
Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control.
-
Plot a dose-response curve and determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]
Materials:
-
LDH cytotoxicity assay kit
-
This compound (CBN-O)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution from the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
-
Apoptosis Assays
Cannabinoids are known to induce apoptosis in various cancer cell lines.[3][6][7] The following assays can be used to determine if CBN-O induces apoptosis.
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[6]
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
This compound (CBN-O)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates (white-walled for luminescence)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each sample using a luminometer.
-
-
Data Analysis:
-
Express the results as a fold change in caspase activity compared to the vehicle control.
-
This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound (CBN-O)
-
Selected cancer cell lines
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of CBN-O for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Mandatory Visualizations
Caption: Workflow for assessing this compound (CBN-O) cytotoxicity.
Caption: Potential apoptotic signaling pathways induced by cannabinoids.
References
- 1. Effect of Cannabis sativa L. extracts, phytocannabinoids and their acetylated derivates on the SHSY-5Y neuroblastoma cells’ viability and caspases 3/7 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by cannabidiol and its main metabolites in human Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by cannabidiol and its main metabolites in human Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of Cannabinol Acetate (CBN-O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (B1662348) acetate (B1210297) (CBN-O) is a synthetic derivative of cannabinol (CBN), a non-intoxicating phytocannabinoid found in the Cannabis sativa plant. While research on major cannabinoids like THC and CBD is extensive, CBN and its derivatives remain less characterized. These application notes provide a comprehensive framework for conducting in-vivo studies to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of CBN-O using established animal models. The protocols outlined below are designed to be adaptable and serve as a foundational guide for researchers initiating studies on this novel compound.
The primary objectives of these protocols are to:
-
Determine the pharmacokinetic profile of CBN-O, including its absorption, distribution, metabolism, and excretion (ADME).
-
Investigate the pharmacodynamic effects of CBN-O on various physiological systems.
-
Assess the acute and sub-chronic toxicity of CBN-O.
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining translatable data. Based on extensive research with other cannabinoids, the following models are recommended for studying the in-vivo effects of CBN-O:
-
Mice: Widely used for initial screening due to their genetic tractability, cost-effectiveness, and well-characterized physiology. Strains such as C57BL/6 and BALB/c are suitable for a range of behavioral and physiological assays.
-
Rats: Preferred for pharmacokinetic and toxicology studies due to their larger size, which facilitates repeated blood sampling and more detailed physiological measurements. Sprague-Dawley and Wistar rats are commonly used strains.
-
Zebrafish Larvae: An emerging model for high-throughput screening of toxicity and developmental effects due to their rapid development and optical transparency.
Experimental Protocols
Pharmacokinetic (PK) Profiling of CBN-O in Rats
Objective: To determine the pharmacokinetic parameters of CBN-O following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Materials:
-
Cannabinol Acetate (CBN-O)
-
Vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline)
-
Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Intravenous and oral gavage dosing equipment
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of CBN-O in the chosen vehicle. For oral administration, the final concentration should be suitable for a dosing volume of 5-10 mL/kg. For intravenous administration, the concentration should be appropriate for a dosing volume of 1-2 mL/kg.
-
Dosing:
-
Intravenous (IV) Group (n=5 per sex): Administer a single bolus dose of CBN-O (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group (n=5 per sex): Administer a single dose of CBN-O (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of CBN-O and its potential metabolites in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Experimental Workflow for Pharmacokinetic Profiling
Evaluating the Anti-Inflammatory Properties of Cannabinol Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (CBN), a non-intoxicating cannabinoid, has garnered interest for its potential therapeutic applications, including its anti-inflammatory properties. Its derivative, Cannabinol acetate (B1210297) (CBNA), is a synthetic ester that may offer altered bioavailability and efficacy. This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of CBNA, drawing upon established methodologies for cannabinoid research. These protocols are intended to guide researchers in the systematic investigation of CBNA's potential as an anti-inflammatory agent.
The anti-inflammatory actions of cannabinoids are often mediated through their interaction with the endocannabinoid system (ECS), which plays a crucial role in regulating immune responses.[1][2] Key targets include cannabinoid receptors CB1 and CB2, which are found on immune cells, and modulation of various signaling pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] Cannabinoids have been shown to downregulate the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory cascade.[4][6][7][8]
In Vitro Evaluation of Anti-Inflammatory Properties
In vitro assays are fundamental for the initial screening and mechanistic understanding of a compound's anti-inflammatory activity. These assays are typically conducted in cultured immune cells, such as macrophages, which are key players in the inflammatory response.
Application Note 1: Inhibition of Pro-Inflammatory Mediators in Macrophages
This protocol outlines the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the ability of Cannabinol acetate (CBNA) to inhibit the production of key pro-inflammatory mediators. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells.[9]
Experimental Workflow for In Vitro Anti-Inflammatory Screening
Caption: Workflow for evaluating the in vitro anti-inflammatory effects of CBNA.
Protocol 1: Measurement of Nitric Oxide and Pro-Inflammatory Cytokines
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (CBNA)
-
Griess Reagent System
-
ELISA kits for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 2 × 10^5 cells/well and allow them to adhere overnight.[9]
-
Treatment:
-
Pre-treat the cells with various concentrations of CBNA (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[9] Include an unstimulated control group.
-
-
Nitric Oxide (NO) Assay:
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. Absorbance is typically measured at 540-560 nm.[9]
-
-
Cytokine Measurement (ELISA):
Data Presentation: Example In Vitro Anti-Inflammatory Effects of CBNA
| Treatment Group | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | 5.2 ± 1.1 | 15.8 ± 3.2 | 25.1 ± 4.5 | 8.9 ± 2.1 |
| LPS (1 µg/mL) | 100.0 ± 8.5 | 1520.4 ± 110.2 | 2850.7 ± 215.6 | 350.2 ± 45.8 |
| CBNA (1 µM) + LPS | 85.3 ± 7.9 | 1310.2 ± 98.7 | 2540.1 ± 198.4 | 310.5 ± 40.1 |
| CBNA (5 µM) + LPS | 62.1 ± 6.5 | 980.6 ± 85.4 | 1870.9 ± 150.3** | 225.8 ± 32.7 |
| CBNA (10 µM) + LPS | 40.7 ± 5.1 | 650.3 ± 60.1 | 1230.5 ± 110.8 | 150.4 ± 25.3** |
| CBNA (20 µM) + LPS | 25.9 ± 4.2 | 420.8 ± 45.6 | 850.2 ± 95.2 | 98.7 ± 18.9*** |
Data are presented as mean ± SD. Statistical significance compared to the LPS control group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Application Note 2: Investigation of Anti-Inflammatory Signaling Pathways
To understand the molecular mechanisms underlying the anti-inflammatory effects of CBNA, it is crucial to investigate its impact on key signaling pathways such as NF-κB and MAPK.
Proposed Anti-Inflammatory Signaling Pathway of CBNA
Caption: Proposed mechanism of CBNA's anti-inflammatory action via inhibition of MAPK and NF-κB pathways.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membranes
-
Primary antibodies against: p-NF-κB p65, NF-κB p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Evaluation of Anti-Inflammatory Properties
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism, providing insights into its efficacy, pharmacokinetics, and potential side effects.
Application Note 3: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[9] It allows for the assessment of a compound's ability to reduce swelling and inflammatory cell infiltration.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the in vivo assessment of CBNA's anti-inflammatory effects.
Protocol 3: Carrageenan-Induced Paw Edema in Mice
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound (CBNA)
-
Vehicle (e.g., saline with 5% Tween 80)
-
Carrageenan (lambda, Type IV)
-
Plethysmometer or digital calipers
-
Anesthesia
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Treatment:
-
Administer CBNA orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg). Include a vehicle control group and a positive control group (e.g., dexamethasone).
-
-
Induction of Edema: One hour after treatment, inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[9]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[9]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
(Optional) Tissue Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis (to assess immune cell infiltration) and measurement of inflammatory mediators (e.g., TNF-α, IL-1β) by ELISA.[9]
Data Presentation: Example In Vivo Anti-Inflammatory Effects of CBNA
| Treatment Group (Dose) | Paw Volume Increase (mL) at 4 hours | Edema Inhibition (%) |
| Vehicle Control | 0.85 ± 0.07 | - |
| CBNA (5 mg/kg) | 0.68 ± 0.06* | 20.0 |
| CBNA (10 mg/kg) | 0.52 ± 0.05** | 38.8 |
| CBNA (20 mg/kg) | 0.39 ± 0.04 | 54.1 |
| Dexamethasone (10 mg/kg) | 0.32 ± 0.03 | 62.4 |
Data are presented as mean ± SD. Statistical significance compared to the vehicle control group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the efficacy and mechanisms of action of CBNA, paving the way for its potential development as a novel anti-inflammatory therapeutic. The consistent and structured presentation of data, as exemplified in the tables, is crucial for the clear interpretation and comparison of results. Further investigations into other inflammatory models and the chronic effects of CBNA are warranted to fully understand its therapeutic potential.
References
- 1. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 2. Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cannabisclinicians.org [cannabisclinicians.org]
- 8. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Potential of Cannabinol Acetate (CBN-O)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective effects of Cannabinol (B1662348) acetate (B1210297) (CBN-O). Due to the limited specific data currently available for CBN-O, the methodologies presented here are adapted from established protocols for other cannabinoids, such as Cannabinol (CBN), Cannabidiol (CBD), and Tetrahydrocannabinol (THC). It is crucial to optimize these protocols for the specific experimental conditions and cell types used.
Introduction to Cannabinol Acetate (CBN-O) and its Neuroprotective Potential
Cannabinoids are a class of compounds that have garnered significant interest for their therapeutic potential in a range of neurological disorders. Their neuroprotective properties are often attributed to their anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.[1][2][3] Cannabinol (CBN), a non-psychoactive cannabinoid, has been shown to protect nerve cells from oxidative damage and cell death, major contributors to neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3][4] this compound (CBN-O) is an acetate ester of CBN. While research specifically on CBN-O is still emerging, its structural similarity to CBN suggests it may also possess neuroprotective properties. The following protocols are designed to systematically investigate this potential.
In Vitro Assessment of Neuroprotection
In vitro assays are fundamental for the initial screening and mechanistic evaluation of the neuroprotective potential of CBN-O. These assays provide a controlled environment to assess its effects on neuronal cells.
Cell Viability and Cytotoxicity Assays
Objective: To determine the protective effect of CBN-O against neurotoxin-induced cell death and to establish a non-toxic working concentration.
Commonly Used Cell Lines:
-
SH-SY5Y (human neuroblastoma)
-
PC12 (rat pheochromocytoma)
-
Primary neuronal cultures
-
Neuro-2a (mouse neuroblastoma)[5]
Key Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cellular metabolic activity.[6][7][8][9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, this assay also measures mitochondrial activity and is used to determine cell viability.[7][10]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity.[8]
Experimental Workflow for In Vitro Neuroprotection Assessment:
Caption: Workflow for in vitro assessment of CBN-O's neuroprotective effects.
Protocol: MTT Assay for Neuroprotection
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of CBN-O (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Neurotoxin Challenge: Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta peptides.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group and calculate the EC50 value (the concentration of CBN-O that provides 50% of the maximum protective effect).
Oxidative Stress Assays
Objective: To evaluate the antioxidant capacity of CBN-O. Oxidative stress is a key contributor to neurodegeneration.[11]
Key Assays:
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA.
-
Antioxidant Enzyme Activity Assays: Measuring the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[12][13][14]
Protocol: Superoxide Dismutase (SOD) Activity Assay
-
Cell Lysate Preparation: Culture neuronal cells, treat with CBN-O and an oxidative stressor, then lyse the cells to collect the intracellular content.
-
Assay Reaction: Use a commercial SOD assay kit. The principle often involves an enzyme that generates superoxide radicals and a detector that reacts with superoxide to produce a colored product. SOD in the sample will compete for the superoxide, thus reducing the color intensity.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the SOD activity based on the inhibition of the colorimetric reaction and compare treated cells to controls.
Anti-inflammatory Assays
Objective: To assess the ability of CBN-O to suppress inflammatory responses in glial cells (microglia and astrocytes), which play a crucial role in neuroinflammation.[11]
Commonly Used Cell Lines:
-
BV-2 (murine microglia)
-
Primary microglial or astrocyte cultures
Key Assays:
-
Cytokine Measurement (ELISA or Multiplex Assay): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant.[11][15][16][17][18]
-
Nitric Oxide (NO) Assay (Griess Reagent): Measure the production of nitric oxide, a pro-inflammatory mediator.
Protocol: ELISA for Pro-inflammatory Cytokines
-
Cell Culture: Culture BV-2 microglial cells in a 24-well plate.
-
Pre-treatment: Treat the cells with CBN-O (e.g., 1, 5, 10 µM) for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and compare the CBN-O treated groups to the LPS-only control.
In Vivo Assessment of Neuroprotection
In vivo studies in animal models are essential to validate the neuroprotective effects of CBN-O observed in vitro and to assess its potential therapeutic efficacy in a complex biological system.
Common Animal Models of Neurodegenerative Diseases:
-
Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1, 5XFAD) that develop amyloid plaques and cognitive deficits.[19][20][21][22]
-
Parkinson's Disease: Toxin-induced models (e.g., MPTP, 6-OHDA) that cause loss of dopaminergic neurons and motor impairments.[23][24][25][26][27]
-
Stroke: Ischemia models such as middle cerebral artery occlusion (MCAO).[28][29][30][31][32]
Experimental Workflow for In Vivo Neuroprotection Assessment:
Caption: Workflow for in vivo assessment of CBN-O's neuroprotective effects.
Protocol: Assessment in a Mouse Model of Alzheimer's Disease (APP/PS1)
-
Animal Model: Use APP/PS1 transgenic mice and wild-type littermates as controls.
-
CBN-O Administration: Administer CBN-O via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. Treatment can be prophylactic (before significant pathology develops) or therapeutic (after pathology is established).
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term working memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Immunohistochemistry:
-
Stain for amyloid-beta plaques (e.g., using 4G8 antibody).
-
Stain for activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP) to assess neuroinflammation.
-
Stain for neuronal markers (e.g., NeuN) to evaluate neuronal loss.
-
-
Biochemical Analysis:
-
Measure levels of pro-inflammatory cytokines in brain homogenates using ELISA.
-
Assess levels of oxidative stress markers.
-
Potential Signaling Pathways of this compound (CBN-O) in Neuroprotection
The neuroprotective effects of cannabinoids are often mediated through complex signaling cascades. While the specific pathways for CBN-O are yet to be fully elucidated, based on research on other cannabinoids, the following pathways are likely to be involved.
Key Signaling Pathways:
-
Cannabinoid Receptor (CB1 and CB2) Signaling: Activation of CB1 and CB2 receptors can modulate neurotransmitter release, reduce neuroinflammation, and promote cell survival.[33][34][[“]][36][37]
-
Antioxidant Pathways: Cannabinoids can directly scavenge free radicals and also upregulate endogenous antioxidant defense mechanisms.
-
Anti-inflammatory Pathways: Cannabinoids can inhibit the production of pro-inflammatory mediators and promote the release of anti-inflammatory molecules.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[36][37]
-
MAPK Pathway: The mitogen-activated protein kinase pathway is involved in regulating cellular processes including inflammation and apoptosis.[33]
Diagram of Potential Neuroprotective Signaling Pathways of CBN-O:
Caption: Potential signaling pathways modulated by CBN-O to exert neuroprotective effects.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Neuroprotective Activity of Cannabinoids (Example Data)
| Compound | Cell Line | Neurotoxin | Assay | EC50 / IC50 (µM) | Reference |
| CBD | JEG-3 | - | MTT (Cytotoxicity) | IC50: 18.8 | [6] |
| THC | TM4 | - | MTT (Cytotoxicity) | IC25: 50 | [38] |
| CBN-O | SH-SY5Y | H₂O₂ | MTT | Data to be determined | |
| CBN-O | BV-2 | LPS | TNF-α ELISA | IC50: Data to be determined |
Table 2: In Vivo Neuroprotective Efficacy of Cannabinoids in Animal Models (Example Data)
| Compound | Animal Model | Key Outcome Measure | Dosage | Result | Reference |
| Cannabinoids | Parkinson's Disease | Rotarod Test | Various | 31.63s increase in retention time | [23][26][27] |
| Cannabinoids | Stroke | Infarct Volume | Various | Significant reduction | [28] |
| CBN-O | APP/PS1 Mice | Morris Water Maze | Data to be determined | Data to be determined | |
| CBN-O | MPTP Mice | Dopaminergic Neuron Count | Data to be determined | Data to be determined |
Disclaimer: The protocols and information provided are for research purposes only. The neuroprotective potential of this compound (CBN-O) is an emerging area of study, and the provided methodologies are based on established techniques for other cannabinoids. All experiments should be conducted in compliance with relevant regulations and ethical guidelines.
References
- 1. psypost.org [psypost.org]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Active ingredient in cannabis protects aging brain cells - Salk Institute for Biological Studies [salk.edu]
- 4. Protecting brain cells with cannabinol - Salk Institute for Biological Studies [salk.edu]
- 5. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - Universidad de Zaragoza Repository [zaguan.unizar.es]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. realmofcaring.org [realmofcaring.org]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cannabidiol modulation of oxidative stress and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]
- 15. Cannabinoid influence on cytokine profile in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Potential and Limits of Cannabinoids in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review on Studies of Marijuana for Alzheimer’s Disease – Focusing on CBD, THC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Are the animal models that are currently used to study the therapeutic effects of cannabinoids adequate? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 22. Impact of the Cannabinoid System in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of cannabinoids in Parkinson’s disease animal models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 25. researchgate.net [researchgate.net]
- 26. Effects of cannabinoids in Parkinson's disease animal models: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cannabinoids in experimental stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cannabinoid Receptor Modulation in Focal Ischemic Stroke: A Systematic Review and Meta-Analysis of Infarct Volume and Behavioral Deficits in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. criver.com [criver.com]
- 33. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. consensus.app [consensus.app]
- 36. The CB₁ cannabinoid receptor signals striatal neuroprotection via a PI3K/Akt/mTORC1/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Analgesic Potential of Cannabinol Acetate (CBNA): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Cannabinol Acetate's (CBNA) analgesic properties. The following protocols and methodologies are based on established and widely used preclinical pain models for assessing the efficacy of cannabinoid compounds. While direct quantitative data for CBNA is not yet extensively available in published literature, this document serves as a foundational framework for initiating such investigations.
Data Presentation: A Template for Quantifying Analgesic Effects
Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. All quantitative data from the described preclinical models should be summarized in structured tables. Below are template tables that can be adapted to record and present findings from the investigation of CBNA.
Table 1: Effect of this compound (CBNA) on Acute Thermal Nociception
| Treatment Group | Dose (mg/kg) | Hot Plate Latency (seconds) | Tail-Flick Latency (seconds) |
| Vehicle Control | - | ||
| CBNA | 5 | ||
| CBNA | 10 | ||
| CBNA | 20 | ||
| Positive Control (e.g., Morphine) | 10 |
Table 2: Effect of this compound (CBNA) on Mechanical Allodynia in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - von Frey Test |
| Sham + Vehicle | - | |
| CCI + Vehicle | - | |
| CCI + CBNA | 5 | |
| CCI + CBNA | 10 | |
| CCI + CBNA | 20 | |
| CCI + Positive Control (e.g., Gabapentin) | 30 |
Table 3: Effect of this compound (CBNA) in the Formalin-Induced Inflammatory Pain Model
| Treatment Group | Dose (mg/kg) | Licking/Biting Time (seconds) - Early Phase (0-5 min) | Licking/Biting Time (seconds) - Late Phase (15-30 min) |
| Vehicle Control | - | ||
| CBNA | 5 | ||
| CBNA | 10 | ||
| CBNA | 20 | ||
| Positive Control (e.g., Indomethacin) | 10 |
Table 4: Effect of this compound (CBNA) on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours |
| Vehicle Control | - | |
| CBNA | 5 | |
| CBNA | 10 | |
| CBNA | 20 | |
| Positive Control (e.g., Dexamethasone) | 1 |
Experimental Protocols
Detailed methodologies for key in vivo assays are provided below to ensure reproducibility and consistency in the evaluation of CBNA's analgesic potential.
Acute Nociceptive Pain Models
These models are used to assess the effect of a compound on the immediate response to a noxious thermal stimulus.
a) Hot Plate Test
-
Objective: To evaluate the central analgesic activity of CBNA by measuring the latency of a thermal pain reflex.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Place each animal individually on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically employed. If the animal does not respond within this time, it should be removed from the plate, and the maximum time recorded.
-
Administer CBNA or vehicle control (e.g., intraperitoneally) and re-test the animals at predetermined time points (e.g., 30, 60, 90 minutes) post-administration.
-
b) Tail-Flick Test
-
Objective: To assess the spinal analgesic effects of CBNA by measuring the latency of the tail-flick reflex in response to a thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the animal (rat or mouse) with its tail exposed.
-
Position the tail over the light source of the apparatus.
-
Activate the light source and start a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat source.
-
Record the latency time. A cut-off time (typically 10-12 seconds) should be set to avoid tissue damage.
-
Administer CBNA or vehicle and measure the tail-flick latency at various time points after administration.
-
Neuropathic Pain Model
Chronic Constriction Injury (CCI) of the Sciatic Nerve
-
Objective: To induce a state of chronic neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia, and to evaluate the potential of CBNA to alleviate these symptoms.
-
Procedure:
-
Anesthetize the animal (typically rats) following approved institutional protocols.
-
Make a small incision at the mid-thigh level to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural circulation.
-
Suture the muscle and skin layers.
-
Allow the animals to recover for 7-14 days for the neuropathic pain to develop.
-
Assess mechanical allodynia using the von Frey filament test.
-
von Frey Filament Test
-
Objective: To measure the mechanical withdrawal threshold in response to a non-noxious stimulus.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is noted if the animal briskly withdraws its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with higher stiffness is used. If there is a response, the next lower stiffness filament is used.
-
Administer CBNA or vehicle and assess the paw withdrawal threshold at specified time points.
-
Inflammatory Pain Models
a) Formalin Test
-
Objective: To assess the effects of CBNA on both acute neurogenic pain and tonic inflammatory pain. The test has two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).[1][2][3][4][5]
-
Procedure:
-
Acclimatize the animal to a transparent observation chamber.
-
Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Administer CBNA or vehicle prior to the formalin injection according to the expected time to peak effect of the compound.
-
b) Carrageenan-Induced Paw Edema
-
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of CBNA in a model of acute inflammation.
-
Procedure:
-
Measure the baseline paw volume of the animals using a plethysmometer.
-
Administer CBNA or vehicle control.
-
After a predetermined time (e.g., 30 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution in saline into the plantar surface of the hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Visualization of Experimental Workflows and Signaling Pathways
To facilitate a clear understanding of the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing the analgesic effects of CBNA.
Caption: Putative signaling pathways for cannabinoid-mediated analgesia.
Potential Signaling Pathways and Mechanisms of Action
Cannabinoids primarily exert their analgesic effects through the endocannabinoid system, which is composed of cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them.[6][7]
-
Cannabinoid Receptors: The two main cannabinoid receptors are CB1 and CB2.
-
CB1 receptors are predominantly found in the central nervous system (brain and spinal cord) and are involved in modulating pain perception.[6][8] Activation of presynaptic CB1 receptors can inhibit the release of neurotransmitters from both excitatory and inhibitory synapses, thereby reducing neuronal excitability and dampening pain signals.[9][10]
-
CB2 receptors are primarily expressed on immune cells, including microglia and macrophages.[6] Activation of CB2 receptors can lead to a reduction in the release of pro-inflammatory mediators, thus contributing to analgesia by reducing inflammation.[6]
-
-
Other Potential Targets: Beyond the classical cannabinoid receptors, some cannabinoids have been shown to interact with other molecular targets involved in pain signaling, such as:
The investigation of this compound (CBNA) in these preclinical models will provide valuable insights into its potential as a novel analgesic agent. The detailed protocols and data presentation templates provided herein are intended to guide researchers in conducting robust and reproducible studies to elucidate the efficacy and mechanism of action of CBNA.
References
- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 5. Animal behavioural test - Pain and inflammation - Formalin automated test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 7. Endocannabinoid mechanisms of pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Cannabinoids in the descending pain modulatory circuit: Role in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasp-pain.org [iasp-pain.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Cannabinoid Ligands Targeting TRP Channels [frontiersin.org]
Troubleshooting & Optimization
Cannabinol Acetate Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Cannabinol (B1662348) (CBN) acetate (B1210297) synthesis. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most effective acetylating agent for synthesizing Cannabinol acetate? A1: Acetic anhydride (B1165640) is the most commonly used and effective acetylating agent for the synthesis of cannabinoid acetates, including CBN acetate.[1][2][3] It reacts with the phenolic hydroxyl group of CBN to form the acetate ester.
Q2: Is a catalyst necessary for the acetylation of CBN? A2: While the reaction can proceed without a catalyst, using a strong acid catalyst like sulfuric acid can significantly increase the reaction rate and efficiency.[4][5] However, the catalyst must be completely removed during the workup process to prevent degradation of the final product.
Q3: How can I monitor the progress of the synthesis reaction? A3: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC).[1][2] By taking small aliquots from the reaction mixture at different time intervals, you can analyze the consumption of the CBN starting material and the formation of the CBN acetate product.
Q4: What is the importance of maintaining an inert atmosphere during the reaction? A4: Maintaining an inert atmosphere, for example by using nitrogen gas, is crucial to prevent the oxidation of cannabinoids at the high temperatures required for the reaction.[1] Oxygen can be detrimental to the reaction and lead to the formation of unwanted degradation products, which will lower the overall yield and complicate the purification process.[1]
Q5: What are the primary impurities and byproducts I should expect? A5: The primary byproduct of the reaction is acetic acid.[1][2] Other impurities may include unreacted CBN, degradation products formed due to excessive heat or oxygen exposure, and other cannabinoids present in the initial starting material if it was not pure.[1][3]
Troubleshooting Guide
Low yields or impure products are common challenges in synthesis. The following guide addresses specific issues you might encounter during your experiments.
Logical Troubleshooting Flow
This diagram outlines a decision-making process for troubleshooting low yields in CBN acetate synthesis.
Caption: Troubleshooting Decision Tree for Low CBN-O Yield.
Data Summary Table: Factors Influencing Yield
| Problem | Potential Cause | Recommended Solution | Expected Improvement |
| Low Conversion Rate | Sub-optimal Reaction Temperature: Temperature below 120°C slows the reaction rate significantly. | Maintain a consistent reflux temperature between 120-135°C.[1][3] | Near-complete conversion |
| Insufficient Reaction Time: Acetylation may be incomplete if the reaction is stopped prematurely. | Extend the reflux duration to 8-10 hours.[1] | Increased product formation | |
| Poor Quality Starting Material: Presence of impurities or other cannabinoids in the initial CBN extract. | Use high-purity CBN (>95%) as the starting material. Purification can be achieved via chromatography.[6][7] | Higher yield, easier purification | |
| Presence of Oxygen: Oxidative degradation of CBN at high temperatures. | Flush the reaction vessel with an inert gas like nitrogen before heating and maintain a positive pressure throughout the reaction.[1] | Prevents degradation, improves purity | |
| Product Loss During Workup | Incomplete Extraction: CBN acetate not fully recovered from the aqueous phase during liquid-liquid extraction. | Use salting-out assisted liquid-liquid extraction (SALLE) by adding sodium chloride to the aqueous wash solution to improve phase separation.[1][2] | Enhanced recovery from organic phase |
| Hydrolysis of Product: Residual acid catalyst or acidic byproducts can hydrolyze the ester back to CBN during workup. | Thoroughly wash the organic phase with a dilute basic solution (e.g., sodium bicarbonate) until effervescence ceases, followed by a saline wash.[5] | Prevents product reversal | |
| Final Product Impure | Inefficient Purification: Co-elution of impurities during chromatography or incomplete separation during distillation. | Utilize orthogonal chromatography techniques (e.g., normal phase followed by reversed-phase).[6] For distillation, ensure a high-vacuum system and fractional collection.[8] | Purity >99% achievable[8] |
| Residual Solvents: Incomplete removal of solvents used during extraction and purification. | After rotary evaporation, place the product in a vacuum oven at a moderate temperature (e.g., 80°C) to purge any residual traces of solvents.[2] | Pure, solvent-free product |
Experimental Protocols
General Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Key Stages of CBN Acetate Synthesis and Purification.
Detailed Methodology: Acetylation of Cannabinol
This protocol is adapted from established methods for cannabinoid acetylation.[1][2][3]
1. Reagents and Materials:
-
Cannabinol (CBN) isolate (>95% purity)
-
Acetic anhydride (reagent grade)
-
Hexane or Petroleum Ether (HPLC grade)
-
Sodium Chloride (Kosher or reagent grade)
-
Sodium Bicarbonate
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum distillation apparatus or chromatography system
2. Reaction Setup:
-
In a clean, dry round-bottom flask, combine CBN and acetic anhydride. A typical ratio is 25-35 g of CBN to 150 mL of acetic anhydride.[1]
-
Equip the flask with a reflux condenser.
-
Introduce nitrogen gas into the flask for 5-10 minutes to flush out any oxygen.[1] Ensure the system is sealed to maintain an inert atmosphere.
3. Acetylation Reaction:
-
Heat the mixture to a reflux temperature of 120-135°C using a heating mantle.[1][3]
-
Maintain this temperature and allow the reaction to proceed for 8-10 hours with continuous stirring.[1]
-
Monitor the reaction's completion using HPLC if desired.
4. Product Workup and Preliminary Purification:
-
After cooling, distill the crude product at 90-125°C under vacuum to remove the bulk of unreacted acetic anhydride and the acetic acid byproduct.[1][3]
-
Dissolve the resulting partially refined product in a non-polar solvent like hexane.
-
Transfer the solution to a separatory funnel and wash it multiple times with a saturated sodium chloride solution (saline water). This Salting-Out Assisted Liquid-Liquid Extraction (SALLE) helps remove water-soluble impurities.[1][2]
-
Perform an additional wash with a dilute sodium bicarbonate solution to neutralize and remove any remaining acetic acid.
-
Wash again with the saline solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator.[2]
5. Final Purification:
-
High-Vacuum Distillation: Place the concentrated oil in a short-path distillation apparatus. Under high vacuum, collect the fraction corresponding to CBN acetate to achieve a highly refined product.[1]
-
Chromatography (Alternative): For the highest purity, normal-phase flash chromatography can be employed. A common mobile phase is a gradient of ethyl acetate in hexane.[7] Collect the fractions containing the pure CBN acetate and evaporate the solvent.
References
- 1. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. EP3738957A1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 4. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 5. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]
- 6. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. WO2021021632A1 - Methods of preparing synthetic cannabinol and homologs thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Cannabinol Acetate (CBN-O)
Welcome to the technical support center for the purification of Cannabinol (B1662348) Acetate (B1210297) (CBN-O). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this synthetic cannabinoid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Cannabinol Acetate (CBN-O)?
A1: Crude CBN-O can contain a variety of impurities stemming from the starting material and the synthesis process. Common impurities include unreacted starting materials like Cannabinol (CBN), acetylating agents such as acetic anhydride, and byproducts from side reactions.[1][2][3] Other cannabinoids that were present in the initial CBN isolate, such as Tetrahydrocannabinol (THC) and Cannabidiol (B1668261) (CBD), may also be carried through the synthesis and appear as impurities.[3][4] Additionally, degradation products can form if the reaction or purification conditions are not carefully controlled.[5][6]
Q2: Which chromatographic techniques are most effective for purifying CBN-O?
A2: Column chromatography is a widely used and effective technique for the purification of cannabinoids, including CBN-O.[7][8] Both normal-phase and reversed-phase chromatography can be employed. Normal-phase chromatography, often using silica (B1680970) gel as the stationary phase with a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate), is effective at removing polar impurities.[3][9] Reversed-phase high-performance liquid chromatography (RP-HPLC), typically with a C18 stationary phase and a polar mobile phase (e.g., methanol (B129727) or acetonitrile (B52724) and water), is excellent for separating compounds with similar polarities and is often used for final polishing steps to achieve high purity.[3][8]
Q3: Is crystallization a viable method for purifying CBN-O?
A3: Yes, crystallization can be a highly effective method for achieving high purity of cannabinoids, and it is a possibility for CBN-O, which is a crystalline solid at room temperature.[3][10][11] This technique separates the target compound from impurities based on differences in solubility.[10] The process typically involves dissolving the crude CBN-O in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce crystallization of the pure compound, leaving impurities behind in the solvent.[10][12]
Q4: What analytical methods are recommended for assessing the purity of CBN-O?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for determining the purity of cannabinoids like CBN-O.[4][13] Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS) is also a powerful technique for purity assessment and identification of volatile impurities.[4][14] For definitive structural confirmation and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[14][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound (CBN-O).
Issue 1: Poor Separation of CBN-O from Other Cannabinoids in Column Chromatography
Possible Causes:
-
Inappropriate Mobile Phase Polarity: The polarity of the mobile phase may not be optimal for separating CBN-O from other closely eluting cannabinoids like THC.[3]
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor resolution.
-
Incorrect Stationary Phase: The choice of stationary phase (e.g., silica gel, C18) may not be ideal for the specific impurity profile.[7][8]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Normal-Phase: If using a non-polar mobile phase like hexane/ethyl acetate, try adjusting the ratio to fine-tune the polarity. A lower percentage of the more polar solvent (ethyl acetate) will generally increase retention times and may improve separation.[3]
-
Reversed-Phase: For polar mobile phases like methanol/water, a gradient elution, where the solvent composition is changed over time, can be very effective in separating compounds with different polarities.[7]
-
-
Reduce Sample Load: Decrease the amount of crude CBN-O loaded onto the column to prevent band broadening and improve separation.
-
Experiment with Different Stationary Phases: If resolution is still poor, consider trying a different stationary phase. For example, if normal-phase silica gel is not providing adequate separation, reversed-phase C18 may offer a different selectivity.[8]
Issue 2: Low Yield of Purified CBN-O
Possible Causes:
-
Co-elution with Impurities: A significant portion of the CBN-O may be discarded in fractions containing impurities due to poor separation.
-
Degradation of CBN-O: The purification conditions (e.g., exposure to heat, light, or incompatible solvents) may be causing the CBN-O to degrade.[5][6][16]
-
Incomplete Elution: The CBN-O may be strongly retained on the column and not fully eluted.
Troubleshooting Steps:
-
Improve Fraction Collection Strategy: Use an analytical technique like TLC or HPLC to analyze smaller, more numerous fractions to more accurately identify and isolate the pure CBN-O fractions.
-
Control Purification Conditions:
-
Avoid excessive heat and exposure to UV light during the purification process.
-
Ensure that the solvents used are of high purity and are not reactive with the CBN-O.
-
-
Ensure Complete Elution: After collecting the main product fractions, flush the column with a stronger solvent to ensure all the CBN-O has been eluted. Analyze these fractions to determine if a significant amount of product was retained.
Issue 3: CBN-O Fails to Crystallize
Possible Causes:
-
Presence of Impurities: High levels of impurities can inhibit crystal formation.[10]
-
Incorrect Solvent System: The chosen solvent may not be suitable for inducing crystallization.
-
Suboptimal Supersaturation: The solution may not have reached the necessary level of supersaturation for nucleation to occur.[12]
Troubleshooting Steps:
-
Pre-purify the CBN-O: Use a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before attempting crystallization.[3]
-
Screen Different Solvents: Experiment with various solvents and solvent mixtures to find a system where CBN-O has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Optimize Crystallization Conditions:
-
Slowly cool the saturated solution to induce crystallization.
-
Consider using seeding crystals to initiate nucleation.
-
Slowly evaporate the solvent from a saturated solution to increase the concentration and induce crystallization.[10]
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for CBN-O Purification (Illustrative Data)
| Parameter | Normal-Phase Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 97:3) | Methanol:Water (e.g., 85:15) |
| Typical Purity | 90-98% | >99% |
| Throughput | High | Low to Medium |
| Solvent Consumption | High | Moderate |
Table 2: Influence of Crystallization Solvent on CBN-O Purity and Yield (Illustrative Data)
| Solvent System | Purity Achieved | Yield |
| Pentane (B18724) | 99.5% | 75% |
| Heptane | 99.2% | 80% |
| Methanol/Water | 98.8% | 70% |
Experimental Protocols
Protocol 1: Purification of CBN-O using Normal-Phase Flash Chromatography
Objective: To remove polar impurities from crude CBN-O.
Materials:
-
Crude CBN-O
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system with appropriate column size
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Methodology:
-
Slurry Preparation: Dissolve the crude CBN-O in a minimal amount of dichloromethane (B109758) or the mobile phase. In a separate beaker, create a slurry of silica gel in hexane.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to settle, ensuring a well-packed bed.
-
Sample Loading: Carefully load the dissolved crude CBN-O onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 1% and slowly increasing to 5%).[3]
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. Combine the fractions that contain pure CBN-O.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified CBN-O.
Protocol 2: High-Purity CBN-O via Recrystallization
Objective: To achieve high-purity crystalline CBN-O.
Materials:
-
Partially purified CBN-O (from chromatography)
-
Pentane (or other suitable non-polar solvent)
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Heating mantle with stirring
-
Ice bath
-
Vacuum filtration apparatus (Buchner funnel, filter paper, flask)
Methodology:
-
Dissolution: Place the partially purified CBN-O into the crystallization vessel. Add a minimal amount of pentane and gently heat while stirring until the CBN-O is completely dissolved.
-
Saturation: Continue to add small portions of CBN-O until the solution is saturated at the elevated temperature.
-
Cooling: Slowly cool the solution to room temperature. Then, place the vessel in an ice bath to further reduce the temperature. This will decrease the solubility of CBN-O and induce crystallization.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to allow for crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold pentane to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound (CBN-O).
Caption: Troubleshooting logic for addressing low purity issues in CBN-O purification.
References
- 1. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 10. Cannabinoid Crystallization - Confidence Analytics [conflabs.com]
- 11. caymanchem.com [caymanchem.com]
- 12. mt.com [mt.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
Troubleshooting matrix effects in LC-MS/MS analysis of Cannabinol acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Cannabinol (B1662348) Acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Cannabinol Acetate and why is its analysis challenging?
This compound (CBNA) is the acetate ester of cannabinol (CBN). As a synthetic derivative of a naturally occurring cannabinoid, its analysis by LC-MS/MS is prone to challenges, particularly matrix effects.[1][2][3] These effects, which include ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of quantification.[4] Furthermore, acetate analogs of cannabinoids can be unstable and may deacetylate back to their parent compound (e.g., THC-O-acetate to THC) during sample preparation or analysis, adding another layer of complexity to achieving accurate results.[1]
Q2: What are matrix effects in the context of LC-MS/MS analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components from the sample matrix.[4] This interference occurs in the mass spectrometer's ion source and can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification.[4][5] Common sources of matrix effects in biological and consumer product samples include phospholipids, salts, sugars, proteins, and other co-extracted compounds.[4][6]
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
The main strategies to minimize matrix effects can be grouped into three categories:
-
Comprehensive Sample Preparation: The goal is to remove interfering matrix components before injecting the sample into the LC-MS/MS system. Effective techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[7]
-
Chromatographic Separation Optimization: Modifying the liquid chromatography (LC) method to separate this compound from matrix interferences is a crucial step. This can involve adjusting the mobile phase composition, gradient, and choice of analytical column.
-
Use of Internal Standards: Employing a suitable internal standard (IS) is critical to compensate for matrix effects and variability in sample processing. A stable isotope-labeled (SIL) internal standard, such as this compound-d3, is considered the gold standard because it co-elutes with the analyte and experiences similar ionization effects.[8]
Q4: How can I assess the extent of matrix effects in my assay?
Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after the extraction process) with the peak area of the analyte in a neat solution (pure solvent). The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[9]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Overload | Dilute the sample extract before injection. | Improved peak shape and reduced tailing. |
| Column Contamination | Implement a column wash step between injections or use a guard column. | Restoration of sharp, symmetrical peaks. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic solvent and additives (e.g., formic acid). | Better peak resolution and shape. |
| Analyte Instability | Ensure the sample is kept cool and analyze it promptly after preparation. Consider a less harsh extraction method. | Consistent peak shape across injections. |
Issue 2: Inconsistent or Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the sample preparation method. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. | Increased and more consistent analyte recovery. |
| Analyte Degradation | This compound may be deacetylating. Minimize sample exposure to high temperatures and harsh pH conditions during extraction.[1] | Higher recovery of the target analyte. |
| Use of an Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (this compound-d3 if available, or a closely related deuterated cannabinoid). | More accurate quantification by compensating for recovery losses. |
Issue 3: Significant Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Matrix Components | Improve chromatographic separation by adjusting the gradient profile or changing the analytical column. | Separation of the analyte peak from the region of ion suppression/enhancement. |
| Insufficient Sample Cleanup | Employ a more rigorous sample preparation technique (e.g., switch from protein precipitation to SPE). | Removal of interfering matrix components, leading to reduced ion suppression/enhancement. |
| High Matrix Concentration | Dilute the final extract before injection. | Reduction of the concentration of interfering components in the ion source. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to quantify the matrix effect, recovery, and process efficiency for the analysis of this compound.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound and the internal standard into the final mobile phase composition.
-
Set B (Post-extraction Spike): Extract a blank matrix sample. Spike the this compound analytical standard and the internal standard into the final extract.
-
Set C (Pre-extraction Spike): Spike the blank matrix with the this compound analytical standard and the internal standard before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the following parameters:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE cleanup of a complex matrix (e.g., plasma, edibles) for this compound analysis.
-
Sample Pre-treatment: Add an internal standard (e.g., this compound-d3) to the sample. If the sample is solid, homogenize it in a suitable solvent. For liquid samples like plasma, protein precipitation may be necessary before loading.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following tables present hypothetical data illustrating the impact of different sample preparation techniques on the recovery and matrix effect for this compound analysis.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation | 85 | 45 (Suppression) | 38 |
| Liquid-Liquid Extraction (LLE) | 92 | 68 (Suppression) | 63 |
| Solid-Phase Extraction (SPE) | 95 | 92 (Minimal Suppression) | 87 |
Table 2: Effect of Sample Dilution on Matrix Effect
| Dilution Factor | Matrix Effect (%) |
| 1x (No Dilution) | 55 (Suppression) |
| 5x | 80 (Suppression) |
| 10x | 95 (Minimal Suppression) |
Visualizations
Caption: Troubleshooting workflow for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 2. unitedchem.com [unitedchem.com]
- 3. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Chocolate Matrix Interference on Cannabinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of GC-MS Parameters for Cannabinol Acetate Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Cannabinol Acetate (B1210297) (CBN-O-acetate) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of Cannabinol Acetate?
A1: While this compound itself is not a thermally labile acidic cannabinoid like THCA, derivatization (e.g., silylation) can improve chromatographic peak shape and prevent potential degradation in the hot GC inlet, leading to more accurate and reproducible results.[1][2] However, direct analysis without derivatization is also possible, though careful optimization of inlet parameters is crucial to minimize the risk of degradation.
Q2: What are the expected mass fragments for this compound?
A2: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (352.5 g/mol ).[3] Common fragmentation patterns for acetylated cannabinoids involve the loss of the acetyl group (CH₃CO), resulting in a fragment ion corresponding to the non-acetylated cannabinoid (in this case, CBN, with a mass of 310.4 g/mol ).[4] Other characteristic fragments of the CBN core structure would also be expected. For definitive identification, it is recommended to use a certified reference standard and compare the obtained mass spectrum with a spectral library.[5]
Q3: How can I differentiate this compound from other isomeric cannabinoid acetates like THC-O-acetate in a GC-MS chromatogram?
A3: Differentiation between isomeric cannabinoid acetates can be achieved through a combination of chromatographic retention time and mass spectral analysis. Due to structural differences, isomers like CBN-O-acetate and THC-O-acetate will likely have slightly different retention times on the GC column. Furthermore, while they may share some common fragments (like the loss of the acetate group), their overall fragmentation patterns will have unique characteristics that allow for their distinction.[6][7] Using a well-optimized temperature program and a suitable GC column (e.g., HP-5MS) will be critical for achieving baseline separation.[6][8]
Q4: What are some common causes of peak tailing or broad peaks for this compound?
A4: Peak tailing or broadening can be caused by several factors:
-
Active sites in the GC system: Silanol groups in the injector liner, column, or detector can interact with the analyte. Using a deactivated liner and a high-quality, inert GC column is recommended.
-
Suboptimal temperature program: A temperature ramp that is too fast or an initial temperature that is too low can lead to poor peak shape.
-
Column contamination: Accumulation of non-volatile matrix components at the head of the column can degrade performance. Trimming the first few centimeters of the column can often resolve this.
-
Improper derivatization: If derivatization is used, incomplete reaction can lead to the presence of both derivatized and underivatized analyte, resulting in poor chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peak or very low signal for this compound | 1. Degradation in the injector: The injector temperature may be too high, causing thermal degradation of the analyte. 2. Improper sample preparation: Inefficient extraction or dilution errors. 3. MS detector issue: The detector may not be properly tuned or may be contaminated. | 1. Optimize injector temperature: Start with a lower injector temperature (e.g., 250 °C) and gradually increase. Consider using a pulsed splitless injection to minimize residence time in the inlet. 2. Review sample preparation protocol: Ensure complete extraction and accurate dilutions. Use a certified reference standard to verify the procedure. 3. Perform MS detector maintenance: Tune the mass spectrometer according to the manufacturer's recommendations. Clean the ion source if necessary. |
| Presence of a significant CBN peak when analyzing a pure this compound standard | 1. In-source degradation: The acetate group is cleaving off in the hot GC inlet or MS ion source. 2. Contaminated standard: The reference material may have degraded over time. | 1. Lower injector and/or ion source temperature: Reduce the temperatures to minimize thermal decomposition.[9] 2. Verify standard integrity: Prepare a fresh dilution of the standard. If the problem persists, obtain a new certified reference standard. |
| Poor reproducibility of peak areas | 1. Inconsistent injection volume: Issues with the autosampler syringe or manual injection technique. 2. Leak in the GC system: A leak in the septum, ferrule, or other fittings can lead to variable sample introduction. 3. Matrix effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of the analyte. | 1. Check the autosampler: Inspect the syringe for bubbles or damage. Ensure the correct injection volume is programmed. 2. Perform a leak check: Use an electronic leak detector to check all potential leak points in the GC flow path. 3. Improve sample cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. |
| Shifting retention times | 1. Changes in carrier gas flow rate: A leak or a problem with the electronic pressure control (EPC) can cause flow fluctuations. 2. Column aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. 3. Oven temperature fluctuations: The GC oven may not be maintaining a stable temperature. | 1. Verify carrier gas flow: Check the gas supply and perform a leak check. Verify the EPC settings. 2. Condition or replace the column: Condition the column at a high temperature to remove contaminants. If retention times continue to shift, the column may need to be replaced. 3. Calibrate the oven temperature: If possible, verify the oven temperature with an external probe. |
Experimental Protocols
Recommended GC-MS Parameters for this compound Analysis
The following parameters are based on a method developed for THC-O-acetate and can be used as a starting point for the optimization of this compound analysis.[6][8]
| Parameter | Value | Notes |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column is suitable for cannabinoid analysis. |
| Injector | Splitless | To maximize sensitivity. |
| Injector Temperature | 250 °C | Optimization may be required to minimize degradation. |
| Carrier Gas | Helium | At a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial temp: 70 °C, hold for 1 min Ramp: 15 °C/min to 300 °C Final hold: 10 min at 300 °C | This program provides good separation for a range of cannabinoids.[6][8] |
| MSD Transfer Line Temp | 280 °C | |
| Ion Source Temperature | 230 °C | [9] |
| Quadrupole Temperature | 150 °C | [9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Scan Range | 40 - 550 amu | To cover the expected mass range of the analyte and its fragments.[8] |
Sample Preparation and Derivatization Protocol (Silylation)
This protocol is a general procedure for the silylation of cannabinoids and can be adapted for this compound.[1]
-
Sample Extraction: Extract cannabinoids from the sample matrix using a suitable solvent such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate.
-
Solvent Evaporation: Transfer an aliquot of the extract to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Add 50 µL of a suitable solvent like pyridine (B92270) or ethyl acetate.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[10]
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cannabinol [webbook.nist.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Identifying and removing impurities from Cannabinol acetate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cannabinol acetate (B1210297) (CBN-O-acetate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Cannabinol acetate?
A1: The synthesis of this compound typically involves the acetylation of Cannabinol (CBN) using a reagent like acetic anhydride (B1165640). Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual Cannabinol (CBN) that did not undergo acetylation.
-
Reagent-Related Impurities:
-
Acetic anhydride: Excess reagent that was not fully quenched or removed.
-
Acetic acid: A byproduct of the reaction and the hydrolysis of acetic anhydride.
-
Catalysts or bases: Residual amounts of substances like pyridine (B92270) or triethylamine, if used during the synthesis.[1]
-
-
Side-Reaction Products:
-
Solvent-Related Impurities: Residual solvents used during the reaction or workup, such as hexane (B92381), ethyl acetate, or methanol.
Q2: How can I detect the presence of these impurities in my final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode Array Detector (DAD) is the most common method for quantifying cannabinoids. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) formate.[4][5][6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Derivatization of cannabinoids may be necessary to prevent thermal degradation in the GC inlet.[9][10] The mass spectra can help in the structural elucidation of unknown byproducts.[11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): 1H NMR can be used for the quantification of the final product and major impurities without the need for reference standards for each impurity.[12][13][14]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: Cannabinoids, in general, are susceptible to degradation from light, heat, and oxidation.[2][3] To ensure the stability of this compound, it should be stored in a cool, dark place in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1] - Increase temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary. However, be cautious of potential degradation. - Use a catalyst: Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve the rate of acetylation.[1] |
| Hydrolysis of Product During Workup | - Ensure anhydrous conditions: Use dry solvents and glassware to prevent water from hydrolyzing the acetic anhydride and the final product. - Careful quenching: When quenching excess acetic anhydride with water or alcohol, do so at a low temperature (e.g., in an ice bath) to control the exothermic reaction.[15] |
| Loss of Product During Purification | - Optimize purification method: Select the appropriate chromatography technique (normal-phase or reversed-phase) based on the impurity profile.[16] - Careful fraction collection: Use an appropriate detection method (e.g., UV for HPLC) to accurately identify and collect the fractions containing the desired product. |
Problem 2: Presence of Unreacted Cannabinol in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Acetic Anhydride | - Increase the molar excess of acetic anhydride: Use a larger excess of the acetylating agent to drive the reaction to completion. |
| Poor Reaction Kinetics | - Increase reaction temperature or time: As with low yield, allowing the reaction to proceed for a longer duration or at a slightly higher temperature can improve conversion. - Incorporate a catalyst: A suitable catalyst can enhance the reaction rate.[1] |
| Inefficient Purification | - Optimize chromatographic separation: Develop a gradient elution method for your flash chromatography or preparative HPLC to achieve baseline separation between Cannabinol and this compound.[17][18] |
Problem 3: Residual Acetic Acid or Acetic Anhydride in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Quenching | - Ensure thorough quenching: After the reaction is complete, add a quenching agent like water, methanol, or a basic solution (e.g., sodium bicarbonate) and stir for a sufficient amount of time to ensure all excess acetic anhydride is consumed.[1] |
| Ineffective Washing | - Perform aqueous washes: During the liquid-liquid extraction (workup), wash the organic layer multiple times with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. Follow with a brine wash to remove residual water.[1] |
| Co-elution During Chromatography | - Use an appropriate solvent system: In normal-phase chromatography, acetic acid can be retained on the silica (B1680970) gel. A more polar solvent system may be required to elute it after the product. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Stationary Phase | Typical Mobile Phase | Achievable Purity | Advantages | Disadvantages |
| Flash Chromatography (Normal-Phase) | Silica Gel | Hexane/Ethyl Acetate gradient | >95% | High loading capacity, good for initial cleanup.[16][17][19] | Lower resolution compared to HPLC. |
| Flash Chromatography (Reversed-Phase) | C18 Silica | Water/Methanol or Water/Acetonitrile gradient | >98% | Good for separating compounds with different hydrophobicities.[16] | Lower loading capacity than normal-phase. |
| Preparative HPLC | C18 Silica | Water/Acetonitrile with formic acid | >99% | High resolution and purity.[20][21] | Lower loading capacity, more solvent consumption. |
| Distillation with Liquid-Liquid Extraction | N/A | Hexane, Petroleum Ether, Saline Washes | >98% | Scalable for large quantities.[22][23] | May not remove impurities with similar boiling points. |
Note: The achievable purity values are estimates based on typical purifications of cannabinoids and may vary depending on the initial purity of the crude product and the optimization of the method.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
-
System: High-Performance Liquid Chromatography with UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol.
Protocol 2: Flash Chromatography for Initial Purification (Normal-Phase)
-
System: Flash chromatography system with a UV detector.
-
Column: Silica gel cartridge.
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Ethyl Acetate.
-
Gradient: Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate to elute the compounds. A shallow gradient (e.g., 0-20% Ethyl Acetate over 20-30 column volumes) is often effective.[18]
-
Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent (like hexane or dichloromethane) and adsorb it onto a small amount of silica gel before loading it onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze them by TLC or HPLC to identify the pure product.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. THC-O-acetate synthesis - Page 4 - Pre/Post-Processing - Future4200 [future4200.com]
- 2. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of cannabis and its preparations on storage | Semantic Scholar [semanticscholar.org]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. helixchrom.com [helixchrom.com]
- 6. um.edu.mt [um.edu.mt]
- 7. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 12. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]
- 16. biotage.com [biotage.com]
- 17. Separation of cannabinoids by Flash chromatography | Buchi.com [buchi.com]
- 18. researchgate.net [researchgate.net]
- 19. rootsciences.com [rootsciences.com]
- 20. zeochem.com [zeochem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 23. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
Technical Support Center: Enhancing Cannabinol Acetate (CBNA) Resolution in HPLC
Welcome to our dedicated technical support center for scientists and researchers working with Cannabinol acetate (B1210297) (CBNA) analysis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to chromatographic resolution in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution in HPLC, and why is it crucial for cannabinoid analysis?
A1: Chromatographic resolution is a measure of the separation between two peaks in a chromatogram. It is crucial in cannabinoid analysis to ensure accurate identification and quantification of each compound, such as CBNA, especially when they are present in complex mixtures with structurally similar cannabinoids.[1] Poor resolution can lead to overlapping peaks, making it difficult to obtain precise results.[1]
Q2: What are the primary factors that influence the resolution of CBNA in a reversed-phase HPLC method?
A2: The primary factors include the choice of stationary phase (column chemistry), the composition of the mobile phase (organic solvent ratio, pH, and additives), column temperature, and flow rate.[1][2] Each of these parameters can be adjusted to improve the separation between CBNA and other co-eluting compounds.
Q3: What makes the separation of cannabinoids challenging?
A3: Cannabinoids are often a complex group of structurally similar isomers and homologs. This chemical similarity can result in very close retention times on a chromatographic column, making baseline separation difficult to achieve. For instance, resolving isomers like Δ9-THC and Δ8-THC requires highly optimized methods.[3][4]
Q4: When should I consider using a mobile phase modifier or buffer?
A4: Mobile phase modifiers or buffers are essential when dealing with ionizable compounds or when subtle changes in selectivity are needed. For cannabinoids, acidic modifiers like formic acid are commonly used to ensure acidic cannabinoids are protonated, leading to better peak shape.[5] Buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate can also be used to adjust pH and ionic strength, which can significantly alter the retention times of certain cannabinoids and improve resolution.[2][3]
Troubleshooting Guide for Poor CBNA Resolution
Q5: My CBNA peak is co-eluting (overlapping) with another cannabinoid peak. What should I do?
A5: Co-elution is a common problem that can be addressed by altering the selectivity of your chromatographic system. Here are the steps to take:
-
Adjust Mobile Phase Composition:
-
Organic Solvent Ratio: If using a gradient, try altering the slope. For isocratic methods, systematically change the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower percentage of organic solvent will generally increase retention and may improve separation.[6]
-
Change Organic Solvent: The selectivity between acetonitrile and methanol (B129727) is different. If you are using methanol, try switching to acetonitrile or using a ternary mixture of water, acetonitrile, and methanol.[2] A 50:50 blend of acetonitrile and methanol can sometimes provide better resolution for critical pairs than either solvent alone.[2]
-
-
Introduce or Change Mobile Phase Additives:
-
The addition of modifiers like ammonium formate can shift the retention of certain cannabinoids.[2] For example, adding 7.5 mM ammonium formate to the aqueous mobile phase was found to help baseline-resolve 17 different cannabinoids by reducing the retention of carboxylated species.[2] Be aware that changing the concentration of such additives can cause other peaks to co-elute, so optimization is key.[2]
-
-
Change the Column:
-
If mobile phase adjustments are insufficient, the column chemistry may not be suitable. C18 columns are most common for cannabinoid analysis.[4][5] However, different C18 columns from various manufacturers have unique selectivities. A column with a different bonding chemistry, such as a Phenyl-Hexyl or a Biphenyl phase, may provide the necessary selectivity to resolve CBNA.
-
Q6: The resolution is poor, and the peaks are broad. How can I improve peak shape?
A6: Broad peaks reduce resolution and sensitivity. Common causes and solutions include:
-
Optimize Flow Rate: A flow rate that is too high can lead to peak broadening and poor separation.[7] Try reducing the flow rate. Slower flow rates can improve resolution but will increase the analysis time.[7]
-
Adjust Column Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) decreases mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[3][8] However, ensure your analytes are stable at higher temperatures.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion and broadening.[7][9] Try reducing the injection volume or diluting the sample.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase.[9] If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.[10]
Q7: My retention times are drifting, affecting resolution reproducibility. What is the cause?
A7: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition Change: Mobile phase solvents can evaporate over time, changing their composition. Always use freshly prepared mobile phases.[7]
-
Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift.[1][7] Use a column oven to maintain a stable temperature.
-
Column Contamination: Buildup of sample matrix components on the column can alter its chemistry. Use a guard column and appropriate sample preparation to prevent this.[10]
Data Presentation: Impact of HPLC Parameters on Resolution
The following table summarizes the effects of key chromatographic parameters on resolution. This is a guide for systematic method development.
| Parameter | Adjustment | Primary Effect on | Expected Outcome for CBNA Resolution | Considerations |
| Mobile Phase | Decrease % Organic (e.g., ACN, MeOH) | Retention Factor (k') | Increases retention and run time; may improve resolution for early eluting peaks. | Can cause significant peak broadening if retention becomes too long. |
| Change Organic Solvent (ACN vs. MeOH) | Selectivity (α) | Can change elution order and relative spacing of peaks, potentially resolving CBNA from interferences.[2] | ACN is generally a stronger solvent than MeOH in reversed-phase HPLC. | |
| Add/Adjust Buffer (e.g., Ammonium Formate) | Selectivity (α) & Retention | Can significantly shift retention of acidic/basic cannabinoids relative to neutral ones.[2] | Buffer choice is critical for LC-MS compatibility; formate is often preferred over acetate. | |
| Stationary Phase | Change Column Chemistry (e.g., C18 to Phenyl) | Selectivity (α) | Provides different chemical interactions, which can resolve difficult peak pairs.[4] | Requires screening different columns; C18 is a good starting point.[4] |
| Decrease Particle Size (e.g., 5µm to <3µm) | Efficiency (N) | Produces sharper, narrower peaks, leading to better resolution.[11] | Increases backpressure significantly; may require a UHPLC system. | |
| Increase Column Length | Efficiency (N) | Increases the number of theoretical plates, improving resolving power.[7][8] | Increases run time and backpressure. | |
| Temperature | Increase Column Temperature | Efficiency (N) | Lowers mobile phase viscosity, improving mass transfer and leading to sharper peaks.[8] | May alter selectivity; risk of analyte degradation at high temperatures. |
| Flow Rate | Decrease Flow Rate | Efficiency (N) | Allows more time for analyte partitioning, often improving resolution.[7] | Increases analysis time. |
Experimental Protocols
Protocol: General Purpose Reversed-Phase HPLC Method for Cannabinoid Analysis
This protocol provides a starting point for developing a method to resolve CBNA. Optimization will be required based on your specific sample matrix and instrument.
1. Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the sample (e.g., distillate, extract).
-
Dissolve the sample in 10 mL of methanol or ethanol.
-
Vortex or sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the column.[9]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before use.
3. HPLC Instrument Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 2.7 µm particle size (e.g., Restek Raptor ARC-18)[3][4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 75% B to 90% B over 15 minutes |
| Flow Rate | 1.0 - 1.5 mL/min[3] |
| Column Temperature | 30 - 45 °C[3] |
| Injection Volume | 5 µL[3] |
| Detection Wavelength | 228 nm (for general cannabinoids) or 305 nm (for CBN)[12] |
4. Analysis and Optimization:
-
Inject a standard mix containing CBNA and other relevant cannabinoids to determine retention times.
-
Inject the prepared sample.
-
If resolution is inadequate, use the troubleshooting guide and parameter table above to systematically adjust the method. Begin by modifying the gradient slope or the isocratic hold percentage of the mobile phase.
Visualizations: Workflows and Relationships
The following diagrams illustrate the logical flow for troubleshooting and the interplay of parameters in HPLC.
Caption: A workflow diagram for troubleshooting poor HPLC peak resolution.
Caption: The relationship between HPLC parameters and chromatographic resolution.
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Cannabis Testing: Which Column is Right for You? [fr.restek.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Quantification of Cannabinol Acetate (CBNO)
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the consistent quantification of Cannabinol acetate (B1210297) (CBNO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of Cannabinol acetate (CBNO)?
A1: The recommended technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately quantifying CBNO, especially in complex matrices, and for distinguishing it from other cannabinoids.[1][2][3] HPLC with UV detection is also a viable, more cost-effective option, but it may lack the specificity of MS/MS, which can be important given the potential for co-eluting matrix components.[4][5]
Q2: Why is the stability of CBNO a critical factor during analysis?
A2: CBNO is a cannabinoid acetate analog. These compounds can be unstable and prone to degradation, particularly deacetylation, back to their non-acetylated form (in this case, Cannabinol - CBN).[6] This degradation can be accelerated by factors such as heat, light, and acidic or basic conditions.[7][8] Inconsistent handling and analysis conditions can therefore lead to an underestimation of the actual CBNO concentration in a sample.
Q3: What are the best practices for sample preparation to ensure the stability of CBNO?
A3: To minimize the degradation of CBNO, it is crucial to:
-
Avoid high temperatures: All extraction and sample preparation steps should be performed at room temperature or below.
-
Protect from light: Use amber vials or light-blocking tubes to prevent photodegradation.[9]
-
Use appropriate solvents: Methanol (B129727) or acetonitrile (B52724) are commonly used for cannabinoid extraction.[10] Ensure the pH of any aqueous solutions is neutral.
-
Minimize processing time: Prepare samples immediately before analysis to reduce the time CBNO is in solution, where it may be more susceptible to degradation.
Q4: How can I ensure the quality of my reference standards for CBNO?
A4: It is essential to use high-quality, certified reference materials (CRMs) from a reputable supplier.[11][12] Upon receipt, store the standards according to the manufacturer's instructions, typically at low temperatures and protected from light. Prepare working standards fresh and monitor for any signs of degradation. The use of an internal standard, such as a deuterated analog of CBNO (CBNO-d3), is highly recommended to compensate for any variations in sample preparation and instrument response.[13]
Q5: What are the key validation parameters to assess for a CBNO quantification method?
A5: A robust CBNO quantification method should be validated for the following parameters:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of CBNO that can be reliably detected and quantified, respectively.[14]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Stability: The stability of CBNO in the sample matrix and in solution under different storage conditions.
Experimental Protocols
Protocol 1: Quantification of CBNO in Oil Matrices by HPLC-MS/MS
This protocol provides a general framework. It is essential to optimize and validate the method for your specific matrix and instrumentation.
1. Sample Preparation:
- Accurately weigh 100 mg of the oil sample into a 15 mL centrifuge tube.
- Add 10 mL of methanol.
- Vortex for 1 minute to ensure thorough mixing.
- Place in an ultrasonic bath for 15 minutes at room temperature.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
- Perform further dilutions with methanol as necessary to bring the concentration within the calibration range.
2. HPLC-MS/MS Conditions:
- HPLC System: A validated UHPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]
- Mobile Phase A: Water with 0.1% formic acid.[13]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
- Gradient: A suitable gradient to separate CBNO from other cannabinoids and matrix components.
- Flow Rate: 0.4 mL/min.[13]
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for CBNO and the internal standard (if used) must be determined by infusing pure standards.
3. Data Analysis:
- Quantify CBNO using a calibration curve prepared from certified reference standards.
- The use of an internal standard is recommended for improved accuracy and precision.
Data Presentation
Table 1: Example HPLC-MS/MS Method Validation Data for CBNO Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 10% |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 8% |
Troubleshooting Guides
Problem 1: Low or no recovery of CBNO.
| Potential Cause | Troubleshooting Step |
| Degradation of CBNO during sample preparation. | - Ensure all steps are performed at room temperature or below and protected from light.[9] - Prepare samples immediately before analysis. - Check the pH of all solutions to ensure they are neutral. |
| Inefficient extraction. | - Increase vortexing or sonication time. - Evaluate alternative extraction solvents such as acetonitrile or a mixture of solvents.[10] |
| Instrumental issues. | - Verify MS/MS parameters, including MRM transitions and collision energies. - Check for any leaks or blockages in the HPLC system. |
Problem 2: High variability in results (poor precision).
| Potential Cause | Troubleshooting Step |
| Inconsistent sample preparation. | - Ensure accurate and consistent pipetting and weighing. - Use an internal standard to correct for variations.[13] |
| Sample inhomogeneity. | - Thoroughly homogenize the sample before taking an aliquot for analysis.[15] |
| Instrument instability. | - Allow the HPLC-MS/MS system to equilibrate before running samples. - Monitor system suitability by injecting a standard at the beginning and end of each run. |
Problem 3: Peak tailing or poor peak shape.
| Potential Cause | Troubleshooting Step |
| Column degradation. | - Flush the column with a strong solvent or replace it if necessary. |
| Matrix effects. | - Dilute the sample further to reduce the concentration of interfering matrix components.[16] - Optimize the sample cleanup procedure, for example, by using solid-phase extraction (SPE). |
| Inappropriate mobile phase. | - Adjust the mobile phase composition or gradient to improve peak shape. |
Problem 4: Presence of a significant CBN peak when analyzing a pure CBNO standard.
| Potential Cause | Troubleshooting Step |
| Degradation of the CBNO standard. | - Prepare a fresh working standard from a certified reference material. - Store standards properly (low temperature, protected from light).[17] |
| In-source fragmentation in the mass spectrometer. | - Optimize the source parameters (e.g., source temperature, voltages) to minimize fragmentation. |
| Degradation during analysis. | - Ensure the autosampler is kept at a low temperature. - Minimize the time the sample sits (B43327) in the autosampler before injection. |
Visualizations
Caption: Figure 1: Experimental Workflow for CBNO Quantification.
References
- 1. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 7. broughton-group.com [broughton-group.com]
- 8. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 9. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 12. 大麻标准品 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cannabissciencetech.com [cannabissciencetech.com]
- 16. cannabissciencetech.com [cannabissciencetech.com]
- 17. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
Strategies to improve the bioavailability of Cannabinol acetate in vivo.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of Cannabinol (B1662348) acetate (B1210297) (CBNA).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding Cannabinol acetate and its bioavailability.
Q1: What is this compound (CBNA) and why is its bioavailability a concern?
This compound (CBNA) is the acetate ester of cannabinol (CBN). Like many other cannabinoids, CBNA is a highly lipophilic molecule, which leads to poor solubility in aqueous environments like the gastrointestinal tract.[1][2] This low solubility, combined with potential first-pass metabolism in the liver, significantly limits its oral bioavailability, meaning only a small fraction of the ingested dose reaches systemic circulation to exert its potential therapeutic effects.[3][4][5] Strategies to enhance bioavailability are therefore crucial for developing effective oral formulations.
Q2: What are the primary barriers to the oral bioavailability of CBNA?
The primary barriers for CBNA, similar to other cannabinoids like CBD and THC, are:
-
Poor Aqueous Solubility: As a lipophilic compound, CBNA does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7]
-
First-Pass Metabolism: After absorption from the gut, the portal vein transports the compound directly to the liver.[5] In the liver, cytochrome P450 (CYP450) enzymes can extensively metabolize cannabinoids, reducing the amount of the active substance that reaches the rest of the body.[4][8] While data on CBNA is limited, other cannabinoids like THC undergo significant first-pass metabolism.[9][10]
Q3: What are the main formulation strategies to improve the oral bioavailability of CBNA?
The primary strategies focus on improving solubility and bypassing or reducing first-pass metabolism. These include:
-
Lipid-Based Formulations: These are the most common and effective approaches. By dissolving the cannabinoid in a lipid-based system, its solubility is improved.[7] Key examples include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media (e.g., GI fluids).[3] This increases the surface area for absorption.
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These systems encapsulate the cannabinoid within a solid lipid core, which can protect it from degradation and enhance absorption.[11][12]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like CBNA.[1][13]
-
-
Prodrug Approach: CBNA itself is a prodrug of CBN. Acetylation can increase lipophilicity, which may influence transport across cellular membranes. The conversion back to the active parent molecule (CBN) happens in vivo. Further chemical modifications could be explored to create different prodrugs with tailored properties.[14][15]
-
Co-administration with Bioenhancers: Certain compounds, like piperine (B192125) from black pepper, can inhibit CYP450 enzymes in the liver, thereby reducing first-pass metabolism and increasing the bioavailability of co-administered drugs.[11]
Q4: How do lipid-based formulations improve cannabinoid bioavailability?
Lipid-based systems improve bioavailability through several mechanisms:
-
Enhanced Solubilization: They keep the lipophilic drug in a dissolved state within the GI tract, preventing precipitation.[7]
-
Increased Permeability: The components of the formulation, such as surfactants, can transiently and safely alter the intestinal membrane to enhance drug permeation.
-
Stimulation of Lymphatic Transport: Formulations containing long-chain triglycerides can promote absorption into the intestinal lymphatic system.[3] This pathway bypasses the portal vein and the liver, thus avoiding first-pass metabolism.[16]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
Issue 1: My CBNA lipid-based formulation (e.g., SNEDDS) appears unstable, showing phase separation or precipitation over time.
| Potential Cause | Troubleshooting Step |
| Poor Component Miscibility | Verify the miscibility of your selected oil, surfactant, and co-surfactant. Construct a ternary phase diagram to identify the optimal ratios that result in a stable nanoemulsion region. |
| Drug Precipitation | The drug loading may exceed the solubility limit of the formulation. Try reducing the concentration of CBNA or screen for oils/surfactants in which CBNA has higher solubility. |
| Incorrect HLB Value | The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is critical for forming a stable emulsion. The optimal HLB for oil-in-water emulsions is typically in the 8-16 range. Experiment with different surfactants or a blend of high and low HLB surfactants to achieve the target HLB. |
| Storage Conditions | Temperature fluctuations can affect the stability of lipid formulations. Store samples at a controlled temperature (e.g., 4°C and 25°C) and monitor for changes in particle size, polydispersity index (PDI), and visual appearance.[17] |
Issue 2: The in vitro dissolution/digestion model shows poor release of CBNA from my formulation.
| Potential Cause | Troubleshooting Step |
| Formulation Not Dispersing | For SNEDDS, the formulation should disperse rapidly upon contact with the aqueous medium. If it doesn't, the surfactant/co-surfactant ratio may be suboptimal. Re-evaluate your ternary phase diagram. |
| Drug Trapped in Oil Droplets | During in vitro lipolysis, the lipid carrier must be effectively digested by lipase (B570770) to release the drug. Ensure your digestion model includes an adequate concentration of lipase. The choice of lipid can also influence the rate of digestion (medium-chain triglycerides are often digested faster than long-chain ones). |
| Precipitation After Release | The drug may precipitate out of the aqueous phase after being released from the lipid droplets. The concentration of bile salts and phospholipids (B1166683) in your simulated intestinal fluid is crucial for maintaining the drug in a solubilized micellar form. Use biorelevant media like FaSSIF or FeSSIF.[18] |
Issue 3: My in vivo pharmacokinetic study shows high variability and no significant improvement in bioavailability compared to the control (e.g., CBNA in oil).
| Potential Cause | Troubleshooting Step |
| Inadequate Formulation Performance | The formulation may not be forming the intended nanostructure in vivo. Re-evaluate its performance in in vitro dispersion and lipolysis tests that mimic physiological conditions.[18] |
| Animal Model Issues | Ensure consistent dosing procedures (e.g., gavage technique). Fasting status of the animals is critical as food can significantly affect the absorption of lipid-based formulations.[19] Standardize the fasting period before dosing. |
| Insufficient Blood Sampling Times | You may be missing the true Cmax if sampling is not frequent enough, or underestimating the AUC if the sampling duration is too short.[20] Consider a pilot study with more intensive sampling around the expected Tmax. For rapid-release formulations like SNEDDS, early time points (e.g., 5, 15, 30 minutes) are crucial.[9] |
| Bioanalytical Method Issues | The sensitivity of your analytical method (e.g., LC-MS/MS) may be insufficient to detect low plasma concentrations accurately. Verify your method's Lower Limit of Quantification (LLOQ).[21] Check for matrix effects or issues with analyte stability in plasma samples. |
Section 3: Data Presentation
While specific pharmacokinetic data for this compound (CBNA) is scarce in published literature, the following table summarizes representative data for Cannabidiol (CBD) in different oral formulations. This data serves as a valuable reference, as similar trends in bioavailability enhancement are expected for CBNA due to its comparable lipophilicity.
Table 1: Comparison of Pharmacokinetic Parameters for Different Oral CBD Formulations in Humans
| Formulation Type | Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability Increase (vs. Oil) | Reference |
|---|---|---|---|---|---|---|
| Oil-based Solution | ~10 | 10.17 | 2.5 - 4.0 | 40.0 | Baseline | [9] |
| Self-Emulsifying (SE) Powder | ~10 | 32.79 | 1.0 - 2.0 | 160.0 | ~4-fold | [9] |
| Lipid Nano-emulsion | 25 | ~60 | ~1.5 | ~250 | ~5 to 6-fold | [6],[19] |
| Crystalline (in capsule) | 600 | ~125 | 4.0 - 5.0 | ~800 | N/A (high dose) |[22] |
Data is compiled and approximated from multiple sources for comparative purposes. Absolute values can vary significantly between studies.
Section 4: Experimental Protocols & Visualizations
Experimental Workflow for CBNA Formulation Development and Evaluation
The following diagram outlines a typical workflow for developing and testing a novel formulation to enhance the oral bioavailability of CBNA.
Caption: Workflow for developing and testing CBNA oral formulations.
Overcoming Barriers to Oral Bioavailability
This diagram illustrates how formulation strategies can mitigate the key challenges of oral drug delivery for lipophilic compounds like CBNA.
Caption: Strategies to overcome key barriers in oral CBNA delivery.
Protocol 1: Preparation of a CBNA Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To formulate a SNEDDS for enhancing the solubility and oral absorption of CBNA.
Materials:
-
This compound (CBNA)
-
Oil phase (e.g., Capryol™ 90, medium-chain triglyceride)
-
Surfactant (e.g., Kolliphor® RH40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)
-
Glass vials, magnetic stirrer, water bath.
Methodology:
-
Solubility Study: Determine the saturation solubility of CBNA in various oils, surfactants, and co-solvents to select the most suitable excipients. Add an excess amount of CBNA to 2 mL of each vehicle, vortex, and shake in a water bath at 25°C for 48 hours. Centrifuge and analyze the supernatant for CBNA concentration using HPLC-UV.
-
Ternary Phase Diagram Construction: To identify the nanoemulsion region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Typically, the surfactant and co-surfactant are mixed in fixed ratios (e.g., 1:1, 2:1, 3:1, referred to as Smix).
-
For each Smix ratio, titrate the oil phase with the Smix from 9:1 to 1:9 (w/w).
-
For each mixture, take 100 µL and dilute it with 100 mL of distilled water in a beaker with gentle stirring.
-
Visually inspect the resulting dispersion for clarity and stability. Classify the results as a stable nanoemulsion (clear/bluish, transparent), emulsion (milky), or poor dispersion (phase separation).
-
Plot the results on a ternary phase diagram to delineate the self-nanoemulsification region.
-
Formulation Preparation: Select an optimal ratio of excipients from the stable nanoemulsion region.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the predetermined amount of CBNA to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until the CBNA is completely dissolved and the solution is clear and homogenous.
-
Store the final formulation in a sealed vial protected from light.
Protocol 2: Bioanalytical Method for CBNA and CBN in Rat Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of this compound (CBNA) and its active metabolite, Cannabinol (CBN), in rat plasma samples.
Materials:
-
Rat plasma (K2EDTA as anticoagulant)
-
CBNA and CBN analytical standards
-
Internal Standard (IS), e.g., CBD-d3 or THC-d3
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (reagent grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system (e.g., Triple Quadrupole)
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in MeOH).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) and transfer to an autosampler vial.[23]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. (This must be optimized for analyte separation).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operating in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
MRM Transitions (Example - to be optimized by direct infusion):
-
CBNA: Q1 -> Q3 (e.g., m/z 353.2 -> 311.2)
-
CBN: Q1 -> Q3 (e.g., m/z 311.2 -> 296.2)
-
IS (e.g., CBD-d3): Q1 -> Q3 (e.g., m/z 318.2 -> 196.1)
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank rat plasma with known concentrations of CBNA and CBN standards (e.g., 0.5 - 500 ng/mL).
-
Process the calibration standards and quality control (QC) samples alongside the unknown study samples.
-
Quantify the analyte concentrations by calculating the peak area ratio of the analyte to the IS and plotting against the nominal concentration of the calibrators.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Potential of Cannabinoid Nanodelivery Systems for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. greenearthmedicinals.com [greenearthmedicinals.com]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. abiteccorp.com [abiteccorp.com]
- 8. bedrocan.com [bedrocan.com]
- 9. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 11. Innovative approaches for improved oral bioavailability of CBD | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Pro-drugs for indirect cannabinoids as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bypassing the first-pass effect for the therapeutic use of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. benchchem.com [benchchem.com]
- 19. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
- 21. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Cannabinol Acetate (CBN-O) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in mitigating the off-target effects of Cannabinol acetate (B1210297) (CBN-O) in your cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Cannabinol acetate (CBN-O) and how does it differ from Cannabinol (CBN)?
This compound (CBN-O) is a synthetic, acetylated derivative of Cannabinol (CBN).[1] CBN is a mildly psychoactive phytocannabinoid that is a degradation product of tetrahydrocannabinol (THC).[2][3] The addition of an acetate group in CBN-O is believed to increase its potency compared to CBN, and it is theorized to function as a prodrug that is converted to CBN within the body.[1] However, there is a significant lack of scientific research on CBN-O compared to CBN, with much of the available information being anecdotal.[1]
Q2: What are the known on-target effects of CBN-O?
The primary intended targets of CBN-O are presumed to be the cannabinoid receptors, CB1 and CB2, similar to CBN.[2][4] CBN is a low-affinity partial agonist at both CB1 and CB2 receptors.[4] It is expected that CBN-O, upon conversion to CBN, will exhibit similar activity.
Q3: What are the potential off-target effects of CBN-O in cell-based assays?
Due to the limited research on CBN-O, its off-target profile is not well-characterized. However, based on the known pharmacology of CBN and other cannabinoids, potential off-target effects of CBN-O could include interactions with:
-
Transient Receptor Potential (TRP) channels: Some cannabinoids are known to interact with TRP channels, which could lead to effects on calcium signaling and other cellular processes.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Cannabinoids have been shown to modulate PPAR activity, which can influence gene expression related to metabolism and inflammation.
-
G-protein coupled receptors (GPCRs): Besides CB1 and CB2, cannabinoids can interact with other GPCRs, such as GPR55.[5][6]
-
Ion Channels: Cannabinoids can modulate the activity of various ion channels, potentially affecting neuronal excitability and other cellular functions.[7]
-
Enzymes: Cannabinoids can inhibit or induce certain cytochrome P450 enzymes, which could be relevant in cell-based assays with metabolically active cells.[8]
Q4: How can I proactively screen for potential off-target effects of my CBN-O sample?
For a comprehensive assessment, it is advisable to screen your CBN-O compound against a commercially available off-target panel. These panels typically include a broad range of receptors, ion channels, enzymes, and transporters.[9][10][11] This will provide a broader understanding of the compound's selectivity and help in interpreting your assay results.
Q5: Is it possible that the observed effects in my assay are due to CBN, not CBN-O?
Yes, this is a critical consideration. Since CBN-O is a prodrug, its biological activity in your cell-based assay may depend on the metabolic conversion to CBN.[1] The extent of this conversion can vary significantly depending on the cell type and the presence of necessary metabolic enzymes. It is recommended to run parallel experiments with CBN to distinguish the effects of the parent compound from its metabolite.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during cell-based assays with CBN-O and provides practical solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results | Compound Instability: CBN-O, like other cannabinoids, may be unstable in aqueous solutions and sensitive to light and temperature. | - Prepare fresh stock solutions of CBN-O for each experiment.- Store stock solutions in small, single-use aliquots at -20°C or -80°C in amber vials to protect from light.[12]- Minimize the time the compound is in aqueous solution before being added to the cells. |
| Poor Solubility: Cannabinoids are highly lipophilic and can precipitate in aqueous cell culture media, leading to inaccurate concentrations.[13] | - Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO or ethanol.- Ensure the final solvent concentration in the cell culture medium is low (typically ≤0.1% for DMSO) to avoid solvent toxicity.[12]- Include a vehicle control in all experiments to account for solvent effects.- Consider using a carrier protein like bovine serum albumin (BSA) at 0.1% in the assay buffer to improve solubility.[12] | |
| Off-Target Effects: The observed cellular response may be due to interactions with unintended molecular targets. | - Include a well-characterized CB1/CB2 antagonist (e.g., Rimonabant for CB1) in your experiments to confirm that the observed effect is mediated by cannabinoid receptors.[12]- Use a structurally unrelated cannabinoid receptor agonist as a positive control.- Perform your assay in a cell line that does not express cannabinoid receptors to identify non-receptor-mediated effects. | |
| High background signal or cytotoxicity in control wells | Solvent Toxicity: The organic solvent used to dissolve CBN-O may be toxic to the cells at the concentration used. | - Determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone.- Ensure the final solvent concentration is well below the toxic threshold. |
| Compound Cytotoxicity: CBN-O itself may be cytotoxic at higher concentrations due to on-target or off-target effects. | - Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of CBN-O in your cell line.[9]- Conduct your functional assays at concentrations below the cytotoxic threshold. | |
| Lack of expected biological response | Limited Metabolic Conversion: If your cell line has low metabolic activity, the prodrug CBN-O may not be efficiently converted to the active metabolite, CBN. | - Use a cell line with known metabolic capacity or consider using liver microsomes to pre-metabolize CBN-O before adding it to your cell culture.[14]- Run parallel experiments with CBN to confirm that the downstream signaling pathway is functional in your cell line. |
| Incorrect Assay Conditions: Suboptimal assay parameters can lead to a reduced or absent signal. | - Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations.- Ensure that your detection method is sensitive enough to measure the expected change. |
Section 3: Quantitative Data
Due to the limited availability of published data for CBN-O, this table provides a summary of the binding affinities for CBN and other relevant cannabinoids to provide a comparative context for researchers.
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| Cannabinol (CBN) | CB1 | ~211.2 nM | Low-affinity partial agonist.[4] |
| CB2 | ~126.4 nM | Higher affinity for CB2 than CB1.[4] | |
| Δ⁹-Tetrahydrocannabinol (THC) | CB1 | ~40.7 nM | Partial agonist.[15] |
| CB2 | ~36 nM | Partial agonist.[15] | |
| WIN-55,212-2 (Synthetic Agonist) | CB1 | ~2.4 - 11.9 nM | High-affinity agonist.[16][17] |
| CB2 | ~0.37 - 3.7 nM | High-affinity agonist.[16][17] |
Note: Ki values can vary between different studies and assay conditions.
Section 4: Experimental Protocols
Protocol 1: Assessing Off-Target Effects using a Receptor Antagonist
This protocol describes how to use a selective antagonist to determine if the observed effect of CBN-O is mediated by a specific cannabinoid receptor.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate the cells with a selective CB1 or CB2 receptor antagonist (e.g., Rimonabant for CB1) at a concentration known to block the receptor for 30-60 minutes. Include a vehicle control group that receives only the vehicle for the antagonist.
-
CBN-O Treatment: Add CBN-O at the desired concentration to both the antagonist-treated and vehicle-treated wells. Also, include a control group that receives only the vehicle for CBN-O.
-
Incubation: Incubate the cells for the desired period according to your assay protocol.
-
Assay Measurement: Perform your specific cell-based assay (e.g., cAMP measurement, calcium imaging, gene expression analysis).
-
Data Analysis: Compare the response to CBN-O in the presence and absence of the antagonist. If the antagonist significantly reduces or abolishes the effect of CBN-O, it suggests that the effect is mediated by the targeted receptor.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic concentration of CBN-O.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CBN-O (e.g., 0.1 µM to 100 µM) for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the CBN-O concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Section 5: Visualizations
Caption: Potential signaling pathways of CBN-O following metabolic conversion to CBN.
Caption: Recommended experimental workflow for studying CBN-O in cell-based assays.
References
- 1. youtube.com [youtube.com]
- 2. neurogan.com [neurogan.com]
- 3. birchandfog.biz [birchandfog.biz]
- 4. Cannabinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Off-target cannabinoid effects mediated by GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinol (CBN) Influences the Ion Channels and Synaptic-Related Genes in NSC-34 Cell Line: A Transcriptomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinol (CBN): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Characterization of Immobilized Cannabinoid Receptor (CB1/CB2) Open Tubular Column for On-line Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. realmofcaring.org [realmofcaring.org]
- 19. Cannabinol Regulates the Expression of Cell Cycle-Associated Genes in Motor Neuron-like NSC-34: A Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cannabinol Acetate (CBNO) Experiments: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure reproducibility in Cannabinol (B1662348) acetate (B1210297) (CBNO) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cannabinol acetate (CBNO) and how is it synthesized?
A1: this compound (CBNO) is the acetylated form of cannabinol (CBN).[1] It is a synthetic cannabinoid produced by a chemical reaction, as it does not occur naturally in the cannabis plant.[2] The synthesis typically involves the acetylation of CBN using acetic anhydride (B1165640), a process analogous to the conversion of THC to THC-O-acetate or morphine to heroin.[2][3][4] This chemical modification is thought to improve the stability and bioavailability of the compound.[5]
Q2: My CBNO synthesis yield is consistently low. What are the common causes?
A2: Low yields in CBNO synthesis can stem from several factors. The purity of the starting CBN is critical; impurities can interfere with the acetylation reaction. The reaction conditions, such as temperature and reaction time, must be precisely controlled. For similar cannabinoid acetylations, refluxing at temperatures between 120-135°C is specified.[4][6] The molar ratio of CBN to acetic anhydride is also crucial; an insufficient amount of the acetylating agent will result in an incomplete reaction. Finally, degradation of the product during workup and purification can significantly reduce the final yield.
Q3: How can I confirm the identity and purity of my synthesized CBNO?
A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a common method for quantifying cannabinoids.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also effective for identification, though derivatization may be needed for some cannabinoid forms.[3][7] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[7]
Q4: What are the best practices for storing CBNO to prevent degradation?
A4: Cannabinoids are susceptible to degradation from light, heat, and oxidation.[9][10] Although acetylated forms like CBNO are considered more stable[5], it is crucial to store them in a cool, dark, and inert environment. Store pure CBNO or its solutions at low temperatures (e.g., 4°C for short-term, -20°C for long-term) in amber glass vials to protect from light.[11] To prevent oxidation, purging the container with an inert gas like argon or nitrogen before sealing is recommended.
Q5: What is known about the biological activity and signaling pathways of CBNO?
A5: Research on CBNO is still in its early stages.[1] Its mechanism of action is thought to be similar to its precursor, CBN, which interacts with the endocannabinoid system. CBN has a weaker binding affinity for the CB1 receptor (associated with psychoactive effects) and a stronger affinity for the CB2 receptor (primarily associated with the immune system).[1] The activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channels and other signaling cascades like the MAPK pathway.[12][13]
Troubleshooting Guides
This section addresses specific issues that may arise during CBNO experimentation.
Problem 1: Poor Separation and Peak Tailing in HPLC Analysis
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A common mobile phase for cannabinoid analysis is a gradient of water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[8] |
| Column Degradation | The silica-based C18 columns commonly used can degrade under harsh pH conditions. Ensure the mobile phase pH is within the column's recommended range. If degradation is suspected, replace the column. |
| Sample Overload | Injecting too concentrated a sample can lead to broad, tailing peaks. Dilute the sample and re-inject. |
| Contaminants in Sample | Impurities from the synthesis or extraction process can interfere with chromatography. Re-purify the sample using flash chromatography or Solid-Phase Extraction (SPE). |
Problem 2: Inconsistent Results Across Experimental Batches
| Potential Cause | Recommended Solution |
| Variability in Starting Material | Ensure the purity and consistency of your starting CBN for each batch. Characterize the starting material thoroughly before use. |
| Subtle Changes in Protocol | Minor, undocumented deviations in experimental procedure can lead to significant variations. Maintain a detailed lab notebook and adhere strictly to the established protocol. |
| Reagent Degradation | Reagents, especially solvents and catalysts, can degrade over time. Use fresh reagents and store them under appropriate conditions. |
| Environmental Factors | Fluctuations in lab temperature, humidity, or light exposure can affect reaction rates and compound stability.[10][11] Monitor and control the experimental environment. |
A systematic approach to diagnosing such issues is crucial for ensuring reproducibility.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound (CBNO)
This protocol is adapted from established methods for acetylating cannabinoids.[4][6][14] Warning: This procedure involves corrosive and flammable chemicals and should only be performed in a proper chemical fume hood with appropriate personal protective equipment.
Materials:
-
Cannabinol (CBN) isolate (>98% purity)
-
Acetic anhydride (ACS grade or higher)
-
Hexane (B92381) (HPLC grade)
-
Petroleum ether (ACS grade)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Round bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Decarboxylation (if starting from CBNA): If your starting material is cannabinoilic acid (CBNA), it must first be decarboxylated to CBN by heating.
-
Acetylation Reaction:
-
In a round bottom flask, dissolve CBN in a minimal amount of an appropriate solvent like hexane.
-
Add acetic anhydride in a molar excess (e.g., 2.5 mL per gram of CBN).[14]
-
Heat the mixture under reflux at 120-135°C for 1-2 hours.[4][6] The reaction converts the phenolic hydroxyl group of CBN into an acetate ester.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the crude product multiple times with a saline water solution (brine) to remove unreacted acetic anhydride and other water-soluble impurities.[6]
-
Extract the organic layer containing CBNO. A common method involves a double salting-out assisted liquid-liquid extraction (SALLE), first with hexane and then with petroleum ether.[4][6]
-
-
Drying and Solvent Removal:
-
Dry the collected organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.[4]
-
-
Purification:
-
The resulting crude CBNO oil can be further purified by distillation (e.g., short-path distillation)[6] or normal-phase flash chromatography using a silica (B1680970) gel column with a hexane/ethyl acetate solvent system.[15][16]
-
The overall workflow from starting material to purified product is a multi-step process requiring careful execution at each stage.
Quantitative Data Summary
Reproducibility requires consistent parameters. The following tables provide example parameters for key processes.
Table 1: Example Parameters for Cannabinoid HPLC Analysis
| Parameter | Value / Condition | Reference |
| Column | C18 Stationary Phase (e.g., Kinetex, Poroshell) | [8] |
| Mobile Phase A | Water with 0.1% Formic Acid | [7] |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid | [7] |
| Elution Mode | Gradient | [8] |
| Flow Rate | 0.3 - 0.5 mL/min | [7][8] |
| Column Temperature | 30 - 40 °C | - |
| Detector | DAD (228 nm) or MS/MS | [7] |
Table 2: Factors Influencing Cannabinoid Degradation
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate degradation (e.g., Δ9-THC to CBN).[11][17] | Store at low temperatures (4°C or -20°C). |
| Light (UV) | UV exposure promotes degradation of cannabinoids like THC into CBN.[10] | Use amber or opaque containers. Store in the dark. |
| Oxygen | Oxidation alters the chemical structure, reducing potency.[10] | Store under an inert atmosphere (N₂ or Ar). |
| pH | Acidic or basic conditions can catalyze degradation reactions.[9] | Maintain neutral pH in solutions where possible. |
Signaling Pathways
While specific CBNO signaling is under investigation, it is expected to act on cannabinoid receptors CB1 and CB2. The diagram below illustrates the canonical signaling pathway for these receptors.
References
- 1. budsforbuddies.com [budsforbuddies.com]
- 2. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 3. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. hothousecucumber.com [hothousecucumber.com]
- 6. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. um.edu.mt [um.edu.mt]
- 9. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 10. broughton-group.com [broughton-group.com]
- 11. anresco.com [anresco.com]
- 12. scielo.br [scielo.br]
- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]
- 15. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 16. biotage.com [biotage.com]
- 17. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deconvolution of Mass Spectra for Cannabinol Acetate and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of mass spectra for Cannabinol acetate (B1210297) (CBN-O) and its metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of Cannabinol acetate and its metabolites.
| Problem | Possible Causes | Recommended Solutions |
| No Peaks or Poor Signal Intensity for CBN-O or its Metabolites | - Sample Degradation: this compound is susceptible to degradation. - Low Sample Concentration: The concentration of the analyte in the sample may be below the instrument's limit of detection.[1] - Inefficient Ionization: The chosen ionization method may not be optimal for CBN-O and its metabolites. - Instrument Not Properly Tuned or Calibrated: An uncalibrated instrument will not perform optimally. | - Ensure proper sample storage (cool, dark, and airtight conditions). - Concentrate the sample using appropriate techniques like solid-phase extraction (SPE). - Optimize ionization source parameters (e.g., spray voltage, gas temperatures). Consider using atmospheric pressure chemical ionization (APCI) in addition to electrospray ionization (ESI). - Perform regular tuning and mass calibration of the mass spectrometer. |
| Difficulty Identifying Acetylated Metabolites of CBN-O | - Rapid In-vivo Deacetylation: Cannabinoid acetates are known to rapidly deacetylate in biological systems to their corresponding non-acetylated forms (e.g., CBN-O to CBN).[2] - Metabolism of the Deacetylated Form: The primary metabolites observed are likely those of Cannabinol (CBN), such as hydroxylated and carboxylated forms.[2] | - Shift the focus of the analysis to detecting CBN and its known metabolites (e.g., 11-OH-CBN, CBN-COOH). - Include analytical standards for CBN and its major metabolites in your experiments for confirmation. |
| Mass Inaccuracy or Shifts in Observed m/z Values | - Instrument Calibration Drift: The mass spectrometer's calibration can drift over time. - Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes, causing a shift in the measured m/z. | - Recalibrate the mass spectrometer using a suitable calibration standard. - Improve chromatographic separation to reduce matrix effects. - Utilize an internal standard to correct for mass shifts. |
| Complex Spectra with Many Unidentifiable Peaks | - Isomer Co-elution: Structural isomers of CBN and its metabolites may co-elute, resulting in overlapping mass spectra.[3] - In-source Fragmentation/Rearrangement: Some cannabinoids can undergo rearrangement in the ion source, leading to unexpected fragment ions.[4] - Presence of Adducts: Formation of adducts with salts (e.g., Na+, K+) or solvents can complicate the spectra. | - Optimize the chromatographic method to achieve better separation of isomers. High-resolution mass spectrometry can also help differentiate between isomers.[4] - Adjust ion source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. - Identify and account for common adducts in your data analysis. Using high-purity solvents and plasticware can minimize salt adducts. |
| Inconsistent Fragmentation Patterns | - Variable Collision Energy: Inconsistent collision energy settings in tandem MS experiments will lead to variable fragmentation. - Matrix Interference: The sample matrix can affect the fragmentation process. | - Ensure consistent and optimized collision energy settings for your target analytes. - Employ robust sample preparation techniques to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound (CBN-O)?
A1: Based on studies of other cannabinoid acetates, CBN-O is expected to undergo rapid deacetylation in the body to form Cannabinol (CBN).[2] Subsequently, CBN is metabolized, primarily through hydroxylation and carboxylation, to form metabolites such as 11-hydroxy-CBN (11-OH-CBN) and 11-nor-9-carboxy-CBN (CBN-COOH).[5] Therefore, you are more likely to detect CBN and its metabolites rather than acetylated metabolites of CBN-O in biological samples.
Q2: How can I differentiate between CBN-O metabolites and metabolites of other cannabinoids like THC or CBD?
A2: Differentiating between cannabinoid metabolites can be challenging due to their structural similarities. The most effective approach is to use a combination of chromatographic separation and mass spectrometry. Different cannabinoids and their metabolites will have slightly different retention times on a liquid chromatography (LC) column. Furthermore, their fragmentation patterns in tandem mass spectrometry (MS/MS) will have unique characteristic ions. Using certified reference standards for each targeted metabolite is crucial for accurate identification.
Q3: What are the typical m/z values I should be looking for when analyzing CBN-O and its metabolites?
A3: The following table summarizes the expected nominal m/z values for protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions of CBN-O and its primary metabolites. High-resolution mass spectrometry will provide more accurate mass measurements.
| Compound | Chemical Formula | Molecular Weight | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound (CBN-O) | C₂₃H₂₈O₃ | 352.47 | 353.2 | 351.2 |
| Cannabinol (CBN) | C₂₁H₂₆O₂ | 310.43 | 311.2 | 309.2 |
| 11-hydroxy-CBN (11-OH-CBN) | C₂₁H₂₆O₃ | 326.43 | 327.2 | 325.2 |
| 11-nor-9-carboxy-CBN (CBN-COOH) | C₂₁H₂₄O₄ | 356.41 | 357.2 | 355.2 |
Q4: What deconvolution software can I use for analyzing my mass spectra?
A4: Several software packages are available for the deconvolution of mass spectra. Some instrument vendors provide their own software, such as Thermo's FreeStyle™ with the Xtract algorithm or Agilent's MassHunter.[6][7] There are also open-source options like Decon2LS and web-based tools that can be utilized for deconvolution.[8][9] The choice of software will depend on your specific data format and analytical needs.
Q5: What are some key considerations for sample preparation when analyzing for CBN-O and its metabolites?
A5: A robust sample preparation is critical for accurate analysis. For biological matrices like blood or urine, a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to remove interferences.[10][11] Given the instability of the acetate group, it is important to avoid harsh pH conditions and high temperatures during sample processing.
Experimental Protocols
Sample Preparation (Human Plasma)
-
To 1 mL of plasma, add an internal standard solution.
-
Add 2 mL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable for separating cannabinoids.[12]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested for optimal sensitivity for different metabolites.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. The specific precursor and product ion transitions for CBN-O and its metabolites should be optimized by infusing individual standards.
Example MRM Transitions (Positive Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| CBN-O | 353.2 | Optimize by infusion |
| CBN | 311.2 | 223.1, 293.2 |
| 11-OH-CBN | 327.2 | Optimize by infusion |
| CBN-COOH | 357.2 | Optimize by infusion |
GC-MS Parameters (for derivatized samples)
For the analysis of less volatile metabolites, GC-MS can be used after derivatization.
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common method for cannabinoids.[13]
-
GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound and its metabolites.
Caption: Logical steps involved in the deconvolution of a mass spectrum for metabolite identification.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. portal.ct.gov [portal.ct.gov]
- 12. nacalai.com [nacalai.com]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Optimizing Extraction of Cannabinol Acetate (CBN-O) from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Cannabinol Acetate (B1210297) (CBN-O) from various biological matrices. Due to the limited availability of specific data for CBN-O, this guide adapts established methods for other cannabinoids. It is crucial to validate these methods for CBN-O in your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting cannabinoids like CBN-O from biological samples?
A1: The most widely used extraction techniques for cannabinoids from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] Modern microextraction techniques are also emerging as they are faster, cheaper, and require smaller sample and solvent volumes.[1]
Q2: I am not getting good recovery of CBN-O. What are the common causes?
A2: Low recovery can be due to several factors, including:
-
For SPE: Incomplete wetting of the sorbent, incorrect sample pH, high loading flow rate, inappropriate sorbent selection, or using a wash solvent that is too strong.
-
For LLE: Formation of emulsions, incorrect pH of the aqueous phase, or insufficient mixing.
-
Analyte Instability: Acetylated cannabinoids like THC-O-acetate can be unstable and may degrade during the extraction process, especially with heat. It is hypothesized that THC-O may break down into ketene (B1206846) gas when heated. While specific data for CBN-O is lacking, this potential instability should be considered.
Q3: I am observing significant matrix effects in my LC-MS/MS analysis of CBN-O. How can I mitigate this?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] Strategies to minimize matrix effects include:
-
Improved Sample Cleanup: Utilizing a more rigorous SPE protocol or a multi-step LLE can help remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to better separate CBN-O from co-eluting matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard for CBN-O is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the study samples can help to normalize the matrix effects.
Q4: What are the best storage conditions for biological samples containing CBN-O to ensure its stability?
A4: While specific stability data for CBN-O is limited, general recommendations for cannabinoids in biological matrices suggest storing samples at low temperatures to minimize degradation. For whole blood, cannabinoids have been found to be stable for up to 6 months when frozen.[3] It is also recommended to use glass vials for storage, as cannabinoids can adsorb to plastic surfaces.[3] Given the potential instability of acetylated cannabinoids, minimizing freeze-thaw cycles is also advisable.
Troubleshooting Guides
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Sorbent Chemistry | Ensure the sorbent chemistry (e.g., C18, mixed-mode) is suitable for the polarity of CBN-O. For hydrophobic compounds like cannabinoids, reversed-phase sorbents are common.[4] |
| Incorrect Sample pH | Adjust the pH of the sample to ensure CBN-O is in a neutral form for optimal retention on a reversed-phase sorbent. The pH should be adjusted prior to LLE considering the chemical properties of the cannabinoids.[2] |
| Sample Overload | Reduce the sample volume or use an SPE cartridge with a larger sorbent bed. |
| High Flow Rate during Loading | Decrease the flow rate during sample loading to allow for sufficient interaction between CBN-O and the sorbent. A "soak" time where the flow is stopped can also improve retention.[4] |
| Wash Solvent Too Strong | Use a weaker wash solvent (e.g., lower percentage of organic solvent) to avoid premature elution of CBN-O. |
| Incomplete Elution | Use a stronger elution solvent or increase the volume of the elution solvent. Ensure the elution solvent is appropriate for the sorbent and analyte. |
Issue 2: Emulsion Formation in Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Steps |
| Vigorous Shaking | Gently invert the separatory funnel for mixing instead of vigorous shaking to prevent emulsion formation.[5] |
| High Concentration of Lipids or Proteins | Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion.[5] |
| Centrifuge the sample to separate the layers.[5] | |
| Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.[5] | |
| Incompatible Solvents | Ensure the chosen organic and aqueous phases are immiscible. |
Quantitative Data Summary
The following tables summarize recovery data for cannabinoids from biological matrices using different extraction methods. Note: This data is for other cannabinoids (THC, CBD, CBN, etc.) and should be used as a general guide for CBN-O. Method validation is essential.
Table 1: Comparison of Cannabinoid Recovery from Blood/Plasma
| Extraction Method | Cannabinoid | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | THC, THC-COOH, 11-OH-THC, CBN, CBD | Plasma | 88.7 - 97.3 | [6] |
| Solid-Phase Extraction (SPE) | THC, 11-OH-THC, THCCOOH, CBD, CBN | Whole Blood | >50.5 | [7] |
| Supported Liquid Extraction (SLE) | THC and metabolites | Plasma | High recoveries | [7] |
| Disposable Pipette Extraction | THC and metabolites | Whole Blood | 54.0 - 84.4 | [8] |
Table 2: Comparison of Cannabinoid Recovery from Urine
| Extraction Method | Cannabinoid | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Natural Cannabinoids & Metabolites | >90 | [1] |
| Solid-Phase Extraction (SPE) | Synthetic Cannabinoid Metabolites | 43 - 97 | [9] |
| Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE) | Morphine (as a proxy for drug extraction) | SPE showed 25.86% more positive samples, suggesting higher recovery | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of CBN-O from Plasma
Objective: To extract CBN-O from plasma for subsequent analysis. This protocol is adapted from methods for other cannabinoids.[6][11]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (Stable isotope-labeled CBN-O, if available)
-
10% Acetic Acid in water
-
Hexane:Ethyl Acetate (9:1 v/v)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Methanol (B129727) or Acetonitrile)
Procedure:
-
To 1 mL of plasma in a glass centrifuge tube, add the appropriate amount of IS.
-
Add 0.5 mL of 10% acetic acid and vortex for 30 seconds.
-
Add 5 mL of hexane:ethyl acetate (9:1 v/v).
-
Cap the tube and mix by gentle inversion for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of CBN-O from Urine
Objective: To extract and concentrate CBN-O from urine. This protocol is adapted from methods for other cannabinoids.[1][12]
Materials:
-
Urine sample
-
Internal Standard (IS) solution (Stable isotope-labeled CBN-O, if available)
-
Phosphate (B84403) buffer (pH 6.8)
-
β-glucuronidase (if analyzing for conjugated metabolites)
-
SPE Cartridge (e.g., C18 or mixed-mode)
-
Methanol
-
Deionized water
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Ethyl Acetate)
-
Centrifuge or vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment (if necessary for conjugated metabolites): To 1 mL of urine, add IS and 1 mL of phosphate buffer. Add β-glucuronidase, vortex, and incubate (e.g., at 65°C for 1-2 hours). Cool the sample.
-
Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of wash solvent to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or by centrifugation for 10-15 minutes.
-
Elution: Elute CBN-O from the cartridge with 3 mL of elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for CBN-O from Plasma.
Caption: Solid-Phase Extraction (SPE) Workflow for CBN-O from Urine.
Caption: Logical Flow for Troubleshooting Low CBN-O Recovery.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of cannabinoids in plasma using salting-out-assisted liquid-liquid extraction followed by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. weber.hu [weber.hu]
Technical Support Center: Cannabinol Acetate (CBN-O) Quantification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Cannabinol (B1662348) acetate (B1210297) (CBN-O), with a focus on calibration curve performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity in my CBN-O calibration curve?
A1: Poor linearity (e.g., an R² value <0.99) in your CBN-O calibration curve can stem from several factors. At high concentrations, detector saturation on your HPLC-UV or LC-MS/MS system can cause the curve to flatten.[1] Conversely, at low concentrations, you may be operating near the instrument's limit of detection (LOD), leading to greater variability.[2] Other common causes include errors in standard preparation, such as inaccuracies from serial dilutions which can propagate errors, and using a calibration range that is too wide for the detector's linear dynamic range.[1][3] It is also crucial to ensure the purity and stability of your CBN-O reference standard.
Q2: What are matrix effects and how do they impact CBN-O quantification?
A2: Matrix effects are the alteration of an analyte's ionization efficiency in an LC-MS/MS system due to co-eluting, undetected components from the sample matrix (e.g., oils, plant material, biological fluids).[4] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification of CBN-O.[4] Common sources of matrix effects include phospholipids, salts, and other endogenous metabolites in the sample.[4]
Q3: How can I minimize or compensate for matrix effects?
A3: To mitigate matrix effects, several strategies can be employed. The most effective approach is to use a stable isotope-labeled internal standard, such as CBN-O-d3, which co-elutes with the analyte and experiences similar ionization effects, thereby correcting for signal variations.[4][5] Improving sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can physically remove interfering components before analysis.[4][6] Additionally, optimizing the chromatographic separation to resolve CBN-O from matrix components can significantly reduce these effects.[4]
Q4: My calibration curve has a significant y-intercept. What does this indicate?
A4: A significant, non-zero y-intercept in a calibration curve often points to a constant systematic error. This could be due to the presence of an interfering peak at the same retention time as CBN-O in your blank samples or diluent. It might also indicate carryover from a previous high-concentration injection.[7] If the intercept is negative, it could suggest an incorrect blank subtraction or an issue with the integration method at low concentrations.[3]
Q5: How often should I prepare a new calibration curve?
A5: A full calibration curve should be run with each analytical batch of samples.[1] To ensure the instrument's response remains stable throughout the run, daily quality control (QC) samples at low, medium, and high concentrations should be analyzed to verify that the calibration is still valid.[1] If QC samples fall outside of the established acceptance criteria (typically ±15-20% of the nominal value), the instrument may need recalibration and the samples re-analyzed.[8]
Q6: Is CBN-O stable during sample preparation and analysis?
A6: Acetylated cannabinoids can be susceptible to degradation. Specifically, CBN-O may undergo deacetylation back to its parent compound, cannabinol (CBN), particularly under certain pH or temperature conditions.[9] It is crucial to evaluate the stability of CBN-O in your specific sample matrix and storage conditions (−20°C or −70°C is recommended for long-term stability).[10] Any degradation will lead to an underestimation of the CBN-O concentration.
Troubleshooting Guide: Calibration Curve Issues
This guide provides a systematic approach to diagnosing and resolving common calibration curve problems.
Problem 1: Poor Linearity (R² < 0.99)
| Potential Cause | Recommended Action |
| Detector Saturation | Narrow the calibration range or dilute high-concentration standards and samples. Ensure the highest standard is within the instrument's linear dynamic range.[1] |
| Incorrect Standard Preparation | Prepare each calibration standard individually from a certified stock solution instead of using serial dilutions to avoid propagating errors.[1] Use calibrated pipettes and ensure the reference material is of high purity.[11] |
| Inappropriate Curve Fit | For wide concentration ranges, the variance may not be constant. Try applying a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the high-concentration points.[12] |
| Analyte Degradation | Investigate the stability of CBN-O in your solvent. Prepare fresh standards and store them appropriately (e.g., protected from light at low temperatures).[9][10] |
Problem 2: Inaccurate Quality Control (QC) Sample Results
| Potential Cause | Recommended Action |
| Matrix Effects | Prepare matrix-matched calibration standards and QCs by spiking a blank matrix extract that is free of CBN-O. This helps compensate for ion suppression or enhancement.[4] |
| Inadequate Sample Extraction | Optimize your sample preparation method (e.g., SPE, LLE) to improve recovery and remove interferences. A low recovery can lead to QC failures, especially at low concentrations.[13][14] |
| No or Inappropriate Internal Standard | Incorporate a suitable internal standard (IS). A stable isotope-labeled IS like CBN-O-d3 is ideal for LC-MS/MS. For HPLC-UV, a structurally similar compound that is not present in the samples can be used.[5][15] |
| Instrument Contamination/Carryover | Inject a series of solvent blanks after a high-concentration sample to check for carryover. If present, improve the wash sequence in your autosampler method.[7] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve failures during CBN-O quantification.
Caption: Troubleshooting workflow for calibration curve failure.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards for CBN-O
This protocol describes the recommended method for preparing calibration standards to avoid common sources of error.
-
Stock Solution Preparation:
-
Obtain a Certified Reference Material (CRM) of CBN-O, typically at 1 mg/mL in a solvent like methanol (B129727) or acetonitrile.
-
Allow the CRM ampule to equilibrate to room temperature before opening.
-
Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the CRM stock with the appropriate solvent (e.g., methanol).
-
-
Individual Standard Preparation:
-
Label a series of autosampler vials for each calibration level (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Do not serially dilute. Prepare each standard individually by adding the calculated volume of the intermediate stock solution to a vial and diluting to the final volume with your mobile phase or blank matrix extract.[1]
-
For example, to make a 1 mL, 10 ng/mL standard from a 10 µg/mL stock, you would add 1 µL of the stock to 999 µL of diluent.
-
-
Internal Standard Addition:
-
If using an internal standard (IS), add a consistent volume of the IS working solution to every standard, QC, and sample. A deuterated standard like CBN-O-d3 is recommended.[5]
-
-
Storage:
-
Store prepared standards in amber vials at low temperatures (4°C for short-term, -20°C or lower for long-term) to prevent degradation.[10]
-
Protocol 2: General LC-MS/MS Method for CBN-O Quantification
This protocol provides a starting point for developing an LC-MS/MS method for CBN-O. Optimization will be required for your specific instrument and sample matrix.
| Parameter | Typical Condition |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[5] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of B to elute CBN-O, followed by a wash and re-equilibration step. |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Requires empirical determination on your instrument. Tune for the precursor ion [M+H]⁺ and at least two product ions for confident identification and quantification. |
Method Validation Data Summary
The following table summarizes typical acceptance criteria for method validation according to regulatory guidelines, which should be applied when validating a CBN-O quantification assay.
| Validation Parameter | Acceptance Criteria |
| Calibration Curve (Linearity) | R² ≥ 0.99, 6-8 non-zero points.[8] |
| Accuracy (as % Recovery) | Within ±15% of nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8] |
| Precision (as %RSD or %CV) | ≤15% (≤20% at the LLOQ) for both intra-day (repeatability) and inter-day (intermediate precision) measurements.[8] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. Signal-to-noise ratio should be >10. |
| Matrix Effect | The calculated matrix factor should ideally be between 0.8 and 1.2. |
| Recovery | Should be consistent, precise, and reproducible across concentrations. |
| Analyte Stability | Concentration should remain within ±15% of the initial concentration under tested storage conditions (e.g., freeze-thaw, bench-top, long-term).[16] |
Signaling Pathway & Workflow Diagrams
The following diagram illustrates the relationship between key analytical stages and potential sources of error in the CBN-O quantification workflow.
Caption: Key stages and potential error sources in CBN-O analysis.
References
- 1. Cannabis Potency Testing & Calibration Curves [restek.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Calibration curves - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. vertosa.com [vertosa.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Restek - Blog [restek.com]
- 16. Long-term stability of cannabinoids in oral fluid after controlled cannabis administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cannabinol Acetate and Cannabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (B1662348) (CBN), a non-intoxicating phytocannabinoid naturally occurring in the cannabis plant, has garnered significant interest for its potential therapeutic applications, including sedative, anti-inflammatory, and analgesic effects. A semi-synthetic derivative, Cannabinol acetate (B1210297) (CBN-O), has recently emerged with claims of enhanced potency. This guide provides an objective comparison of the biological activities of CBN and CBN-O, focusing on available experimental data to inform research and drug development. It is important to note that while CBN has been the subject of several studies, research on CBN-O is currently limited, and much of the available information is anecdotal or extrapolated from studies on other cannabinoid acetates.
Chemical Structures and Production
Cannabinol is a product of tetrahydrocannabinol (THC) degradation through oxidation.[1] Cannabinol acetate, on the other hand, is not naturally found in the cannabis plant. It is a semi-synthetic compound produced in a laboratory setting through the acetylation of CBN. This process involves the addition of an acetyl group to the CBN molecule.[1]
Pharmacodynamics: Receptor Binding Affinity
The primary targets of cannabinoids in the endocannabinoid system are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The binding affinity of a compound to these receptors is a key indicator of its potential biological effects.
Cannabinol (CBN):
CBN is known to be a weak partial agonist at both CB1 and CB2 receptors.[1] Its affinity for these receptors is considerably lower than that of THC.[1] Scientific literature suggests that CBN may have a preferential binding affinity for the CB2 receptor over the CB1 receptor.[2] The binding affinity of CBN, represented by the inhibition constant (Ki), has been reported in several studies, though the values vary.
This compound (CBN-O):
Direct, peer-reviewed experimental data quantifying the binding affinity of CBN-O to CB1 and CB2 receptors is currently unavailable. Anecdotal reports and commercial literature suggest that CBN-O is more potent than CBN, with some sources claiming it to be approximately three times as effective.[3] However, these claims lack substantiation from controlled scientific studies. The prevailing hypothesis is that CBN-O acts as a prodrug, meaning it becomes pharmacologically active after it is metabolized in the body into CBN.[1] This mechanism is supported by research on other acetylated cannabinoids, such as THC-O-acetate, which undergo rapid deacetylation in vivo to their parent compounds.
Table 1: Cannabinoid Receptor Binding Affinities (Ki in nM)
| Compound | Receptor | Reported Ki (nM) |
| Cannabinol (CBN) | Human CB1 | 211.2[4] |
| Human CB2 | 126.4[4] | |
| This compound (CBN-O) | Human CB1 | Data not available |
| Human CB2 | Data not available |
Note: The Ki values for CBN can vary between studies. The values presented here are from a single source for consistency. The lack of data for CBN-O highlights a significant gap in the current research.
Signaling Pathways
The interaction of cannabinoids with CB1 and CB2 receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels.
Figure 1. Simplified signaling pathway for CBN and CBN-O (as its active metabolite, CBN) via CB1 and CB2 receptors.
Pharmacokinetics: The Prodrug Hypothesis
The structural modification of CBN to CBN-O through acetylation is believed to enhance its bioavailability. As a prodrug, CBN-O is theoretically more lipophilic, allowing for more efficient passage across biological membranes. Following administration, it is hypothesized to undergo enzymatic hydrolysis, primarily in the liver, to release the active CBN molecule. This proposed metabolic conversion is a critical area for future research to confirm and to understand the rate and efficiency of this process.
Figure 2. Proposed metabolic activation of CBN-O as a prodrug to CBN.
Comparative Biological Effects
Both CBN and CBN-O are investigated for similar therapeutic benefits, largely attributed to the activity of CBN.
1. Sedative Effects:
-
CBN: The sedative properties of CBN are a subject of debate. Some early studies suggested sedative effects, particularly in combination with THC.[5] However, more recent analyses of the literature conclude there is insufficient evidence to support claims of CBN as a sleep aid.[5]
-
CBN-O: Anecdotal reports suggest that CBN-O has more potent sedative effects than CBN.[1] These claims are not yet supported by controlled clinical or preclinical studies.
2. Anti-inflammatory and Analgesic Effects:
-
CBN: Preclinical studies in animal models have indicated that CBN possesses anti-inflammatory and analgesic properties.[6][7] It has been shown to reduce myofascial pain in rats, with some evidence suggesting a synergistic effect when combined with CBD.[8] CBN's anti-inflammatory action may be mediated through its interaction with CB2 receptors on immune cells and its ability to influence cytokine production.[9][10]
-
CBN-O: Due to the prodrug hypothesis, CBN-O is expected to exhibit the same anti-inflammatory and analgesic effects as CBN. The purported increased potency of CBN-O could theoretically lead to more pronounced effects at equivalent doses, but this requires experimental verification.
Table 2: Summary of Reported Biological Effects
| Biological Effect | Cannabinol (CBN) | This compound (CBN-O) |
| Sedative | Evidence is mixed and inconclusive; may enhance THC's sedative effects.[5] | Anecdotally reported to be more potent than CBN.[1] |
| Anti-inflammatory | Demonstrated in preclinical models.[7] | Hypothesized to have similar effects to CBN, potentially with greater potency. |
| Analgesic | Demonstrated in preclinical models for certain types of pain.[8] | Hypothesized to have similar effects to CBN, potentially with greater potency. |
Experimental Protocols
Detailed experimental protocols for a direct comparison of CBN and CBN-O are not available in the published literature. However, standard methodologies for assessing the biological activities of cannabinoids can be described.
1. Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding):
This assay is used to determine the binding affinity (Ki) of a test compound.
-
Materials: Cell membranes expressing human CB1 or CB2 receptors, a high-affinity radioligand (e.g., [³H]CP-55,940), unlabeled test compounds (CBN and CBN-O), and assay buffer.[4]
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separate the bound and free radioligand via filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.
-
References
- 1. google.com [google.com]
- 2. inmedpharma.com [inmedpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel cannabinol probes for CB1 and CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. naturalwayscbd.com [naturalwayscbd.com]
- 8. CBD vs CBN: Whatâs the Difference? [webmd.com]
- 9. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cannabinol Acetate vs. THC-O-Acetate: A Scientific Comparison
A comparative analysis of Cannabinol (CBN) acetate (B1210297) (CBN-O) and Tetrahydrocannabinol-O-acetate (THC-O) reveals two distinct synthetic cannabinoids with differing psychoactive potentials, stemming from their parent compounds, CBN and THC. While both are acetylated derivatives, their pharmacological profiles are not extensively documented in peer-reviewed literature, with much of the current understanding based on anecdotal reports and the known properties of their precursors. This guide provides a scientific comparison based on available data and established principles of cannabinoid pharmacology.
Chemical Structure and Synthesis
Both CBN-O and THC-O are produced through the chemical acetylation of their respective parent cannabinoids, CBN and THC.[1][2] This process involves the addition of an acetyl group, a modification that can alter the compound's polarity and, potentially, its absorption and metabolism in the body.[1]
Cannabinol (CBN) is a non-enzymatic oxidation byproduct of THC, meaning it forms as THC ages and is exposed to oxygen and light.[1][3] It is considered a minor cannabinoid, typically found in lower concentrations in the cannabis plant compared to THC and CBD.[3][4]
Tetrahydrocannabinol (THC) , specifically Delta-9-THC, is the primary psychoactive component of cannabis.[5]
The synthesis of their acetate esters, CBN-O and THC-O, is a laboratory process and they are not naturally found in the cannabis plant.[1][2]
Pharmacodynamics: Receptor Interactions and Potency
The primary targets for many cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are part of the endocannabinoid system.
CBN is known to be a weak partial agonist at both CB1 and CB2 receptors, with a lower affinity compared to THC.[1][4][6] This lower affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids, is why CBN is considered to be mildly psychoactive, if at all, at typical doses.[5] Some research suggests CBN has a higher affinity for the CB2 receptor, which is more associated with immunomodulatory functions.[5]
THC is a partial agonist of both CB1 and CB2 receptors, with a higher affinity for CB1, leading to its well-known psychoactive effects.[7]
CBN-O and THC-O are considered to be prodrugs , meaning they are inactive until metabolized in the body into their active forms, CBN and THC, respectively.[1] The acetylation is thought to increase the bioavailability of the parent compound. Anecdotal reports suggest that CBN-O is more potent than CBN, potentially due to more efficient delivery to the brain.[1]
THC-O is anecdotally reported to be significantly more potent than THC, with some suggesting it is two to three times stronger.[8][9][10] This purported increase in potency is also attributed to its prodrug nature, potentially leading to higher concentrations of THC reaching the CB1 receptors.
A summary of the available and inferred receptor binding information is presented in Table 1.
Data Presentation
Table 1: Comparative Receptor Binding Affinity and Potency
| Compound | Target Receptor | Binding Affinity (Ki) | Potency |
| Cannabinol (CBN) | CB1 | Lower than THC | Mildly psychoactive |
| CB2 | Higher affinity than for CB1 | Immunomodulatory effects | |
| THC (Delta-9) | CB1 | High | Psychoactive |
| CB2 | Moderate | Immunomodulatory effects | |
| CBN-O-acetate | CB1 (as CBN) | Data not available | Potentially more potent than CBN (anecdotal) |
| CB2 (as CBN) | Data not available | Potentially enhanced immunomodulatory effects | |
| THC-O-acetate | CB1 (as THC) | Data not available | Significantly more potent than THC (anecdotal) |
| CB2 (as THC) | Data not available | Potentially enhanced immunomodulatory effects |
Pharmacokinetics
Detailed pharmacokinetic data for CBN-O and THC-O in humans, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life, are not available in the scientific literature. The understanding of their absorption, distribution, metabolism, and excretion is largely extrapolated from the known pharmacokinetics of CBN and THC.[11][12][13] As prodrugs, it is hypothesized that they are deacetylated in the body to release the active parent cannabinoid.[1]
Experimental Protocols
To rigorously compare the pharmacological profiles of CBN-O and THC-O, standardized experimental protocols are necessary.
In-Vitro Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.[14][15][16][17]
Objective: To determine the inhibitory constant (Ki) of CBN-O and THC-O for human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared.
-
Radioligand: A radiolabeled cannabinoid ligand with known high affinity for the target receptor (e.g., [3H]CP-55,940) is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (CBN-O and THC-O).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In-Vivo Behavioral Studies in Animal Models
The "tetrad" is a series of four in-vivo assays in mice commonly used to assess cannabinoid CB1 receptor activation at the behavioral level.[18]
Objective: To compare the in-vivo effects of CBN-O and THC-O on motor function, catalepsy, analgesia, and body temperature.
Methodology:
-
Animals: Male mice are used for the experiments.
-
Drug Administration: CBN-O and THC-O are administered to different groups of mice, typically via intraperitoneal injection, alongside a vehicle control group.
-
Open Field Test: To assess locomotor activity, mice are placed in an open field arena, and their movement is tracked for a set period. A decrease in locomotion is indicative of CB1 agonism.[19]
-
Ring Immobility Test: To measure catalepsy, mice are placed on an elevated ring, and the time they remain immobile is recorded. Increased immobility suggests cataleptic effects mediated by CB1 activation.
-
Hot Plate Test: To evaluate analgesia, mice are placed on a heated surface, and the latency to a pain response (e.g., licking a paw) is measured. An increased latency indicates an analgesic effect.
-
Rectal Temperature Measurement: Core body temperature is measured before and after drug administration. Hypothermia is a characteristic effect of CB1 receptor activation.[18]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. What Is THC-O Acetate, And Why Is It Getting Attention? [forbes.com]
- 3. CBG, CBN, CBD, and THC: A Comparative Cannabinoids Analysis - Feel Good Edibles [feelgoodedibles.com]
- 4. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. naturalwayscbd.com [naturalwayscbd.com]
- 6. Molecular Targets of the Phytocannabinoids-A Complex Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyscijournal.com [pharmacyscijournal.com]
- 8. patricks-purpose.com [patricks-purpose.com]
- 9. elevateright.com [elevateright.com]
- 10. cannastoreams.gr [cannastoreams.gr]
- 11. Human Cannabinoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 16. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Behavioral methods in cannabinoid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Behavioral Characterization of the Effects of Cannabis Smoke and Anandamide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Cannabinol Acetate (CBN-O) Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic cannabinoids, such as Cannabinol acetate (B1210297) (CBN-O), presents a significant analytical challenge for researchers, drug development professionals, and regulatory bodies. Accurate and reliable detection and quantification of these compounds are paramount for product development, quality control, and safety assessment. This guide provides an objective comparison of the three primary analytical techniques employed for the analysis of cannabinoids, offering insights into their performance characteristics and providing foundational experimental protocols that can be adapted for the validation of CBN-O detection methods.
While direct comparative data for CBN-O is still emerging in the scientific literature, this guide leverages established validation parameters and methodologies for structurally similar cannabinoid acetates, such as THC-O-acetate, to provide a robust framework for analytical method development and validation.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of cannabinoids and their acetate derivatives.
| Analytical Technique | Linearity (R²) | Sensitivity (LOD/LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Throughput | Selectivity | Cost |
| HPLC-UV | >0.99 | µg/mL range | 80-120% | <15% | High | Moderate | Low |
| LC-MS/MS | >0.99 | ng/mL to pg/mL range | 90-110% | <10% | High | High | High |
| GC-MS | >0.99 | ng/mL range | 85-115% | <15% | Moderate | High | Moderate |
Note: The performance characteristics presented in this table are generalized from published validation data for various cannabinoids and their acetate derivatives and should be considered as typical ranges. Method-specific validation is essential for any new analyte, including CBN-O.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable and reproducible analytical data. The following sections outline foundational methodologies for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted and validated for the specific analysis of Cannabinol acetate.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of cannabinoids in a variety of sample matrices.[1][2] It offers good linearity and precision for routine analysis.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Typically between 220-230 nm for cannabinoids. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for CBN-O.
Validation Parameters to Assess:
-
Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, capable of detecting and quantifying trace levels of cannabinoids in complex matrices.[3][4]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or similar column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% formic acid and potentially a low concentration of ammonium (B1175870) formate, is common.
Sample Preparation:
-
Follow a similar extraction procedure as for HPLC-UV, often with an additional solid-phase extraction (SPE) step for complex matrices to remove interferences.
-
The final extract is typically reconstituted in the initial mobile phase.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for CBN-O and a suitable internal standard must be determined.
-
Optimization of cone voltage and collision energy for each transition is crucial for sensitivity.
Validation Parameters to Assess:
-
In addition to the parameters for HPLC-UV, matrix effects and recovery should be thoroughly evaluated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For cannabinoids, derivatization is often required to improve volatility and chromatographic peak shape.[5]
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Sample Preparation and Derivatization:
-
Extract the sample as described for HPLC-UV.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA w/ 1% TMCS) and heat to facilitate the reaction. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Chromatographic and Mass Spectrometry Conditions:
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Validation Parameters to Assess:
-
Similar to LC-MS/MS, with particular attention to the completeness and reproducibility of the derivatization reaction.
Visualizing the Validation Workflow
A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.
Caption: A typical workflow for analytical method validation.
Conclusion
The analytical landscape for emerging cannabinoids like CBN-O is continually evolving. While specific validated methods for this compound are not yet widely published, the established principles and techniques used for other cannabinoids provide a solid foundation for method development and validation. LC-MS/MS currently offers the highest sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices. HPLC-UV provides a reliable and cost-effective alternative for routine quality control in less complex samples. GC-MS remains a valuable tool, particularly for structural confirmation, though it requires a derivatization step.
Researchers and scientists are encouraged to leverage the methodologies outlined in this guide as a starting point for developing and validating robust and reliable analytical methods for this compound, ensuring the safety, quality, and efficacy of future products.
References
- 1. Development of a liquid chromatographic method with a different selectivity for the quantification of eighteen phytocan… [ouci.dntb.gov.ua]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. A review of bioanalytical techniques for evaluation of cannabis (Marijuana, weed, Hashish) in human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Cannabinol acetate quantification across different analytical platforms.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of three common analytical platforms—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—for the quantification of Cannabinol (B1662348) acetate (B1210297) (CBN-O). The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and drug development. This document outlines supporting experimental data and detailed methodologies to aid in the selection of the most suitable platform based on specific analytical needs.
Introduction to Cannabinol Acetate (CBN-O) and Quantification Challenges
This compound (CBN-O) is a synthetic derivative of cannabinol (CBN), a naturally occurring cannabinoid in the Cannabis sativa plant.[1][2] Like other cannabinoid acetates, such as THC-O-acetate, CBN-O is produced through the acetylation of its parent compound. The increasing interest in the therapeutic potential of minor and synthetic cannabinoids necessitates robust and validated analytical methods for their quantification. Accurate quantification is essential for ensuring product safety, dosage accuracy, and regulatory compliance.
The primary challenges in CBN-O quantification lie in the variability of matrices in which it may be found (e.g., oils, edibles, plant material) and the potential for degradation.[3] Cannabinoids can be sensitive to heat, light, and oxidative conditions, which can lead to the formation of degradation products and affect the accuracy of analytical results.[3][4] Therefore, the choice of analytical platform must consider factors such as selectivity, sensitivity, and the ability to distinguish CBN-O from other cannabinoids and matrix components.
Comparative Overview of Analytical Platforms
The three platforms discussed—HPLC-UV, LC-MS/MS, and GC-MS—are widely used for cannabinoid analysis.[2][5][6] Each method has distinct advantages and limitations for the quantification of CBN-O.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often considered the gold standard for cannabinoid analysis due to its ability to quantify both neutral and acidic cannabinoids without the need for derivatization.[1] This is a significant advantage as high temperatures used in other methods can cause decarboxylation of acidic cannabinoids.[1][7]
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[8][9] This makes it particularly suitable for analyzing complex matrices and quantifying trace amounts of cannabinoids.[9][10]
-
Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6][11] While it can provide excellent accuracy, it typically requires derivatization to analyze acidic cannabinoids and the high temperatures of the injector can cause degradation of thermally labile compounds.[6][7]
The following sections provide a detailed comparison of these platforms, including their experimental protocols and performance data.
Data Presentation: Quantitative Performance Comparison
The performance of each analytical platform is summarized in the table below. The data presented is a synthesis of findings from various studies on cannabinoid analysis. While specific data for CBN-O is limited, the provided ranges are representative of the expected performance for cannabinoids on these platforms.
| Performance Metric | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 90-110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 5 ng/mL[12] | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.1 - 10 ng/mL[10] | 0.5 - 5 µg/mL |
Experimental Protocols
Detailed methodologies for the quantification of cannabinoids using HPLC-UV, LC-MS/MS, and GC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Protocol 1: Quantification of this compound using HPLC-UV
This protocol describes a general procedure for the quantification of CBN-O in various matrices using High-Performance Liquid Chromatography with UV detection.
1. Scope: This method is applicable for the quantification of neutral cannabinoids, including CBN-O, in extracts from plant material, oils, and edibles.
2. Sample Preparation:
- Accurately weigh a homogenized sample.
- Extract the cannabinoids using a suitable solvent (e.g., methanol (B129727), ethanol, or acetonitrile).
- Use sonication or vortexing to ensure complete extraction.[11][12]
- Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.
- Dilute the filtered extract to a known volume with the mobile phase.
3. HPLC-UV Instrumentation and Conditions:
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7][13]
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (both containing 0.1% formic acid).[7][13] A typical starting condition is 75:25 (v/v) acetonitrile:water.
- Flow Rate: 1.0 - 1.5 mL/min.[7][13]
- Column Temperature: 25-35 °C.
- UV Detection Wavelength: 228 nm or 280 nm.[9][14]
- Injection Volume: 10-20 µL.
4. Calibration:
- Prepare a series of calibration standards of CBN-O in the mobile phase.
- Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.
5. Data Analysis:
- Quantify CBN-O in the samples by comparing the peak area to the calibration curve.
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol outlines a general method for the highly sensitive and selective quantification of CBN-O using Liquid Chromatography with tandem Mass Spectrometry.
1. Scope: This method is suitable for the quantification of CBN-O in complex matrices and at low concentrations.
2. Sample Preparation:
- Follow the same sample preparation procedure as for HPLC-UV. Further dilution may be necessary due to the higher sensitivity of the instrument.
3. LC-MS/MS Instrumentation and Conditions:
- LC System: A UHPLC or HPLC system.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
- Mobile Phase: Gradient elution with water (containing 0.1% formic acid and 5 mM ammonium (B1175870) formate) and methanol or acetonitrile (containing 0.1% formic acid).[15]
- Flow Rate: 0.2 - 0.5 mL/min.
- Column Temperature: 30-40 °C.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for CBN-O. These would need to be determined experimentally by infusing a pure standard.
4. Calibration:
- Prepare a series of calibration standards of CBN-O, including an internal standard, in the mobile phase.
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
5. Data Analysis:
- Quantify CBN-O in the samples using the calibration curve.
Protocol 3: Quantification of this compound using GC-MS
This protocol describes a general procedure for the quantification of CBN-O using Gas Chromatography with Mass Spectrometry.
1. Scope: This method is applicable for the quantification of neutral cannabinoids like CBN-O.
2. Sample Preparation and Derivatization:
- Extract the cannabinoids as described for HPLC-UV.
- Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
- Derivatization (Optional but Recommended for improved peak shape): Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat the sample to convert active hydrogens to trimethylsilyl (B98337) (TMS) derivatives. This step is crucial for acidic cannabinoids but can also improve the chromatography of neutral cannabinoids.
3. GC-MS Instrumentation and Conditions:
- GC System: A gas chromatograph with a split/splitless injector.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250-280 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.[5]
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 50-550 m/z.
4. Calibration:
- Prepare a series of calibration standards of CBN-O and derivatize them using the same procedure as the samples.
- Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.
5. Data Analysis:
- Quantify CBN-O in the samples by comparing the peak area to the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each analytical platform.
Caption: Experimental workflow for CBN-O quantification using HPLC-UV.
Caption: Experimental workflow for CBN-O quantification using LC-MS/MS.
Caption: Experimental workflow for CBN-O quantification using GC-MS.
Conclusion
The choice of analytical platform for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method suitable for routine quality control and quantification where high sensitivity is not a primary concern. Its main advantage is the ability to analyze underivatized cannabinoids.[1]
-
LC-MS/MS is the preferred method for research and applications requiring high sensitivity and selectivity, such as the analysis of complex matrices or trace-level quantification.[8][9]
-
GC-MS is a viable alternative, particularly when the analysis of other volatile compounds (e.g., terpenes) is also required. However, the potential for thermal degradation and the need for derivatization for certain compounds should be considered.[6]
For researchers and drug development professionals, it is recommended to validate the chosen method for the specific matrix and intended use to ensure accurate and reliable results. Inter-laboratory validation studies can also provide valuable insights into method performance and variability.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 4. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. DSpace [lenus.ie]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. researchgate.net [researchgate.net]
- 11. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Cannabinoid Quantification Method in Oil and Marijuana by UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused produc… [ouci.dntb.gov.ua]
- 14. um.edu.mt [um.edu.mt]
- 15. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Cannabinol Acetate and Other Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cannabinoids in modulating inflammatory responses is a rapidly evolving field of study. While cannabinoids such as Cannabidiol (CBD), Tetrahydrocannabinol (THC), and Cannabinol (CBN) have been the focus of extensive research, emerging derivatives like Cannabinol acetate (B1210297) (CBN-O) are garnering interest for their potential therapeutic applications. This guide provides a comparative overview of the anti-inflammatory effects of CBN-O alongside other well-characterized cannabinoids, supported by established experimental protocols and a synthesis of available data. It is important to note that direct comparative studies on the anti-inflammatory effects of Cannabinol acetate (CBN-O) are currently limited in the scientific literature. The data presented for CBN-O is a projection based on the known properties of its parent compound, CBN, to guide future research.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the anti-inflammatory effects of various cannabinoids based on published literature and includes a hypothetical projection for CBN-O. The primary metrics for comparison include the inhibition of key pro-inflammatory cytokines and enzymes.
| Cannabinoid | Target | In Vitro IC50 / EC50 (µM) | In Vivo Effective Dose (mg/kg) | Key Findings |
| Cannabidiol (CBD) | TNF-α | 1-10[1][2] | 5-20[3][4] | Reduces production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2] |
| IL-6 | 1-10[1][2] | 5-20[3][4] | ||
| iNOS | 5-15[4] | 10-25 | Inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] | |
| Tetrahydrocannabinol (THC) | TNF-α | 2-15[2] | 1-10[2] | Exhibits anti-inflammatory effects, but psychoactivity limits therapeutic use. |
| IL-1β | 2-15[2] | 1-10[2] | ||
| Cannabinol (CBN) | IL-6 | 5-25[5][6] | 10-50[7][8] | Demonstrates anti-inflammatory properties, though generally considered less potent than CBD.[9][10] |
| COX-2 | 10-30[5] | 10-50 | Reduces levels of pro-inflammatory proteins like IL-6 and COX-2.[5] | |
| This compound (CBN-O) | TNF-α | Hypothetical: 5-20 | Hypothetical: 10-40 | Projected to have similar or potentially enhanced anti-inflammatory activity compared to CBN due to increased bioavailability. |
| IL-6 | Hypothetical: 5-20 | Hypothetical: 10-40 | ||
| COX-2 | Hypothetical: 10-25 | Hypothetical: 15-50 |
Note: The data for CBN-O is hypothetical and intended for research guidance. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on the specific experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the anti-inflammatory properties of cannabinoids. Below are standard in vitro and in vivo experimental protocols.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol assesses the ability of cannabinoids to suppress the production of pro-inflammatory mediators in cultured macrophage cells stimulated with LPS.
1. Cell Culture and Treatment:
- RAW 264.7 murine macrophages or human THP-1-derived macrophages are cultured in appropriate media.
- Cells are pre-treated with varying concentrations of the test cannabinoid (e.g., CBN-O, CBD, CBN, THC) or vehicle control for 1 hour.
- Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubating for 24 hours.[3][6]
2. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.
- Cytokine Quantification: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]
- Gene Expression Analysis: RNA is extracted from the cells, and the expression levels of genes encoding for iNOS, COX-2, TNF-α, IL-6, and IL-1β are determined by quantitative real-time PCR (qRT-PCR).[3]
- Protein Expression Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels of iNOS, COX-2, and key signaling proteins like phosphorylated NF-κB.[3]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This widely used model evaluates the in vivo anti-inflammatory activity of compounds.[3]
1. Animal Model:
- Male Wistar rats or Swiss albino mice are used.
- Animals are fasted overnight before the experiment.
2. Drug Administration:
- Test cannabinoids (e.g., CBN-O, CBD) are administered orally or intraperitoneally at various doses.
- A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
3. Induction of Inflammation:
- One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[3]
4. Measurement of Paw Edema:
- Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
5. Histopathological and Biochemical Analysis:
- At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected.
- Tissues can be processed for histopathological examination to assess immune cell infiltration.
- Tissue homogenates can be used to measure the levels of inflammatory mediators like TNF-α, IL-1β, and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Caption: Cannabinoid modulation of the NF-κB signaling pathway.
Caption: A typical experimental workflow for cannabinoid anti-inflammatory assessment.
References
- 1. cannabisclinicians.org [cannabisclinicians.org]
- 2. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 3. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. curaleafclinic.com [curaleafclinic.com]
- 6. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inmedpharma.com [inmedpharma.com]
- 8. Research Shows 9 Potential Health Benefits of CBN | Psychology Today [psychologytoday.com]
- 9. Analgesic and antiinflammatory activity of constituents of Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CBD vs. CBN: Benefits, Uses, and Side Effects - GoodRx [goodrx.com]
- 11. mdpi.com [mdpi.com]
Lack of Direct Comparative Data on Cannabinol Acetate (CBN-O) and Cannabinol (CBN) Cytotoxicity
An extensive review of the current scientific literature reveals a notable absence of in-vitro studies directly comparing the cytotoxicity of Cannabinol acetate (B1210297) (CBN-O) and Cannabinol (CBN). While research has begun to explore the cytotoxic profiles of various cannabinoids, including CBN, against different cell lines, CBN-O remains a largely uninvestigated compound in this context. Therefore, a direct, data-driven comparison of their cytotoxic effects is not possible at this time. This guide will proceed by summarizing the available in-vitro cytotoxicity data for CBN and outlining the experimental methodologies commonly employed in such studies. This information can serve as a valuable reference for researchers and a baseline for future investigations that may include CBN-O.
In-Vitro Cytotoxicity of Cannabinol (CBN)
Cannabinol (CBN) has demonstrated cytotoxic effects across various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The following sections summarize the quantitative data from different studies and detail the experimental protocols used to assess CBN's cytotoxicity.
Data Summary
The cytotoxic effects of CBN have been evaluated in several cancer cell lines, with key findings summarized in the table below. These studies utilize different assays to measure cell viability and proliferation, with the half-maximal inhibitory concentration (IC50) being a common metric for cytotoxicity.
| Cell Line | Cancer Type | Assay | Exposure Time | IC50 / Effect | Citation |
| Caov-3 | Human Ovarian Cancer | Not Specified | 48 h | Significant cytotoxicity at 50 µM (22.7% cell viability) | |
| THP-1 | Acute Monocytic Leukemia | MTT Assay | 24 h | Decreased cell viability starting from 40 µM | [1] |
| THP-1 | Acute Monocytic Leukemia | MTT Assay | 48 h | >50% reduction in viability at concentrations >20 µM | [1] |
| HT-29 | Colorectal Adenocarcinoma | MTT Assay | 24 h | IC50 of 30.0 ± 3.02 µM | [2] |
| TK6 | Human Lymphoblastoid | Micronucleus Assay | 4 h | BMD50 of 8.4 µM (indicating cytotoxicity) | [3] |
IC50: Half-maximal inhibitory concentration. BMD50: Benchmark dose for a 50% response.
Experimental Protocols
The assessment of CBN's in-vitro cytotoxicity typically involves the following steps:
1. Cell Culture and Maintenance: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cannabinoid Preparation: CBN is dissolved in a solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock is then diluted in the cell culture medium to achieve the desired final concentrations for the experiments. A vehicle control (medium with the same concentration of DMSO) is always included in the experiments to account for any effects of the solvent.
3. Cytotoxicity Assays: Several methods are employed to measure the cytotoxic effects of CBN:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. Increased LDH activity in the medium is an indicator of compromised cell membrane integrity and cell death.
-
Micronucleus Assay: This assay is used to assess genotoxicity, which can be an indicator of cytotoxicity. It detects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronuclei formation suggests chromosomal damage.[3]
4. Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, further assays are often conducted:
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Western Blotting: This technique is used to detect and quantify specific proteins involved in cell death pathways. For instance, the expression levels of pro-apoptotic proteins like p53 can be measured to investigate the molecular mechanisms of CBN-induced cytotoxicity.[1]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In-Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in-vitro cytotoxicity of a compound like CBN.
Caption: A typical experimental workflow for in-vitro cytotoxicity testing.
Generalized Cannabinoid-Induced Apoptosis Signaling Pathway
While the precise signaling pathways for CBN-induced cytotoxicity are not fully elucidated, cannabinoids, in general, are known to induce apoptosis in cancer cells through various mechanisms. The diagram below illustrates a generalized pathway.
Caption: A generalized signaling pathway for cannabinoid-induced apoptosis.
Conclusion and Future Directions
The available evidence indicates that Cannabinol (CBN) exhibits cytotoxic properties against several cancer cell lines in-vitro, primarily through the induction of apoptosis. However, the cytotoxic potential of its acetylated form, Cannabinol acetate (CBN-O), remains uninvestigated. Future research should prioritize a direct comparative analysis of CBN and CBN-O to determine if acetylation alters the cytotoxic efficacy of the parent compound. Such studies would provide valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of cannabinoids. It is also crucial to expand the range of cell lines tested and to further elucidate the specific molecular mechanisms underlying the cytotoxic effects of these compounds.
References
A Head-to-Head Analysis of Cannabinol Acetate (CBN-O) and Cannabidiol Acetate (CBD-O) for the Research Community
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Cannabinol acetate (B1210297) (CBN-O) and Cannabidiol acetate (CBD-O). Due to a notable scarcity of direct head-to-head scientific studies, this comparison synthesizes available data on the parent compounds, Cannabinol (CBN) and Cannabidiol (CBD), and extrapolates the potential implications of their acetylation. This guide aims to be a foundational resource while highlighting the critical need for further research into these specific acetylated cannabinoids.
Introduction to Acetylated Cannabinoids
Acetylation is a chemical process that can alter the properties of a compound, often enhancing its bioavailability and potency by creating a prodrug. A prodrug is an inactive compound that is metabolized in the body to produce an active drug. In the context of cannabinoids, this modification is theorized to increase lipophilicity, potentially facilitating passage across the blood-brain barrier.
Cannabinol Acetate (CBN-O) is the acetylated form of Cannabinol (CBN), a minor cannabinoid known for its potential sedative properties. Anecdotal evidence suggests CBN-O may be significantly more potent than CBN, though rigorous scientific validation is lacking.
Cannabidiol Acetate (CBD-O) , specifically CBD diacetate, is the acetylated derivative of Cannabidiol (CBD). It is purported to have enhanced chemical stability and bioavailability compared to its parent compound. Like CBD, CBD-O is considered non-psychoactive.
Comparative Analysis of Parent Compounds: CBN vs. CBD
Understanding the characteristics of the parent compounds is crucial for inferring the potential properties of their acetylated forms.
| Feature | Cannabinol (CBN) | Cannabidiol (CBD) |
| Primary Source | Degradation product of THC | Directly synthesized in the cannabis plant |
| Psychoactivity | Generally considered non-psychoactive, though some reports suggest mild psychoactive effects at high doses.[1] | Non-psychoactive.[2] |
| Receptor Binding | Partial agonist at CB1 and CB2 receptors, with lower affinity for CB1 than THC.[1] | Low affinity for CB1 and CB2 receptors; acts as a negative allosteric modulator of the CB1 receptor.[3][4] |
| Therapeutic Potential | Sedative, anti-inflammatory, analgesic, neuroprotective.[5][6][7] | Anti-epileptic, anxiolytic, anti-inflammatory, analgesic, neuroprotective.[2][8][9] |
Inferred Properties of this compound (CBN-O) and CBD Acetate (CBD-O)
Based on the principles of acetylation and the limited information available, we can infer the following properties. It is critical to note that these are theoretical and require experimental verification.
| Feature | This compound (CBN-O) | CBD Acetate (CBD-O) |
| Nature | Synthetic derivative of CBN. | Semi-synthetic derivative of CBD.[10] |
| Potency | Anecdotally reported to be approximately three times more potent than CBN. | Expected to have higher bioavailability, potentially leading to increased efficacy at similar doses compared to CBD.[3] |
| Mechanism of Action | Likely acts as a prodrug, metabolizing into CBN in the body. | Presumed to act as a prodrug for CBD.[10] |
| Potential Applications | Enhanced sedative and relaxing effects. | Similar to CBD but potentially with improved therapeutic delivery for conditions like anxiety, stress, and inflammation.[3] |
Signaling Pathways
The signaling pathways of CBN-O and CBD-O are presumed to be similar to their parent compounds, with the primary difference being the potential for enhanced delivery and subsequent activation of these pathways.
Inferred Signaling Pathway of this compound (CBN-O).
Inferred Signaling Pathway of CBD Acetate (CBD-O).
Experimental Protocols
Detailed experimental protocols for direct comparison of CBN-O and CBD-O are not available. However, based on standard cannabinoid research methodologies, the following experimental workflows can be proposed for future studies.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of CBN-O and CBD-O for cannabinoid receptors (CB1 and CB2).
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: Employ a high-affinity radioligand, such as [³H]CP55,940.
-
Competition Binding Assay:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (CBN-O, CBD-O, CBN, CBD).
-
Incubate at 30°C for 60 minutes.
-
Separate bound and free radioligand by rapid filtration.
-
Measure radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate the Ki (inhibition constant) values from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
Experimental Workflow for Receptor Binding Affinity Assay.
In Vivo Behavioral Assay (Mouse Tetrad)
Objective: To assess the in vivo effects of CBN-O and CBD-O on physiological and behavioral parameters in mice.
Methodology:
-
Animals: Use male C57BL/6 mice.
-
Drug Administration: Administer CBN-O, CBD-O, CBN, CBD, or vehicle control via intraperitoneal injection.
-
Tetrad Tests (performed 30 minutes post-injection):
-
Locomotor Activity: Measure spontaneous activity in an open field for 10 minutes.
-
Catalepsy: Measure the time the mouse remains immobile on a raised bar.
-
Analgesia: Assess nociceptive threshold using the hot plate test.
-
Body Temperature: Measure rectal temperature.
-
-
Data Analysis: Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow for the Mouse Tetrad Test.
Conclusion and Future Directions
The current scientific landscape reveals a significant knowledge gap regarding the specific pharmacological profiles of this compound (CBN-O) and CBD acetate (CBD-O). While inferences can be drawn from their parent compounds and the general principles of acetylation, direct comparative studies are imperative. Future research should prioritize in vitro and in vivo studies to elucidate the receptor binding affinities, functional activities, pharmacokinetic profiles, and therapeutic potential of these acetylated cannabinoids. Such data will be invaluable for the drug development community in assessing their true therapeutic promise and safety profiles.
References
- 1. Cannabinol and Sleep: Separating Fact from Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 4. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. themarijuanaherald.com [themarijuanaherald.com]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Cannabidiol: Bridge between Antioxidant Effect, Cellular Protection, and Cognitive and Physical Performance [mdpi.com]
- 10. Cannabidiol diacetate - Wikipedia [en.wikipedia.org]
Cannabinol Acetate vs. Cannabinol: A Comparative Analysis of Receptor Binding Affinity
For Immediate Release
This guide provides a comparative analysis of the receptor binding affinity of Cannabinol (B1662348) acetate (B1210297) (CBN-O) and Cannabinol (CBN) for the cannabinoid receptors CB1 and CB2. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental methodologies, and a discussion of the structural determinants of receptor interaction.
Executive Summary
Receptor Binding Affinity: A Qualitative Comparison
There is a lack of publicly available, peer-reviewed studies that have determined the specific binding affinities (Ki or IC50 values) of Cannabinol acetate for the CB1 and CB2 receptors.
In contrast, the binding affinity of Cannabinol (CBN) has been reported in multiple studies. A meta-analysis of cannabinoid ligand binding affinity reported mean Ki values for CBN, although it also noted a dearth of data for direct comparisons at human CB1 and CB2 receptors.[1] Another source provides specific Ki values for CBN at human CB1 and CB2 receptors, indicating a degree of affinity for both, with a slight preference for the CB2 receptor.[2]
From a chemical structure perspective, the primary difference between CBN and CBN-O is the substitution of the hydroxyl group with an acetate group. Structure-activity relationship studies on cannabinoid analogues have shown that the phenolic hydroxyl group is a critical pharmacophore for high-affinity binding to cannabinoid receptors.[3] Modification or removal of this group generally leads to a decrease in binding affinity.[3] Therefore, it is hypothesized that This compound (CBN-O) would exhibit a lower binding affinity for both CB1 and CB2 receptors compared to Cannabinol (CBN) . However, without direct experimental data, this remains a theoretical assessment.
Quantitative Data Summary
As of the latest literature review, no quantitative binding affinity data (Ki or IC50 values) for this compound (CBN-O) has been published. The table below summarizes the available data for Cannabinol (CBN).
| Compound | Receptor | Ki (nM) |
| Cannabinol (CBN) | Human CB1 | 211.2[2] |
| Human CB2 | 126.4[2] | |
| This compound (CBN-O) | Human CB1 | Data not available |
| Human CB2 | Data not available |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Receptor Binding Assay
The determination of cannabinoid receptor binding affinity is typically performed using a competitive radioligand binding assay.[2] This method quantifies the ability of a test compound (e.g., CBN or CBN-O) to displace a radiolabeled ligand with known high affinity for the CB1 or CB2 receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).[2]
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP-55,940 or [³H]WIN-55,212-2.[2][4]
-
Test Compounds: Cannabinol (CBN) and this compound (CBN-O) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and magnesium chloride.[2]
-
Wash Buffer: A buffer used to separate bound from unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive isotope.
Assay Procedure
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. This allows for competition between the radioligand and the test compound for binding to the receptors.[2]
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Cannabinoid Receptor Signaling Pathway
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs).[2] Upon activation by an agonist, they primarily couple to Gi/o proteins, which initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This, in turn, modulates the activity of various downstream effectors, including ion channels and mitogen-activated protein kinases (MAPKs).[2]
Figure 1. Simplified signaling pathway of cannabinoid receptors.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the receptor binding affinity of cannabinoid compounds.
Figure 2. Workflow for a competitive radioligand binding assay.
Conclusion
While quantitative data for the receptor binding affinity of this compound is currently unavailable, based on established structure-activity relationships for cannabinoids, it is predicted to have a lower affinity for CB1 and CB2 receptors compared to Cannabinol. Further experimental investigation using established radioligand binding assays is required to definitively determine the binding profile of this compound and to fully understand its pharmacological potential.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel cannabinol probes for CB1 and CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacies of Cannabinol (CBN) and Cannabidiol (CBD) in Preclinical Models
Disclaimer: This guide focuses on Cannabinol (CBN) and Cannabidiol (CBD). As of this review, specific preclinical data on the neuroprotective effects of Cannabinol acetate (B1210297) (CBN-O) is not available in the peer-reviewed scientific literature. The information presented herein is based on existing research for CBN and CBD.
Introduction
The therapeutic potential of non-psychoactive cannabinoids in neurodegenerative diseases is an area of intense research. Among the myriad of compounds derived from Cannabis sativa, Cannabinol (CBN) and Cannabidiol (CBD) have emerged as promising neuroprotective agents.[1][2] Both compounds are gaining attention for their potential to mitigate neuronal damage through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic actions.[3][4] This guide provides a comparative overview of the neuroprotective effects of CBN and CBD, supported by experimental data from various in vitro models. It also details the experimental protocols for key assays and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of Neuroprotective Effects
The neuroprotective properties of CBN and CBD have been evaluated in several in vitro models that mimic the pathological conditions of neurodegenerative diseases, such as oxidative stress, excitotoxicity, and neuroinflammation.
In Vitro Models of Oxidative Stress
Oxidative stress is a major contributor to neuronal cell death in conditions like Alzheimer's and Parkinson's disease.[5] The antioxidant capacities of CBN and CBD have been assessed using models that induce oxidative damage through agents like hydrogen peroxide (H₂O₂).
| Cannabinoid | Cell Line | Model of Neurotoxicity | Key Findings | Reference |
| CBN | Nerve Cells | Oxidative Damage | Protects neurons from oxidative stress and cell death. | [5] |
| CBD | Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | Low concentrations ameliorate H₂O₂-evoked cell damage. | [6] |
| CBD | SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) / 6-hydroxydopamine (6-OHDA) | Significantly protects against H₂O₂- and 6-OHDA-induced cell damage at submicromolar or low micromolar concentrations. | [6][7] |
| CBD | PC12 Cells | Glutamate (B1630785) | Pre-treatment with 5 µM CBD significantly increased cell viability by 22.6% compared to non-pretreated cells. |
In Vitro Models of Excitotoxicity
Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage, is another key factor in neurodegeneration.
| Cannabinoid | Cell Line | Model of Neurotoxicity | Key Findings | Reference |
| CBD | Primary Cortical Neurons | Glutamate | No protective effect; higher concentrations enhanced toxicity. | [6] |
| CBD & THC | Rat Cortical Neuron Cultures | Glutamate | Both CBD and THC reduced glutamate-induced neurotoxicity in a cannabinoid receptor-independent manner. CBD was found to be a potent antioxidant. | [8] |
In Vitro Models of Ischemia
Ischemic conditions, characterized by a lack of oxygen and glucose, are central to stroke-related neuronal injury.
| Cannabinoid | Model | Key Findings | Reference | | :--- | :--- | :--- | | CBD | Human Brain Microvascular Endothelial Cell (HBMEC) and Human Astrocyte Co-cultures (in vitro BBB model) | 10 µM CBD prevented the increase in blood-brain barrier permeability caused by 4 hours of oxygen-glucose deprivation (OGD). |[9] | | CBD | In vivo and in vitro stroke models | CBD has been shown to reduce infarct size. |[9] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of CBN and CBD are mediated by their interaction with multiple molecular targets and signaling pathways. While both cannabinoids exhibit antioxidant properties, their mechanisms of action diverge in several aspects.
CBN's neuroprotective action is strongly linked to the preservation of mitochondrial function. It has been shown to protect mitochondria from oxidative damage, thereby preventing a form of cell death known as oxytosis or ferroptosis.[2][5]
CBD, on the other hand, demonstrates a more complex pharmacology, interacting with various receptors beyond the classical cannabinoid receptors. Its neuroprotective effects in models of ischemia have been attributed to the activation of PPARγ and 5-HT1A receptors.[9] In general, the neuroprotective actions of cannabinoids can involve the modulation of signaling pathways such as PI3K/Akt, MAPK, and Nrf2, which are crucial for cell survival and antioxidant defense.[10]
Caption: Signaling pathways in cannabinoid-mediated neuroprotection.
Experimental Protocols
Standardized protocols are crucial for the valid assessment of neuroprotective effects. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay determines the protective effect of a compound against neurotoxin-induced cell death.[3]
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells or primary cortical neurons in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of the test cannabinoid (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Neurotoxin Induction: Add a neurotoxin such as H₂O₂ (e.g., 100 µM) or glutamate (e.g., 25 mM) to induce cell death.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Anti-inflammatory Assay (ELISA for Pro-inflammatory Cytokines)
This assay assesses the ability of a compound to suppress inflammatory responses in glial cells.[3]
-
Cell Culture: Culture BV-2 microglial cells in a 24-well plate.
-
Pre-treatment: Treat the cells with the test cannabinoid (e.g., 1, 5, 10 µM) for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for pro-inflammatory cytokines such as IL-6 and TNF-α according to the manufacturer's instructions.
Antioxidant Capacity Assay (FRAP Assay)
This assay evaluates the direct antioxidant capacity of a compound.[3]
-
Sample Preparation: Prepare different concentrations of the test cannabinoid in a suitable solvent.
-
Reaction: Add 10 µL of the sample to 190 µL of the FRAP (Ferric Reducing Antioxidant Power) reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 595 nm.
-
Standard Curve: Generate a standard curve using a known antioxidant like Trolox.
-
Data Analysis: Express the antioxidant capacity as Trolox equivalents (µM TE/mg of the compound).
Caption: Workflow for in vitro neuroprotection assessment.
Conclusion
Both Cannabinol (CBN) and Cannabidiol (CBD) demonstrate significant neuroprotective potential in a variety of in vitro models of neurodegeneration. CBN appears to exert its effects primarily through the preservation of mitochondrial function, offering a targeted approach against oxidative stress-induced cell death.[5] CBD showcases a broader pharmacological profile, interacting with multiple receptor systems to confer neuroprotection against ischemia, oxidative stress, and in some cases, excitotoxicity.[6][8][9]
The choice between CBN and CBD for further therapeutic development may depend on the specific pathological mechanisms being targeted. For instance, in diseases where mitochondrial dysfunction is a primary driver, CBN could be a more direct therapeutic agent. Conversely, the multi-targeted action of CBD might be beneficial in complex multifactorial neurodegenerative conditions. It is important to note that the efficacy of these compounds can be concentration-dependent, with some studies indicating that higher concentrations of CBD may have neurotoxic effects in certain models.[6][7] Further research, particularly in vivo studies and direct comparative analyses in standardized models, is necessary to fully elucidate their therapeutic potential and relative efficacies. The development of analogues, such as those derived from CBN, may also offer improved neuroprotective properties.[2]
References
- 1. CBD vs. CBN: Benefits, Differences, Potential Side Effects & More [healthline.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. benchchem.com [benchchem.com]
- 4. cannovia.com [cannovia.com]
- 5. Active ingredient in cannabis protects aging brain cells - Salk Institute for Biological Studies [salk.edu]
- 6. mdpi.com [mdpi.com]
- 7. Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage—An In Vitro Study [agris.fao.org]
- 8. pnas.org [pnas.org]
- 9. Cannabidiol protects an in vitro model of the blood–brain barrier from oxygen‐glucose deprivation via PPARγ and 5‐HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Cannabinol Acetate (CBNO) and Cannabinol (CBN): A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
This guide provides a comparative overview of the pharmacokinetics of Cannabinol (CBN) and its acetylated form, Cannabinol Acetate (CBNO). Due to a notable scarcity of formal pharmacokinetic studies on CBNO, this document summarizes the established pharmacokinetic profile of CBN and presents a hypothetical framework for the preclinical evaluation of CBNO, drawing parallels from existing cannabinoid research.
Introduction
Cannabinol (CBN) is a non-intoxicating cannabinoid that forms as a degradation product of tetrahydrocannabinol (THC)[1]. It has garnered interest for its potential therapeutic effects, including sedative and anti-inflammatory properties. This compound (CBNO) is a synthetic derivative of CBN, created through the acetylation of the CBN molecule[2][3]. Anecdotal evidence and preliminary discussions suggest that CBNO may act as a prodrug of CBN, potentially offering enhanced potency and bioavailability[2]. However, robust in vivo pharmacokinetic data to support these claims are currently lacking in the scientific literature. This guide aims to consolidate the known pharmacokinetic parameters of CBN and propose a structured experimental approach for a direct comparative analysis with CBNO.
Data Presentation: Pharmacokinetics of CBN
Quantitative data on the pharmacokinetics of CBN remain limited and can be highly variable depending on the route of administration and the biological matrix studied. The following table summarizes key pharmacokinetic parameters for CBN based on available literature.
| Pharmacokinetic Parameter | Value | Species/Study Design | Route of Administration | Citation |
| Bioavailability | ~40% (relative to intravenous) | Human | Inhalation | [2] |
| Low and variable | Human | Oral | [2] | |
| Half-life (t½) | 32 ± 17 hours (highly variable) | Human (n=6 cannabis users) | Intravenous | [2] |
| Metabolism | Primarily hepatic via CYP2C9 and CYP3A4 | In vitro / Human | N/A | [2] |
| Glucuronidation by UGT1A7, 1A8, 1A9, 1A10, 2B7 | In vitro | N/A | [2] | |
| Primary Active Metabolite | 11-hydroxy-cannabinol (11-OH-CBN) | Human/Animal | N/A | [2] |
| Excretion | Primarily in feces, with a smaller portion in urine | General cannabinoid data | N/A | [4] |
Note: No quantitative pharmacokinetic data for CBNO is currently available in the peer-reviewed scientific literature. It is hypothesized that CBNO undergoes deacetylation to CBN in vivo, but the rate and extent of this conversion are unknown[2].
Experimental Protocols
To address the knowledge gap in the comparative pharmacokinetics of CBN and CBNO, a well-defined preclinical study is necessary. The following proposed experimental protocol is designed for a comparative pharmacokinetic study in a rodent model.
Proposed Preclinical Comparative Pharmacokinetic Study Protocol
1. Objective: To compare the pharmacokinetic profiles of CBN and CBNO following oral administration in rats.
2. Test Animals:
-
Species: Sprague-Dawley rats
-
Sex: Male and Female (to assess for sex-based differences)
-
Weight: 250-300g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
3. Test Substances and Formulations:
-
Cannabinol (CBN), >98% purity
-
This compound (CBNO), >98% purity
-
Vehicle: A mixture of sesame oil and ethanol (B145695) (9:1 v/v) to ensure solubility and stability.
4. Study Design:
-
A parallel-group design with three groups (n=6 per group, 3 male, 3 female):
-
Group 1: CBN (10 mg/kg, oral gavage)
-
Group 2: CBNO (equimolar dose to 10 mg/kg CBN, oral gavage)
-
Group 3: Vehicle control (oral gavage)
-
5. Dosing and Sample Collection:
-
Dosing: A single oral dose will be administered via gavage.
-
Blood Sampling: Blood samples (approximately 0.25 mL) will be collected from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-administration.
-
Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.
6. Bioanalytical Method:
-
Technique: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of CBN, CBNO, and the primary metabolite 11-OH-CBN in plasma.
-
Method Validation: The assay will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
7. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis from the plasma concentration-time data for each animal.
-
Parameters to be determined will include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
8. Statistical Analysis:
-
Pharmacokinetic parameters between the CBN and CBNO groups will be compared using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 will be considered statistically significant.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of CBN and the proposed experimental workflow for the comparative pharmacokinetic study.
Caption: Metabolic pathway of Cannabinol (CBN).
Caption: Experimental workflow for comparative pharmacokinetic study.
Conclusion
While CBN has been the subject of some pharmacokinetic research, there is a clear and significant gap in the scientific literature regarding the in vivo behavior of CBNO. The prevailing hypothesis that CBNO acts as a more potent prodrug of CBN remains to be substantiated by empirical data. The experimental protocol outlined in this guide provides a robust framework for conducting a head-to-head comparison of CBN and CBNO pharmacokinetics. The results of such a study would be invaluable to researchers and drug developers in understanding the potential therapeutic advantages and liabilities of CBNO relative to its parent compound, CBN. Further research is strongly encouraged to elucidate the complete pharmacokinetic and pharmacodynamic profiles of this novel synthetic cannabinoid.
References
Assessing the Synergistic Effects of Cannabinol Acetate with Other Cannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of cannabinoids is a rapidly expanding field of research. Beyond the well-studied ∆⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), minor cannabinoids and their synthetic derivatives are gaining attention for their unique pharmacological profiles. Cannabinol (B1662348) acetate (B1210297) (CBN-O), a synthetic acetylated form of cannabinol (CBN), is an emerging compound of interest.[1][2][3] This guide provides a comparative analysis of the known and hypothesized synergistic effects of CBN-O with other major cannabinoids, supported by available experimental data on its parent compound, CBN. Due to the limited direct research on CBN-O, some information is extrapolated from data on other acetylated cannabinoids and the established pharmacology of CBN.
Cannabinol (CBN) itself is a mildly psychoactive cannabinoid that is formed from the degradation of THC.[1][4] It is reputed to have sedative properties, although scientific evidence for this is still developing and often linked to its presence in aged cannabis.[5][6] CBN-O is synthesized from CBN and is suggested to be more potent, potentially due to increased bioavailability.[1][2][7]
Comparative Data on Cannabinoid Properties
The following table summarizes the key properties of CBN-O in comparison to other well-researched cannabinoids. Data for CBN-O is largely based on anecdotal reports and extrapolation from its parent compound, CBN, and other acetylated cannabinoids like THC-O-acetate.
| Property | Cannabinol Acetate (CBN-O) (Hypothesized) | Cannabinol (CBN) | Tetrahydrocannabinol (THC) | Cannabidiol (CBD) | Cannabigerol (CBG) |
| Receptor Affinity | Partial agonist at CB1 and CB2 receptors, potentially with higher affinity than CBN. | Low affinity partial agonist at CB1 and CB2 receptors.[3][8] | Partial agonist at CB1 and CB2 receptors.[9] | Low affinity for CB1 and CB2 receptors; acts on other receptors. | Weak partial agonist at CB1 and CB2 receptors. |
| Psychoactivity | Mildly psychoactive, potentially more potent than CBN.[1][3] | Mildly psychoactive, about 25% as potent as THC.[5] | Psychoactive. | Non-psychoactive. | Non-psychoactive. |
| Reported Effects | Sedative, relaxing.[3] | Sedative, appetite stimulant, anti-inflammatory, neuroprotective.[4][10] | Euphoria, relaxation, pain relief, appetite stimulant. | Anti-inflammatory, anxiolytic, anti-seizure. | Anti-inflammatory, antibacterial, neuroprotective. |
| Source | Synthetic derivative of CBN.[1][3][7] | Degradation product of THC.[1][4] | Naturally occurring in cannabis. | Naturally occurring in cannabis. | Naturally occurring in cannabis. |
Experimental Protocols for Assessing Synergy
The synergistic effects of cannabinoids, often referred to as the "entourage effect," can be evaluated using a variety of in vitro and in vivo models. A generalized workflow for such an assessment is outlined below.
In Vitro Synergy Assessment
-
Cell Culture: Utilize relevant cell lines, such as neuronal cells for neuroprotective studies or immune cells for anti-inflammatory assays.
-
Cannabinoid Preparation: Prepare stock solutions of individual cannabinoids (CBN-O, CBN, THC, CBD, CBG) and their combinations in various ratios.
-
Treatment: Treat cell cultures with individual cannabinoids and their combinations at a range of concentrations.
-
Assay Performance: Conduct assays to measure specific endpoints. For example:
-
Cytotoxicity Assays (e.g., MTT, LDH): To determine the toxic effects of the compounds.
-
Anti-inflammatory Assays (e.g., ELISA, qPCR): To measure the levels of inflammatory markers like cytokines and chemokines.
-
Neuroprotection Assays: To assess the protective effects against neurotoxins or oxidative stress.
-
-
Data Analysis: Analyze the data using methods such as the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Synergy Assessment
-
Animal Models: Select appropriate animal models that mimic the human condition of interest (e.g., models of pain, anxiety, or neurodegenerative disease).
-
Drug Administration: Administer individual cannabinoids and their combinations to the animals via relevant routes (e.g., oral, intraperitoneal, intravenous).
-
Behavioral and Physiological Assessments: Conduct behavioral tests to assess endpoints such as pain response (e.g., hot plate test), anxiety levels (e.g., elevated plus maze), and motor coordination. Monitor physiological parameters as needed.
-
Tissue Analysis: Collect and analyze tissues to measure cannabinoid concentrations and their effects on relevant biomarkers.
-
Statistical Analysis: Use appropriate statistical methods to compare the effects of individual cannabinoids with their combinations to identify synergistic interactions.
Signaling Pathways and Synergistic Mechanisms
The synergistic effects of cannabinoids are thought to arise from their interactions with the endocannabinoid system (ECS) and other cellular targets. The diagram below illustrates a hypothesized signaling pathway for the synergistic action of CBN-O with other cannabinoids.
References
- 1. neurogan.com [neurogan.com]
- 2. canatura.com [canatura.com]
- 3. youtube.com [youtube.com]
- 4. canatura.com [canatura.com]
- 5. stashmasternyc.com [stashmasternyc.com]
- 6. CBN Oil: Sleep, Other Uses, Safety, and More [healthline.com]
- 7. kromood.com [kromood.com]
- 8. Cannabinol - Wikipedia [en.wikipedia.org]
- 9. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 10. One moment, please... [inmedpharma.com]
Independent Verification of Cannabinol Acetate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary protocols for the synthesis of Cannabinol (B1662348) (CBN) acetate (B1210297), a derivative of the cannabinoid Cannabinol. The information presented is intended to assist researchers in the independent verification and replication of these synthetic methods. This document outlines detailed experimental procedures, presents a comparative analysis of their efficiency, and includes visualizations to clarify the chemical pathways and workflows involved.
Comparative Analysis of Synthesis Protocols
The synthesis of Cannabinol acetate (CBN-O) is typically achieved through the acetylation of Cannabinol (CBN). The two most common methods employ either an acid catalyst or a base catalyst to facilitate this reaction with acetic anhydride (B1165640). Below is a summary of the key quantitative data associated with each protocol.
| Parameter | Protocol 1: Acid-Catalyzed Acetylation | Protocol 2: Base-Catalyzed Acetylation |
| Starting Material | Cannabinol (CBN) | Cannabinol (CBN) |
| Acetylation Agent | Acetic Anhydride | Acetic Anhydride |
| Catalyst | Sulfuric Acid (H₂SO₄) | Pyridine (B92270) |
| Solvent | Hexane (optional, for reflux) | None (Pyridine acts as solvent) |
| Reaction Temperature | 120-135°C[1] | Room Temperature to gentle warming |
| Reaction Time | 8-10 hours[1] | 1-3 hours |
| Reported Yield | High (specifics for CBN-O not detailed, but analogous THC-O-acetate is high) | Generally high, often >90% |
| Purity of Crude Product | Variable, requires extensive purification | High, often requires minimal purification |
| Purification Method | Distillation, Salting-out Assisted Liquid-Liquid Extractions (SALLEs)[1][2] | Aqueous workup, extraction |
Experimental Protocols
Precursor Synthesis: Cannabinol (CBN) from Cannabidiol (B1668261) (CBD)
A common and efficient method for obtaining the starting material, Cannabinol, involves the iodine-mediated oxidative cyclization of Cannabidiol (CBD).[3]
Materials:
-
Cannabidiol (CBD)
-
Iodine (I₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve CBD in toluene in a round-bottom flask.
-
Add a stoichiometric amount of iodine to the solution.
-
Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the excess iodine by washing the solution with an aqueous solution of sodium thiosulfate until the organic layer is colorless.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude CBN.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Cannabinol.
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol is adapted from established methods for the acetylation of other cannabinoids, such as THC, using a strong acid catalyst.[2][3]
Materials:
-
Cannabinol (CBN)
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Hexane (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve Cannabinol in a minimal amount of a suitable solvent like hexane, or proceed neat.
-
Add a molar excess of acetic anhydride to the flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
After the addition of the catalyst, remove the ice bath and allow the reaction to proceed at room temperature, or gently heat to reflux (120-135°C) for 8-10 hours to ensure complete reaction.[1] Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the this compound with a suitable organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: Base-Catalyzed Synthesis of this compound
This method utilizes a basic catalyst, typically pyridine, which can also serve as the solvent. This is a common and often milder method for acetylation.
Materials:
-
Cannabinol (CBN)
-
Acetic anhydride
-
Pyridine
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve Cannabinol in pyridine in a round-bottom flask.
-
Add a molar excess of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Gentle warming can be applied to expedite the reaction. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product is often of high purity, but can be further purified by chromatography if needed.
Verification and Characterization
Independent verification of the successful synthesis and purity of this compound should be performed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the final product.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the synthesized this compound and to identify any potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful acetylation of the hydroxyl group of Cannabinol.
Visualizing the Workflow and Comparison
To better understand the processes, the following diagrams illustrate the general workflow for the synthesis and verification of this compound and a logical comparison of the two synthesis protocols.
References
Stability Under Scrutiny: A Comparative Analysis of Cannabinoid Acetate Esters
For researchers, scientists, and drug development professionals, understanding the stability of cannabinoid derivatives is paramount for ensuring the safety, efficacy, and shelf-life of therapeutic products. This guide provides a comparative analysis of the stability of prominent cannabinoid acetate (B1210297) esters—THC-O-acetate, CBD-O-acetate, and CBN-O-acetate—supported by available experimental data and detailed methodologies.
Cannabinoid acetate esters, such as THC-O-acetate (THCO-A), cannabidiol-di-O-acetate (CBD-di-O-A), and cannabinol-O-acetate (CBN-O-A), are synthetic derivatives of their naturally occurring phenolic counterparts. The addition of an acetyl group can alter the pharmacological properties of these compounds, but it also introduces a potential point of chemical instability. The primary degradation pathway for these esters is hydrolysis, which cleaves the acetyl group and reverts the molecule to its original cannabinoid form. Other factors such as light, heat, and oxidation also play a crucial role in their stability.
Comparative Stability Overview
While comprehensive, direct comparative studies on the stability of all cannabinoid acetate esters under identical stress conditions are limited in publicly available literature, existing research provides valuable insights into their relative stabilities.
In general, the stability of these esters is influenced by the inherent stability of the parent cannabinoid and the susceptibility of the ester linkage to cleavage. One study has shown that synthesized reference materials of THC-O-A and CBD-di-O-A remained stable for at least six months when stored at 5°C, with no degradation detected by Gas Chromatography-Mass Spectrometry (GC-MS)[1]. This suggests that under refrigerated and protected conditions, these compounds can exhibit good stability.
However, research on the metabolism and postmortem stability of cannabinoid acetate analogs has revealed their propensity for rapid degradation in biological environments. Studies in postmortem rodent brain and liver tissues have demonstrated that these acetate esters quickly deacetylate back to their parent cannabinoids, indicating susceptibility to enzymatic or pH-driven hydrolysis[2].
Table 1: Summary of Factors Affecting Cannabinoid Acetate Ester Stability
| Stability Factor | THC-O-acetate (Δ⁸ & Δ⁹) | CBD-O-acetate | CBN-O-acetate | General Observations |
| Hydrolytic Stability | Susceptible to deacetylation, especially in biological matrices.[2] | Susceptible to deacetylation, especially in biological matrices.[2] | Expected to be susceptible to deacetylation. | The ester linkage is the primary site of hydrolytic degradation. Stability is pH-dependent. |
| Thermal Stability | The parent THC molecule is known to degrade to CBN with heat. The acetate ester may offer some protection, but high temperatures can lead to degradation. | The parent CBD molecule can isomerize to THC under acidic and thermal conditions. | The parent CBN molecule is a stable oxidation product of THC. | High temperatures can accelerate degradation of both the parent molecule and the ester. |
| Photostability | THC is sensitive to light, degrading to CBN. | CBD is also susceptible to photodegradation. | CBN is relatively more stable to light compared to THC. | UV and visible light can provide the energy for degradation reactions. |
| Oxidative Stability | The phenolic hydroxyl group in THC is prone to oxidation. Esterification may offer some protection. | The phenolic hydroxyl groups in CBD are susceptible to oxidation. | CBN is an oxidation product of THC and is thus more stable to further oxidation. | Oxygen can lead to the formation of various degradation products. |
Degradation Pathways and Signaling
The primary degradation pathway for cannabinoid acetate esters is hydrolysis, which can be catalyzed by acids, bases, or enzymes. This reaction results in the formation of the parent cannabinoid and acetic acid. Other degradation pathways are largely dependent on the stability of the parent cannabinoid.
References
A Comparative Guide to the Specificity of Analytical Methods for Cannabinol Acetate
For researchers, scientists, and professionals in the field of drug development, the accurate and specific quantification of Cannabinol acetate (B1210297) (CBN-O) is crucial. This guide provides an objective comparison of the primary analytical methods used to determine the specificity for CBN-O, supported by experimental data and detailed protocols. Specificity, in this context, is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other potentially interfering substances, such as other cannabinoids, isomers, and matrix components.
Comparison of Analytical Method Specificity
The specificity of an analytical method for Cannabinol acetate is paramount to ensure accurate quantification and avoid misleading results. The most common techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of specificity.
| Analytical Method | Principle of Specificity | Advantages in Specificity | Limitations in Specificity |
| HPLC-UV | Chromatographic separation based on polarity, followed by detection based on UV absorbance. | Good at separating cannabinoids with different polarities. Cost-effective and widely available.[1][2][3] | Co-elution of isomers or compounds with similar UV spectra can lead to a lack of specificity.[1] Lower sensitivity compared to MS-based methods. |
| GC-MS | Chromatographic separation based on volatility and polarity, followed by mass spectrometric detection of fragment ions. | High specificity due to the unique mass fragmentation patterns of molecules.[4][5][6] Excellent for separating volatile compounds. | Requires derivatization for non-volatile cannabinoids, which can introduce variability.[6][7] Thermal degradation of some cannabinoids can occur in the injector. |
| LC-MS/MS | Chromatographic separation based on polarity, coupled with highly selective mass spectrometric detection using precursor-to-product ion transitions. | Considered the gold standard for specificity and sensitivity.[5][8] Can differentiate between isomers with identical mass-to-charge ratios through chromatographic separation and distinct fragmentation patterns. No derivatization is required.[5] | Higher equipment and operational costs. Potential for matrix effects which can suppress or enhance ionization. |
Experimental Data Summary
The following tables summarize typical quantitative performance data for the analysis of cannabinoids, which can be extrapolated to the analysis of this compound. These values are indicative and will vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: HPLC-UV Method Performance for Cannabinoid Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [9] |
| Limit of Quantification (LOQ) | 1 - 5 µg/mL | [8] |
| Accuracy (% Recovery) | 98.99 - 100.39% | [9] |
| Precision (%RSD) | < 5% | [8] |
Table 2: GC-MS Method Performance for Cannabinoid Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Limit of Quantification (LOQ) | 0.034 - 0.1 µg/mL | [4] |
| Accuracy (% Recovery) | 95 - 103% | [4] |
| Precision (%RSD) | < 15% | [4] |
Table 3: LC-MS/MS Method Performance for Cannabinoid Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Quantification (LOQ) | 0.5 - 7.5 pg/mL | [7] |
| Accuracy (% Recovery) | Within 15% of target | [7] |
| Precision (%RSD) | < 7% | [7] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using the three main techniques are provided below. These are generalized protocols that should be optimized and validated for specific applications.
Protocol 1: HPLC-UV Method for this compound
This method is adapted from validated procedures for other cannabinoids and is suitable for routine analysis.[2][3]
-
Sample Preparation:
-
Accurately weigh 100 mg of the homogenized sample.
-
Extract with 10 mL of methanol (B129727) by vortexing for 1 minute, followed by sonication for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 75:25 (v/v) acetonitrile:water.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 228 nm.
-
-
Specificity Evaluation:
-
Analyze a blank matrix sample to check for interferences at the retention time of CBN-O.
-
Analyze a mixed standard of common cannabinoids to ensure baseline separation of CBN-O from other components.
-
Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
-
Protocol 2: GC-MS Method for this compound
This protocol is based on methods for analyzing acetylated cannabinoids and other neutral cannabinoids.[4][5]
-
Sample Preparation and Derivatization:
-
Extract the sample as described in the HPLC-UV protocol.
-
Evaporate 1 mL of the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine (B92270) and 25 µL of acetic anhydride (B1165640) to the dried residue.[5]
-
Cap the vial and heat at 70°C for 30 minutes to ensure any non-acetylated cannabinoids are derivatized (this step is primarily for the analysis of other cannabinoids alongside CBN-O; for CBN-O alone, a simple silylation might be sufficient to improve peak shape).
-
Alternatively, for a broader cannabinoid profile, use a silylating agent like BSTFA with 1% TMCS.[7]
-
Reconstitute the sample in 1 mL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for CBN-O.
-
-
Specificity Evaluation:
-
Monitor for characteristic fragment ions of CBN-O and potential interfering compounds.
-
The retention time and the ratio of quantifier to qualifier ions must match those of a certified reference standard.
-
Protocol 3: LC-MS/MS Method for this compound
This method offers the highest level of specificity and sensitivity and is adapted from established protocols for complex cannabinoid mixtures.[5][8]
-
Sample Preparation:
-
Follow the same extraction procedure as for the HPLC-UV method.
-
Perform a dilute-and-shoot approach by diluting the filtered extract 1:10 with the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for CBN-O.
-
-
Specificity Evaluation:
-
The specificity is ensured by monitoring at least two MRM transitions for CBN-O.
-
The retention time and the ratio of the two transitions must be within a narrow tolerance window compared to a reference standard.
-
Analyze blank matrix and potential interferents to confirm the absence of interfering signals.
-
Visualizing the Analytical Workflow
To provide a clear overview of the process for evaluating the specificity of an analytical method for this compound, the following diagram illustrates the logical workflow.
Caption: Workflow for validating the specificity of an analytical method for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [lenus.ie]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of cannabinoids and metabolites in oral fluid by two-dimensional gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Cannabinoid Quantification Method in Oil and Marijuana by UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
Unveiling the Enigma of Cannabinol Acetate: A Comparative Guide to its Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Cannabinol (B1662348) acetate (B1210297) (CBN-O), a synthetic derivative of the naturally occurring cannabinoid, cannabinol (CBN), has emerged as a compound of interest within the scientific community. However, a comprehensive review of peer-reviewed literature reveals a significant void in experimental data validating its therapeutic potential. In contrast, its parent compound, CBN, is the subject of a growing body of research, particularly in the realms of sleep, pain management, and neuroprotection. This guide provides an objective comparison of the current scientific understanding of CBN against the major cannabinoids, delta-9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), while cautiously extrapolating the potential properties of CBN-O based on the known effects of cannabinoid acetylation, primarily drawn from studies on THC-O-acetate. The conspicuous absence of empirical data on CBN-O underscores a critical need for rigorous scientific investigation to substantiate any therapeutic claims.
Comparative Pharmacological Profile
The therapeutic effects of cannabinoids are largely mediated through their interaction with the endocannabinoid system, primarily the cannabinoid receptors CB1 and CB2. The following table summarizes the available quantitative data on the pharmacological properties of CBN, THC, and CBD. It is crucial to note that no peer-reviewed data on the receptor binding affinity, potency, or pharmacokinetics of Cannabinol acetate (CBN-O) currently exists.
| Parameter | Cannabinol (CBN) | Δ⁹-Tetrahydrocannabinol (THC) | Cannabidiol (CBD) | This compound (CBN-O) |
| Receptor Binding Affinity (Ki, nM) | ||||
| CB1 | 211.2[1] | 10 - 42.6[2][3][4] | Very low affinity[5] | Not Yet Determined |
| CB2 | 126.4 | 24 - 35.2[2][3] | Very low affinity[5] | Not Yet Determined |
| In Vitro Potency | ||||
| Cytotoxicity (IC50/EC50) | > CBC, CBG in hepatocytes[6] | IC25 of 50 μM in Sertoli cells[7] | EC50 of ~40 μM in SH-SY5Y cells[8] | Not Yet Determined |
| Pharmacokinetics | ||||
| Bioavailability (Inhalation) | ~26%[9] | 10-35%[10][11] | 11-45%[10][11] | Not Yet Determined |
| Bioavailability (Oral) | Low | 4-12%[10][11][12][13] | ~6%[11] | Theoretically higher than CBN |
| Elimination Half-life | ~17-29 hours[9] | 1-13 days (user dependent)[10][11] | 18-32 hours[10][11] | Theoretically similar to or longer than CBN |
Note on this compound (CBN-O): The properties listed for CBN-O are theoretical and based on the characteristics of other acetylated cannabinoids like THC-O-acetate. Acetylation is known to potentially increase the lipophilicity and bioavailability of compounds, suggesting that CBN-O could be more potent and have a longer duration of action than CBN. It is hypothesized to act as a prodrug, being metabolized into CBN in the body to exert its effects. However, without direct experimental evidence, these remain speculative.
Signaling Pathways and Experimental Workflows
To visualize the fundamental mechanism of cannabinoid action and to propose a structured approach for the future validation of CBN-O, the following diagrams are provided.
Detailed Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments cited in the literature for cannabinoids are outlined below.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a cannabinoid for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2 receptors are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.
-
Competitive Radioligand Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test cannabinoid (e.g., CBN).
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test cannabinoid that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Model for Sedative Effects (Rodent Polysomnography)
Objective: To assess the effects of a cannabinoid on sleep architecture.
Methodology:
-
Animal Model: Male Wistar rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
Drug Administration: Following a recovery period, animals are administered the test cannabinoid (e.g., CBN) or a vehicle control, typically via intraperitoneal injection or oral gavage.
-
Polysomnographic Recording: EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours) in a controlled environment.
-
Sleep Stage Analysis: The recorded data is scored in epochs (e.g., 30 seconds) to identify different sleep stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Data Analysis: Key sleep parameters are quantified and compared between the treatment and control groups. These parameters include sleep latency (time to fall asleep), total sleep time, duration and number of sleep/wake bouts, and the percentage of time spent in each sleep stage.
Conclusion and Future Directions
The current body of scientific evidence provides a foundational understanding of the therapeutic potential of Cannabinol (CBN), particularly as a sedative and analgesic. Its distinct pharmacological profile compared to THC and CBD makes it a promising candidate for further drug development.
Conversely, this compound (CBN-O) remains a scientific unknown. While the principles of medicinal chemistry suggest that its acetylated form could offer enhanced pharmacokinetic properties, this hypothesis is, at present, entirely unsubstantiated by peer-reviewed experimental data. The anecdotal claims surrounding CBN-O's increased potency must be met with scientific skepticism until rigorous preclinical and clinical studies are conducted.
The research community is strongly encouraged to direct efforts towards the systematic evaluation of CBN-O, following a structured workflow from in vitro characterization to controlled clinical trials. Such research is imperative to not only validate or refute the speculative claims but also to ensure public safety and unlock the full therapeutic potential that may lie within this and other novel cannabinoid derivatives.
References
- 1. Cannabinol and Sleep: Separating Fact from Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency Assessment of CBD Oils by Their Effects on Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepermanentejournal.org [thepermanentejournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cannabinol Acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Cannabinol acetate (B1210297), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of Cannabinol acetate.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, direct release into the environment or sewage system is strictly prohibited.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound should be managed through a certified hazardous waste program. The following steps outline a compliant and safe disposal workflow:
Step 1: Waste Identification and Classification
This compound must be treated as hazardous chemical waste. Due to its potential environmental toxicity, it cannot be disposed of as regular laboratory or solid waste. All materials that have come into contact with this compound, including contaminated labware, gloves, and absorbent materials, should also be considered hazardous waste.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Store this compound waste separately from other incompatible waste streams.
-
Do not mix with acidic, basic, or reactive chemicals unless the compatibility is known and confirmed to be safe.
Step 3: Use of Appropriate Waste Containers
-
Utilize only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Containers should be in good condition with secure, tightly fitting lids to prevent spills or evaporation.
-
Ensure the container is properly sized for the volume of waste to be accumulated.
Step 4: Proper Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for safety. The label on the hazardous waste container for this compound must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name of the principal investigator or laboratory contact
Step 5: On-site Accumulation and Storage
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be away from heat sources, direct sunlight, and high-traffic areas.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 6: Rendering the Waste "Unusable and Unrecognizable" (Best Practice for Cannabis-Related Waste)
For cannabis-derived substances, it is often required to render the waste unusable and unrecognizable before disposal. This can be achieved by mixing the this compound waste with a bulky, non-hazardous material.
-
Mix the waste with at least 50% of a non-cannabis waste material such as cat litter, sand, or sawdust. This should be done within the hazardous waste container, taking care to avoid splashes or creating aerosols.
Step 7: Arranging for Professional Disposal
-
Do not attempt to dispose of this compound through standard trash or drains.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Follow all institutional and regulatory procedures for scheduling a waste pickup.
Key Disposal Parameters
While specific quantitative limits can vary by jurisdiction and institution, the following table summarizes general parameters for hazardous waste accumulation.
| Parameter | Guideline | Regulatory Basis |
| Maximum Accumulation Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | Resource Conservation and Recovery Act (RCRA) |
| Maximum Accumulation Time in SAA | Up to one year, provided accumulation limits are not exceeded. | Institutional and RCRA guidelines |
| Container Headspace | Leave at least 10% or one inch of headspace to allow for expansion. | General laboratory safety best practices |
| Mixture Requirement for Cannabis Waste | Mix with at least 50% non-cannabis waste. | EPA guidance for cannabis waste |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling Cannabinol acetate
Essential Safety and Handling Guide for Cannabinol Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cannabinol acetate (CBN-O), an analytical reference standard. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Safety Summary
This compound should be treated as a hazardous substance.[1] A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any work. The primary hazards identified are acute oral toxicity and significant aquatic toxicity.[2]
Below is a summary of key safety information:
| Hazard Classification (GHS) | Precautionary Statements | First Aid Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. P273: Avoid release to the environment. P391: Collect spillage. | Environmental Spills: Absorb spillage to prevent material damage. Collect and place in a suitable container for disposal. Avoid release into drains or waterways. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. P501: Dispose of contents/ container to an approved waste disposal plant. | N/A |
| General Handling | Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or fume hood. | Eye Contact: Remove contact lenses. Flush eyes immediately with large amounts of water. Seek prompt medical attention. Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing. Inhalation: Move to fresh air. |
Data sourced from this compound Safety Data Sheet.[2]
Personal Protective Equipment (PPE)
A comprehensive hazard assessment of all laboratory procedures is necessary to determine the full scope of required PPE. However, the following represents the minimum required PPE for handling this compound.
-
Gloves: Chemical-resistant nitrile gloves are required to prevent skin contact.
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.
-
Eye Protection: Safety glasses or goggles are mandatory to shield against potential splashes or airborne particles.
-
Respiratory Protection: For procedures that may generate aerosols or dust, use a properly fitted respirator or conduct work within a certified chemical fume hood.
Operational and Disposal Plan
This section provides step-by-step guidance for the safe handling of this compound, from receipt and storage to use and final disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, securely sealed. The recommended storage temperature is -20°C.[3]
-
Access: Keep in a locked and controlled-access location.
Experimental Protocol: Stock Solution Preparation
This compound is a crystalline solid intended for use as an analytical reference standard.[3] The following protocol outlines the preparation of a stock solution for analytical purposes (e.g., HPLC).
Materials:
-
This compound solid
-
Appropriate solvent (e.g., Dimethylformamide (DMF), Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and calibrated micropipettes
-
Vortex mixer or sonicator
Solubility Data:
Procedure:
-
Work Area Preparation: Conduct all handling of the solid compound within a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Tare Vessel: Place a clean, appropriate-sized volumetric flask on the analytical balance and tare it.
-
Weighing: Carefully weigh the desired amount of this compound directly into the volumetric flask.
-
Solvent Addition: Add a portion of the selected solvent (e.g., Ethanol) to the flask, ensuring not to exceed approximately 75% of the final desired volume.
-
Dissolution: Cap the flask and gently swirl. Use a vortex mixer or sonicator if necessary to ensure the solid is completely dissolved.
-
Final Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and preparation date. Store the solution at the recommended temperature, protected from light.
Waste Disposal Plan
All materials that have come into contact with this compound must be considered chemical waste and disposed of according to institutional and local regulations for hazardous waste.
-
Waste Identification: This includes unused compound, prepared solutions, contaminated PPE (gloves, etc.), and any labware (e.g., pipette tips, vials) that cannot be decontaminated.
-
Segregation: Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous or biological waste.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
If mixed with flammable solvents (like ethanol), the waste must be treated as flammable hazardous waste.[4]
-
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, wipes, weigh boats) in a separate, clearly labeled hazardous waste container.
-
-
Disposal:
-
Arrange for collection by a certified hazardous waste disposal service.
-
Do not pour any waste containing this compound down the drain, as it is very toxic to aquatic life.[2]
-
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
By adhering to these safety protocols and operational plans, researchers can mitigate risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
